Idazoxan Hydrochloride
Descripción
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-3-yl)-4,5-dihydro-1H-imidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2.ClH/c1-2-4-9-8(3-1)14-7-10(15-9)11-12-5-6-13-11;/h1-4,10H,5-7H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUBYOVCLMEAOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2COC3=CC=CC=C3O2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10920189 | |
| Record name | (+/-)-Idazoxan monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10920189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855744 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
79944-56-2, 90755-83-2, 79944-58-4 | |
| Record name | Idazoxan hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79944-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Idazoxan hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079944562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Imidazole, 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-4,5-dihydro-,monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090755832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IDAZOXAN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759867 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (+/-)-Idazoxan monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10920189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Idazoxan hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IDAZOXAN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15394QZS7A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Synthesis of Idazoxan Hydrochloride: A Technical Guide
An In-depth Exploration for Researchers and Drug Development Professionals
Abstract
Idazoxan, a potent and selective α2-adrenergic receptor antagonist and imidazoline (B1206853) receptor ligand, has been a subject of significant scientific inquiry for its potential therapeutic applications in a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of Idazoxan Hydrochloride. It details the synthetic pathway from catechol to the final hydrochloride salt, outlines its mechanism of action on key signaling pathways, and presents a compilation of quantitative data from pivotal preclinical and clinical studies. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of adrenergic and imidazoline systems.
Discovery and Development
Idazoxan was first synthesized in the late 1970s during research efforts to develop selective α2-adrenergic receptor antagonists.[1] Initially investigated by Reckitt & Colman, its unique pharmacological profile, characterized by its dual antagonism at α2-adrenergic and imidazoline receptors, set it apart from classical α2-antagonists like yohimbine.[1]
Over the years, Idazoxan has been investigated for various therapeutic indications. While its initial development as an antidepressant did not lead to market approval, it has shown promise in other areas.[2] More recently, it has been under investigation as an adjunctive treatment for schizophrenia, with the rationale that its α2 receptor antagonism could enhance the therapeutic effects of antipsychotic medications by increasing dopamine (B1211576) neurotransmission in the prefrontal cortex.[2][3] Furthermore, preclinical studies have suggested its potential in the treatment of Alzheimer's disease.[2]
A significant challenge in the clinical development of Idazoxan has been its short half-life, requiring frequent dosing.[3] To address this limitation, recent efforts have focused on developing extended-release (XR) formulations to enable once-daily oral administration.[3][4]
Table 1: Key Milestones in the Development of Idazoxan
| Year | Milestone | Significance |
| Late 1970s | First synthesized | Emergence of a novel selective α2-adrenergic antagonist.[1] |
| 1980s | Pharmacological characterization | Established as a dual α2-adrenergic and imidazoline receptor antagonist.[1] |
| 1990s | Clinical trials for depression | Investigated as a potential antidepressant, but did not reach the market.[1] |
| 1993 | Pilot study in schizophrenia | Showed potential as an adjunctive therapy to augment the effects of antipsychotics.[5] |
| 2000s | Resurgence in neurodegenerative disease research | Demonstrated neuroprotective effects in preclinical models of Alzheimer's disease.[1] |
| 2023 | Development of extended-release (XR) formulation | Addressed the pharmacokinetic limitation of a short half-life, enabling new clinical trials.[3][4] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with readily available starting materials. The key steps involve the formation of a benzodioxan ring system, followed by the construction of the imidazoline ring.
Synthetic Pathway
The overall synthetic scheme for Idazoxan is as follows:
Caption: Synthetic pathway of this compound.
Experimental Protocols
Step 1: Synthesis of 2-Cyano-1,4-benzodioxan (3)
-
Reaction: Catechol (1) is reacted with 2-chloroacrylonitrile (2) in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone (B3395972). This reaction forms the 1,4-benzodioxan ring system through a nucleophilic substitution followed by an intramolecular cyclization.[2]
-
Protocol: A mixture of catechol, 2-chloroacrylonitrile, and potassium carbonate in acetone is refluxed for several hours. After the reaction is complete, the inorganic salts are filtered off, and the solvent is evaporated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Step 2: Synthesis of the Iminoether (4) via Pinner Reaction
-
Reaction: The nitrile group of 2-cyano-1,4-benzodioxan (3) is converted to an iminoether hydrochloride (Pinner salt) by reacting it with an alcohol (e.g., ethanol) in the presence of anhydrous hydrogen chloride.
-
Protocol: A solution of 2-cyano-1,4-benzodioxan in anhydrous ethanol (B145695) is saturated with dry hydrogen chloride gas at low temperature (e.g., 0 °C). The reaction mixture is stirred for several hours, during which the Pinner salt precipitates. The salt is then isolated by filtration.
Step 3: Synthesis of Idazoxan (6)
-
Reaction: The iminoether (4) is then reacted with ethylenediamine (5) to form the imidazoline ring. This is a cyclization reaction where the diamine displaces the alcohol from the iminoether to form the final heterocyclic ring of Idazoxan.
-
Protocol: The isolated iminoether is suspended in a suitable solvent, and ethylenediamine is added. The reaction mixture is stirred, often at room temperature or with gentle heating, until the reaction is complete. The product, Idazoxan free base, can be isolated by extraction and purified by recrystallization.
Step 4: Formation of this compound
-
Reaction: The free base of Idazoxan (6) is converted to its hydrochloride salt by treatment with hydrochloric acid.
-
Protocol: A solution of Idazoxan free base in a suitable solvent (e.g., isopropanol) is treated with a solution of hydrochloric acid. The this compound salt precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and dried.
Mechanism of Action and Signaling Pathways
Idazoxan exerts its pharmacological effects primarily through its antagonist activity at α2-adrenergic receptors and its interaction with imidazoline receptors.
α2-Adrenergic Receptor Antagonism
Idazoxan is a selective antagonist of all three subtypes of the α2-adrenergic receptor (α2A, α2B, and α2C). These receptors are G-protein coupled receptors (GPCRs) that are typically coupled to inhibitory G proteins (Gi/o).
Signaling Pathway of α2-Adrenergic Receptors and the Effect of Idazoxan
Caption: α2-Adrenergic receptor signaling and Idazoxan's mechanism.
By blocking the α2-adrenergic receptor, Idazoxan prevents the binding of endogenous agonists like norepinephrine. This disinhibits adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent downstream signaling events. On presynaptic neurons, α2-autoreceptors provide negative feedback on norepinephrine release. Antagonism of these receptors by Idazoxan leads to an increase in the release of norepinephrine into the synaptic cleft.
Imidazoline Receptor Interaction
Idazoxan also binds to imidazoline receptors, which are classified into at least three subtypes: I1, I2, and I3. Idazoxan is particularly noted for its high affinity for the I2 subtype.[6] The signaling pathways of imidazoline receptors are less well-characterized than those of adrenergic receptors but are known to be involved in various physiological processes, including blood pressure regulation, pain modulation, and neuroprotection.[6]
Proposed Signaling for I2 Imidazoline Receptors
Caption: Idazoxan's interaction with the I2 imidazoline receptor.
The precise downstream effects of Idazoxan's binding to I2 receptors are still an area of active research. It is believed that these interactions may contribute to its neuroprotective and other central nervous system effects.
Quantitative Data
The following tables summarize key quantitative data from various preclinical and clinical studies of Idazoxan.
Table 2: Receptor Binding Affinities (pKi) of Idazoxan
| Receptor | pKi |
| α2A-Adrenergic | 8.01 |
| α2B-Adrenergic | 7.43 |
| α2C-Adrenergic | 7.7 |
| Imidazoline I1 | 5.90 |
| Imidazoline I2 | 7.22 |
Note: pKi is the negative logarithm of the inhibitory constant (Ki).
Table 3: Preclinical Data for Idazoxan
| Animal Model | Condition | Dose Range | Key Findings |
| Rat | Nicotine Withdrawal | 1-5 mg/kg | Attenuated reward deficits.[7] |
| Rat | Schizophrenia (amphetamine-induced PPI deficit) | 0.5, 1, and 2 mg/kg | Counteracted prepulse inhibition deficits. |
| Mouse | Alzheimer's Disease | Not specified | Reduced Alzheimer's disease pathology and symptoms in mouse models.[2] |
Table 4: Clinical Data for Idazoxan
| Indication | Study Population | Dose | Key Findings |
| Schizophrenia (adjunctive therapy) | 6 patients | 120 mg/day (mean) | Significant decrease in Brief Psychiatric Rating Scale total symptoms.[5] |
| Parkinson's Disease (L-DOPA-induced dyskinesia) | 18 patients | 10, 20, and 40 mg (single oral doses) | 20 mg dose improved the severity of L-DOPA-induced dyskinesia. |
Experimental Protocols for Pharmacological Characterization
The pharmacological activity of Idazoxan is typically characterized using a variety of in vitro and in vivo assays.
Radioligand Binding Assay
This assay is used to determine the affinity of Idazoxan for its target receptors.
-
Objective: To determine the inhibitory constant (Ki) of Idazoxan at α2-adrenergic and imidazoline receptors.
-
Principle: A radiolabeled ligand with known high affinity for the receptor of interest is incubated with a preparation of cells or tissues expressing the receptor. The ability of unlabeled Idazoxan to displace the radioligand is measured.
-
General Protocol:
-
Prepare cell membranes from a cell line expressing the receptor of interest (e.g., CHO cells transfected with the human α2A-adrenergic receptor).
-
Incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-RX821002 for α2-receptors) and varying concentrations of unlabeled Idazoxan.
-
Separate the bound from unbound radioligand by rapid filtration through a glass fiber filter.
-
Quantify the radioactivity retained on the filter using liquid scintillation counting.
-
The concentration of Idazoxan that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to a Ki value using the Cheng-Prusoff equation.
-
Functional Assays
Functional assays are used to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at a receptor.
5.2.1. GTPγS Binding Assay
-
Objective: To assess the ability of Idazoxan to block agonist-stimulated G-protein activation.
-
Principle: Agonist binding to a Gi/o-coupled receptor promotes the exchange of GDP for GTP on the α-subunit of the G-protein. A non-hydrolyzable GTP analog, [35S]GTPγS, is used to measure this activation.
-
General Protocol:
-
Incubate cell membranes expressing the α2-adrenergic receptor with a known agonist (e.g., norepinephrine) in the presence and absence of varying concentrations of Idazoxan.
-
Add [35S]GTPγS to the reaction mixture.
-
After incubation, separate the membrane-bound [35S]GTPγS by filtration.
-
Quantify the radioactivity. An antagonist like Idazoxan will cause a concentration-dependent decrease in the agonist-stimulated [35S]GTPγS binding.
-
5.2.2. cAMP Accumulation Assay
-
Objective: To measure the effect of Idazoxan on the inhibition of adenylyl cyclase activity.
-
Principle: Activation of Gi/o-coupled α2-adrenergic receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. An antagonist will block this effect.
-
General Protocol:
-
Treat intact cells expressing the α2-adrenergic receptor with forskolin (B1673556) (to stimulate adenylyl cyclase and increase basal cAMP levels).
-
Add a known α2-adrenergic agonist to inhibit cAMP production.
-
In parallel experiments, pre-incubate the cells with varying concentrations of Idazoxan before adding the agonist.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable method (e.g., ELISA or a competitive binding assay). Idazoxan will reverse the agonist-induced decrease in cAMP levels in a concentration-dependent manner.
-
Conclusion
This compound remains a compound of significant interest due to its unique dual-action mechanism and its potential therapeutic applications in a variety of CNS disorders. This technical guide has provided a detailed overview of its discovery, a step-by-step guide to its chemical synthesis, and an exploration of its mechanism of action through key signaling pathways. The compiled quantitative data and outlined experimental protocols offer a valuable resource for researchers in the field. As our understanding of the complex pharmacology of Idazoxan continues to evolve, particularly with the development of novel formulations, it holds the potential to emerge as a valuable therapeutic agent for challenging neurological and psychiatric conditions.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. A procedure for measuring alpha 2-adrenergic receptor-mediated inhibition of cyclic AMP accumulation in rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [35S]GTPγS Binding in G Protein-Coupled Receptor Assays | Springer Nature Experiments [experiments.springernature.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Home Page [chem.ualberta.ca]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
chemical properties and structure of Idazoxan Hydrochloride
Idazoxan (B1206943) Hydrochloride is a potent and selective α2-adrenergic receptor antagonist that also exhibits complex interactions with imidazoline (B1206853) receptors. This dual activity has made it a valuable pharmacological tool for researchers in neuroscience, drug development, and related fields. This technical guide provides an in-depth overview of the chemical properties, structure, and pharmacological actions of Idazoxan Hydrochloride, complete with experimental methodologies and visual representations of its signaling pathways and experimental applications.
Chemical Properties and Structure
This compound is a white to off-white solid.[1] Key quantitative data regarding its chemical and physical properties are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₁₁H₁₃ClN₂O₂ | [1] |
| Molecular Weight | 240.69 g/mol | [1][2] |
| Melting Point | 205-207 °C | [1] |
| Solubility | Water: Soluble to 100 mM. DMSO: Soluble. | [][4] |
| pKa (Strongest Basic) | 8.62 | [5] |
| CAS Number | 79944-56-2 | [1][2] |
Pharmacological Profile
This compound's primary mechanism of action is the competitive antagonism of α2-adrenergic receptors.[6] This blockade occurs at both presynaptic autoreceptors, which regulate norepinephrine (B1679862) release, and postsynaptic receptors.[1][7] By blocking the presynaptic α2-autoreceptors, Idazoxan inhibits the negative feedback mechanism that normally limits norepinephrine release, leading to an increase in synaptic norepinephrine concentrations.[7]
In addition to its well-characterized α2-antagonist activity, Idazoxan also binds to imidazoline receptors, exhibiting antagonist activity at the I₁ subtype and agonist activity at the I₂ subtype.[2][] This interaction with imidazoline receptors contributes to its complex pharmacological profile and is an area of ongoing research.
The table below summarizes the binding affinities of Idazoxan for various receptor subtypes.
| Receptor Subtype | Binding Affinity (pKi) | References |
| α2A-Adrenergic | 8.01 | [2] |
| α2B-Adrenergic | 7.43 | [2] |
| α2C-Adrenergic | 7.7 | [2] |
| Imidazoline I₁ | 5.90 | [2] |
| Imidazoline I₂ | 7.22 | [2] |
Signaling Pathways
The multifaceted interactions of this compound with its target receptors initiate a cascade of downstream signaling events. The following diagrams illustrate these pathways.
References
- 1. The alpha adrenoceptor antagonist properties of idazoxan in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. adooq.com [adooq.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Imidazoline Receptor | TargetMol [targetmol.com]
- 6. Idazoxan: a novel pharmacological tool for the study of alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The mechanism of action of alpha 2 adrenoceptor blockers as revealed by effects on open field locomotion and escape reactions in the shuttle-box - PubMed [pubmed.ncbi.nlm.nih.gov]
Idazoxan Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idazoxan (B1206943) hydrochloride is a potent and selective antagonist of α2-adrenergic receptors and also exhibits high affinity for imidazoline (B1206853) receptors.[1] This dual antagonism confers a complex pharmacological profile, making it a subject of significant interest for various therapeutic applications, including neurological and psychiatric disorders. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the action of Idazoxan, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways.
Core Mechanism of Action: Dual Antagonism
Idazoxan's primary mechanism of action is the competitive antagonism of two distinct receptor families:
-
α2-Adrenergic Receptors (α2-ARs): These are G-protein coupled receptors (GPCRs) that are crucial in regulating neurotransmitter release. By blocking these receptors, Idazoxan disinhibits the release of norepinephrine (B1679862) and dopamine, particularly in the prefrontal cortex.[2][3]
-
Imidazoline Receptors (I-Rs): These receptors are classified into at least two subtypes, I1 and I2.[4][5] Idazoxan binds to both subtypes, although the downstream signaling pathways of these receptors are still under investigation.[5][6]
Quantitative Data: Receptor Binding Affinities
The affinity of Idazoxan hydrochloride for its target receptors has been characterized through various radioligand binding assays. The following tables summarize the key binding parameters (Ki values) for human receptor subtypes.
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| α2A-Adrenergic | [3H]Rauwolscine | CHO-α2A cells | ~20 | [7] |
| α2B-Adrenergic | [3H]Rauwolscine | CHO-α2B cells | ~30 | [7] |
| α2C-Adrenergic | [3H]Rauwolscine | CHO-α2C cells | ~10 | [7] |
| Receptor Subtype | Radioligand | Tissue/Cell Line | pKi | Ki (nM) | Reference |
| I1-Imidazoline | [3H]Clonidine | Human Striatum | ~7.5 | ~31.6 | [8] |
| I2-Imidazoline | [3H]Idazoxan | Human Brain | ~8.0 | ~10 | [9] |
Signaling Pathways
The antagonistic action of Idazoxan at α2-adrenergic and imidazoline receptors triggers distinct downstream signaling cascades.
α2-Adrenergic Receptor Antagonism
α2-Adrenergic receptors are coupled to inhibitory G-proteins (Gi/o). Their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking these receptors, Idazoxan prevents this inhibitory effect, leading to a relative increase in cAMP levels and subsequent activation of protein kinase A (PKA). This disinhibition of presynaptic α2-autoreceptors enhances the release of norepinephrine and dopamine.
References
- 1. Idazoxan: a novel pharmacological tool for the study of alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The alpha adrenoceptor antagonist properties of idazoxan in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha-2A is the predominant alpha-2 adrenergic receptor subtype in human spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. I1-imidazoline receptors. Definition, characterization, distribution, and transmembrane signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The I1-imidazoline receptor and its cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological characterization of I1 and I2 imidazoline receptors in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Early Experimental Research on Idazoxan Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational experimental research on Idazoxan (B1206943) Hydrochloride. It covers its primary mechanism of action, key preclinical findings, and initial pharmacokinetic profiles. The information is intended for researchers, scientists, and professionals involved in drug development and neuroscience.
Core Mechanism of Action
Idazoxan is primarily recognized as a potent and selective α2-adrenoceptor antagonist.[1][2] Its mechanism of action also involves interaction with imidazoline (B1206853) receptors, where it can act as an antagonist.[3][] This dual activity has been a subject of extensive research to delineate its pharmacological effects. Early studies confirmed that Idazoxan competitively blocks α2-adrenoceptors, leading to an increase in the release of norepinephrine (B1679862) from presynaptic terminals by inhibiting the negative feedback mechanism.[1][2][5]
Signaling Pathway of α2-Adrenoceptor Antagonism by Idazoxan
References
- 1. The alpha adrenoceptor antagonist properties of idazoxan in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Idazoxan: a novel pharmacological tool for the study of alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 5. The alpha 2-adrenergic antagonist idazoxan enhances the frequency selectivity and increases the threshold of auditory cortex neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Preclinical Pharmacodynamics of Idazoxan Hydrochloride
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Idazoxan (B1206943) is a potent and selective α2-adrenergic receptor antagonist that also exhibits high affinity for imidazoline (B1206853) I2 binding sites.[1][2][3] This dual activity makes it a valuable pharmacological tool for investigating the roles of both α2-adrenoceptors and imidazoline receptors in various physiological and pathological processes. In preclinical models, Idazoxan has demonstrated a wide range of effects, including modulation of neurotransmitter release, alteration of cardiovascular parameters, and influences on complex behaviors such as addiction and motor control.[4][5][6] This document provides an in-depth summary of the preclinical pharmacodynamics of Idazoxan Hydrochloride, presenting quantitative data in structured tables, detailing key experimental protocols, and visualizing core mechanisms and workflows.
Core Mechanism of Action
Idazoxan's primary mechanism of action is the competitive blockade of α2-adrenergic receptors.[1] These receptors are predominantly located presynaptically on noradrenergic neurons, where they function as autoreceptors to inhibit the release of norepinephrine (B1679862) (NE) in a negative feedback loop. By antagonizing these receptors, Idazoxan disinhibits the neuron, leading to an increase in the synaptic concentration of NE.[7]
Additionally, Idazoxan is a well-established antagonist of I2 imidazoline receptors, a class of non-adrenergic binding sites whose physiological role is still under active investigation but is implicated in monoamine oxidase inhibition and various neuropathologies.[2][8] It is crucial to note that while Idazoxan binds to both receptor types, the specific experimental conditions and the relative receptor densities in a given tissue can influence the observed pharmacological effect.[9][10] Some studies also suggest that Idazoxan may act as a functional agonist at 5-HT1A autoreceptors, leading to a decrease in serotonin (B10506) synthesis.[4]
Quantitative Pharmacodynamic Data
The following tables summarize key quantitative findings from various preclinical studies.
Table 1: Receptor Binding Affinity & Potency
| Compound | Target | Species/Tissue | Radioligand | Parameter | Value | Reference(s) |
| Idazoxan | α2-Adrenoceptor | Rat Brain | [3H]RX821002 | Ki | ~3-10 nM | [2] |
| Idazoxan | I2-Imidazoline Site | Rat Brain | [3H]Idazoxan | Ki (High Affinity) | ~4-15 nM | [2] |
| Idazoxan | α2-Adrenoceptor | Rat | Clonidine-induced mydriasis | Apparent IC50 | 153.6 ng/mL | [11] |
| Idazoxan | α2-Adrenoceptor | Rat | Nicotine (B1678760) withdrawal | ED50 (Occupancy) | 0.43 mg/kg | [8] |
| Guanoxan | I2-Imidazoline Site | Rat Brain | [3H]Idazoxan | Ki | 1.3 nM | [2] |
| Cirazoline | I2-Imidazoline Site | Rat Brain | [3H]Idazoxan | Ki | ~1.5 nM | [2] |
| RS 1538-197 | α2-Adrenoceptor | Rat Brain | [3H]RX821002 | Ki | 0.3 nM | [2] |
| RX821002 | α2-Adrenoceptor | Rat Brain | [3H]RX821002 | Ki | ~1 nM | [2][9] |
Table 2: Summary of In Vivo Effects in Preclinical Models
| Animal Model | Dose Range | Route | Key Pharmacodynamic Effect | Magnitude of Effect | Reference(s) |
| Sprague-Dawley Rat | 0.1 - 40 mg/kg | i.p. | Increased DOPA synthesis (cerebral cortex) | 22% to 86% increase | [4] |
| Sprague-Dawley Rat | 0.1 - 40 mg/kg | i.p. | Decreased 5-HTP synthesis (cerebral cortex) | 13% to 33% decrease | [4] |
| Normotensive Rat | 300 µg/kg | i.v. | Increased plasma norepinephrine | ~2-fold increase | [6] |
| Spontaneously Hypertensive Rat | 300 µg/kg | i.v. | Decreased Mean Arterial Pressure (MAP) | Significant decrease | [6] |
| Wistar Rat | 3 mg/kg | i.p. | Increased locomotor endurance | Significant increase in running distance | [5] |
| Wistar Rat | 1 - 10 mg/kg | i.p. | Increased urine output (normally hydrated) | Dose-dependent increase | [12][13] |
| Rat | 1.5 mg/kg | s.c. | α2-Adrenoceptor Occupancy | ~75% | [8] |
| Rat | 1 - 5 mg/kg | s.c. | Attenuation of nicotine withdrawal reward deficits | Partial attenuation | [8][14] |
Key Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of pharmacodynamic data.
Receptor Binding Assays
-
Objective: To determine the binding affinity (Ki) of Idazoxan and other ligands for α2-adrenoceptors and I2-imidazoline sites.
-
Tissue Preparation: Cortical membranes are prepared from rat or human brains.
-
α2-Adrenoceptor Assay: Competition studies are performed using the selective α2-adrenoceptor radioligand [3H]RX821002 (2-methoxy idazoxan) at a concentration of approximately 1 nM.[2]
-
I2-Imidazoline Site Assay: To isolate binding to I2 sites, studies are conducted using [3H]Idazoxan (~4 nM) in the presence of a high concentration of l-epinephrine (e.g., 10⁻⁶ M) to saturate and block all α2-adrenoceptors.[2]
-
Procedure: Membranes are incubated with the radioligand and varying concentrations of the competing drug (e.g., Idazoxan). Non-specific binding is determined in the presence of a saturating concentration of a suitable unlabeled ligand. Bound and free radioactivity are separated by rapid filtration.
-
Data Analysis: Competition curves are analyzed using non-linear regression to calculate IC50 values, which are then converted to Ki values using the Cheng-Prusoff equation.[2][9]
In Vivo Neurotransmitter Synthesis
-
Objective: To measure the effect of Idazoxan on the synthesis rates of noradrenaline (via DOPA) and serotonin (via 5-HTP).
-
Animal Model: Male Sprague-Dawley rats.[4]
-
Procedure:
-
Animals are pre-treated with an aromatic L-amino acid decarboxylase inhibitor (e.g., NSD 1015) to prevent the conversion of DOPA to dopamine (B1211576) and 5-HTP to serotonin, causing the precursors to accumulate.
-
Idazoxan is administered at various doses (0.1-40 mg/kg, i.p.).[4]
-
After a set time, animals are euthanized, and brain regions (e.g., cerebral cortex, hippocampus) are dissected.
-
Tissue levels of DOPA and 5-HTP are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
-
Rationale: An increase in DOPA accumulation reflects an increased firing rate of noradrenergic neurons (due to α2-autoreceptor blockade), while a change in 5-HTP reflects altered serotonergic neuron activity.[4]
Locomotor Endurance Test
-
Objective: To assess the effect of Idazoxan on physical endurance and fatigue resistance.
-
Animal Model: Male Wistar rats (200-250g).[5]
-
Apparatus: A motorized locomotor treadmill (e.g., PanLAB) equipped with an electric shock grid to motivate running.
-
Procedure:
-
Animals are divided into groups (e.g., Control, Idazoxan 3 mg/kg i.p., Efaroxan (B1214185) 1 mg/kg i.p.).[5]
-
Following drug administration, each rat is placed on the treadmill.
-
The test begins, and parameters such as total running distance, time to exhaustion, and the number/duration of electric shocks received are recorded.
-
-
Endpoint: A significant increase in running distance or time compared to the control group indicates enhanced endurance.[5]
Visualizing Pharmacodynamic Relationships
The dual receptor activity of Idazoxan is a key feature of its pharmacological profile.
Conclusion
This compound is a multifaceted pharmacological agent whose primary action in preclinical models is the blockade of α2-adrenoceptors, resulting in enhanced noradrenergic transmission. Its concurrent antagonism of I2-imidazoline receptors adds a layer of complexity and provides a unique opportunity for research into the function of these sites. The data consistently show that Idazoxan can significantly alter neurochemical, cardiovascular, and behavioral endpoints in a dose-dependent manner. The detailed protocols and quantitative summaries provided herein serve as a comprehensive resource for scientists designing and interpreting preclinical studies involving this important research tool.
References
- 1. Idazoxan: a novel pharmacological tool for the study of alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Idazoxan - Wikipedia [en.wikipedia.org]
- 4. The alpha 2-adrenoceptor antagonist idazoxan is an agonist at 5-HT1A autoreceptors modulating serotonin synthesis in the rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazoline receptor antagonists idazoxan and efaroxan enhance locomotor functions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of acute and chronic administration of idazoxan on blood pressure and plasma catecholamine concentrations of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The alpha 2-adrenergic antagonist idazoxan enhances the frequency selectivity and increases the threshold of auditory cortex neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The α2 adrenergic receptor antagonist idazoxan, but not the serotonin-2A receptor antagonist M100907, partially attenuated reward deficits associated with nicotine, but not amphetamine, withdrawal in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Further pharmacological characterization of [3H]idazoxan binding sites in rat brain: evidence for predominant labeling of alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Imidazoline receptors, non-adrenergic idazoxan binding sites and alpha 2-adrenoceptors in the human central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A pharmacokinetic-pharmacodynamic linking model for the alpha 2-adrenergic antagonism of idazoxan on clonidine-induced mydriasis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effects of idazoxan and other alpha 2-adrenoceptor antagonists on urine output in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effects of idazoxan and other alpha 2-adrenoceptor antagonists on urine output in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The alpha2 adrenergic receptor antagonist idazoxan, but not the serotonin-2A receptor antagonist M100907, partially attenuated reward deficits associated with nicotine, but not amphetamine, withdrawal in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetic Profile of Idazoxan Hydrochloride in Rats: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic profile of Idazoxan (B1206943) Hydrochloride in rats, a selective α2-adrenergic receptor antagonist. The information presented herein is compiled from various scientific studies to support preclinical research and drug development efforts. This document details the absorption, distribution, metabolism, and excretion (ADME) of Idazoxan in rats, presents quantitative pharmacokinetic parameters in structured tables, outlines detailed experimental methodologies, and provides visual representations of experimental workflows and the relevant signaling pathway.
Pharmacokinetic Parameters
The pharmacokinetic profile of Idazoxan in rats has been characterized following both intravenous and oral administration. The data reveals rapid absorption and extensive metabolism.
Intravenous Administration
Following intravenous (IV) administration to Sprague-Dawley rats, Idazoxan exhibits a linear kinetic profile.[1] A summary of the key pharmacokinetic parameters is presented in Table 1.
Table 1: Pharmacokinetic Parameters of Idazoxan in Rats Following Intravenous Administration
| Parameter | Value | Reference |
| Dose Range | 1, 3, and 10 mg/kg | [1] |
| Half-Life (t½) | 24.4 to 27.9 min | [1] |
| Mean Residence Time (MRT) | 34.2 to 40.5 min | [1] |
| Total Plasma Clearance (CL) | 0.057 to 0.078 L/kg/min (57 to 78 mL/min/kg) | [1] |
| Volume of Distribution at Steady State (Vss) | 1.95 to 3.18 L/kg | [1] |
Source: Compiled from Valliès et al., 1989.[1]
Oral Administration
After oral administration to rats, Idazoxan is rapidly and completely absorbed.[2] However, it undergoes a significant first-pass effect in the intestine and liver.[1] The oral bioavailability is dose-dependent and is notably higher in female rats compared to male rats.[2] Key oral pharmacokinetic parameters are summarized in Table 2.
Table 2: Pharmacokinetic Parameters of Idazoxan in Rats Following Oral Administration
| Parameter | Male Rats | Female Rats | Reference |
| Dose Range | 1, 3, and 10 mg/kg | Not specified in detail | [1] |
| Time to Peak (Tmax) | 5 to 10 min | Not specified | [1] |
| Oral Bioavailability (F) | 12.6% to 31.5% | Considerably higher than males | [1][2] |
| Dose-Dependent Bioavailability | ~1% at 10 mg/kg, increasing to 23% at 100 mg/kg | - | [2] |
Source: Compiled from Valliès et al., 1989 and findings on dose-dependency.[1][2]
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: Idazoxan is rapidly and completely absorbed after oral administration in rats.[2]
-
Distribution: Following absorption, Idazoxan distributes to a wide range of tissues.[2] Notably, brain levels of Idazoxan are in equilibrium with plasma levels but are approximately ten-fold higher.[2]
-
Metabolism: The primary route of clearance for Idazoxan is metabolism.[2] The main biotransformation pathway is hydroxylation at positions 6 and 7 of the benzodioxan ring, forming phenolic metabolites.[2] These metabolites are then excreted as glucuronide and sulfate (B86663) conjugates in the urine.[2] Minor metabolic pathways include 5-hydroxylation and oxidative degradation of the imidazoline (B1206853) ring.[2]
-
Excretion: Elimination of Idazoxan and its metabolites occurs primarily through the urine (approximately 75% of the dose) and to a lesser extent in the feces (about 20% of the dose).[2] Excretion is rapid, with the majority occurring within the first 24 hours after administration.[2]
Experimental Protocols
This section outlines the detailed methodologies for conducting a pharmacokinetic study of Idazoxan Hydrochloride in rats.
Animal Model and Housing
-
Species: Sprague-Dawley rats.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and provided with standard chow and water ad libitum. For oral dosing studies, animals are typically fasted overnight prior to drug administration.
Drug Administration
3.2.1. Intravenous (IV) Administration
-
Formulation: Dissolve this compound in a suitable vehicle, such as sterile saline, to the desired concentration.
-
Dose: Administer the formulated drug as a bolus injection via the lateral tail vein. Doses of 1, 3, and 10 mg/kg have been used in studies.[1]
-
Procedure: Restrain the rat and administer the injection using a sterile syringe and needle.
3.2.2. Oral (PO) Administration
-
Formulation: Prepare a solution or suspension of this compound in a suitable vehicle, such as water or a 0.5% carboxymethylcellulose solution.
-
Dose: Administer the formulation by oral gavage. Doses ranging from 1 to 100 mg/kg have been investigated.[1][2]
-
Procedure: Use a gavage needle of appropriate size for the rat to deliver the formulation directly into the stomach.
Blood Sampling
-
Schedule: Collect blood samples at predetermined time points post-dose. A typical schedule for an IV study might be 0.083, 0.17, 0.25, 0.5, 1, 2, 4, 6, and 8 hours. For an oral study, time points could include 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.
-
Site: Collect blood from the jugular vein, saphenous vein, or via tail tipping.
-
Processing: Collect blood into heparinized tubes. Centrifuge the samples to separate the plasma.
-
Storage: Store the plasma samples at -20°C or lower until analysis.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable for the analysis of Idazoxan in plasma.[1]
-
Sample Preparation:
-
Thaw plasma samples.
-
Perform a protein precipitation step by adding a solvent like acetonitrile.
-
Vortex and centrifuge the samples.
-
Collect the supernatant for injection into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).
-
Detection: Monitor the eluent at the appropriate UV wavelength for Idazoxan.
-
-
Quantification: Determine the concentration of Idazoxan in the plasma samples by comparing the peak areas to a standard curve prepared with known concentrations of the drug in blank plasma.
Visualizations
Experimental Workflow
Caption: Workflow for a pharmacokinetic study of Idazoxan in rats.
Signaling Pathway
Caption: Mechanism of action of Idazoxan at the α2-adrenergic receptor.
References
Idazoxan Hydrochloride's Affinity for Imidazoline Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Idazoxan (B1206943) Hydrochloride's binding affinity for imidazoline (B1206853) receptor subtypes. Idazoxan is a critical pharmacological tool, acting as both a selective α2-adrenergic receptor antagonist and a high-affinity ligand for imidazoline receptors.[1][2] Understanding its interaction with these distinct receptor classes is paramount for the accurate interpretation of experimental data and the development of novel therapeutics. This document synthesizes key quantitative data, outlines detailed experimental methodologies, and visualizes the associated molecular and procedural pathways.
Quantitative Binding Profile of Idazoxan Hydrochloride
This compound exhibits a complex binding profile, demonstrating high affinity for both I1 and I2 imidazoline receptors, as well as for α2-adrenoceptors.[3] This lack of absolute selectivity necessitates careful experimental design to isolate its effects on imidazoline receptors. The following tables summarize the binding affinities derived from radioligand binding assays.
Table 1: Binding Affinity of this compound at Imidazoline Receptors
| Receptor Subtype | Radioligand | Tissue/Cell Line | Affinity (Kᵢ / IC₅₀) | Selectivity Notes |
| I₁-Imidazoline | [³H]Clonidine | Human Striatum | High Affinity | Idazoxan displays I₁/I₂ receptor selectivity with no more than a 3-fold difference in IC₅₀ values between the two subtypes.[3] |
| I₂-Imidazoline | [³H]Idazoxan | Human & Rat Cortex | High Affinity (nM range) | Potency is comparable to naphazoline, but less than guanoxan (B1210025) and cirazoline.[4] |
Table 2: Comparative Binding Affinity at α₂-Adrenergic Receptors
| Receptor Subtype | Radioligand | Tissue/Cell Line | Affinity (Kᵢ / Kᴅ) | Selectivity Notes |
| α₂-Adrenoceptor | [³H]Idazoxan | Rat Olfactory Cortex | Kᴅ ≈ 5.5 nM | Potency is comparable to naphazoline, but significantly less than selective α₂-antagonists like RS 1538-197 (0.3 nM) and RX821002.[4][5] |
| α₂-Adrenoceptor | [³H]RX821002 | Human & Rat Cortex | Moderate Affinity | Idazoxan is less potent at α₂-adrenoceptors compared to its 2-methoxy derivative, RX821002.[4] |
Experimental Protocols: Radioligand Binding Assay
The determination of Idazoxan's binding affinity is predominantly achieved through competitive radioligand binding assays. The following protocol provides a detailed methodology for assessing the affinity of a test compound at I₂-imidazoline receptors in rat brain tissue using [³H]Idazoxan.
Materials and Reagents
-
Tissue: Frozen rat cerebral cortex
-
Radioligand: [³H]Idazoxan (Specific Activity: 45-60 Ci/mmol)
-
Blocking Agent: l-Epinephrine
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl, 5 mM EDTA, 5 mM MgCl₂, pH 7.4, supplemented with protease inhibitor cocktail.
-
Assay Buffer: 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
-
Apparatus: Glass-Teflon homogenizer, high-speed refrigerated centrifuge, 96-well filter plates (GF/C), vacuum filtration manifold, liquid scintillation counter.
Membrane Preparation[6]
-
Thaw frozen rat cortex on ice. Homogenize the tissue in 20 volumes of ice-cold Homogenization Buffer using a glass-Teflon homogenizer (approx. 6-8 strokes).
-
Centrifuge the homogenate at 1,000 x g for 3 minutes at 4°C to remove nuclei and large debris.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the crude membrane fraction.
-
Discard the supernatant, resuspend the pellet in fresh, ice-cold Homogenization Buffer, and repeat the centrifugation step.
-
Resuspend the final pellet in a smaller volume of buffer containing 10% sucrose (B13894) as a cryoprotectant.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
Aliquot the membrane preparation and store at -80°C until use.
Competitive Binding Assay[4][6]
-
On the day of the assay, thaw the membrane preparation and resuspend in the final Assay Buffer to a concentration of 50-120 µg protein per 150 µL.
-
Set up the assay in a 96-well plate with a final volume of 250 µL per well.
-
To each well, add the following in order:
-
50 µL of competing test compound (at various concentrations) or buffer (for total binding) or a saturating concentration of a non-labeled ligand (e.g., 10 µM cirazoline) for non-specific binding (NSB).
-
50 µL of [³H]Idazoxan diluted in Assay Buffer to a final concentration of ~4 nM.
-
Add l-epinephrine to a final concentration of 1 µM to all wells to prevent the radioligand from binding to α₂-adrenoceptors.[4]
-
150 µL of the membrane preparation.
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the incubation by rapid vacuum filtration onto GF/C filter plates pre-soaked in 0.3% polyethyleneimine (PEI).
-
Wash the filters four times with ice-cold Wash Buffer.
-
Dry the filters for 30 minutes at 50°C.
-
Add liquid scintillation cocktail to each well and count the radioactivity using a scintillation counter.
Data Analysis
-
Calculate specific binding by subtracting the non-specific binding (NSB) counts from the total binding counts.
-
Plot the percentage of specific binding against the log concentration of the competing test compound.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)) , where [L] is the concentration of the radioligand used and Kᴅ is the dissociation constant of the radioligand for the receptor.[6]
Visualizations: Pathways and Processes
The following diagrams, generated using the DOT language, illustrate key relationships and workflows pertinent to the study of Idazoxan and imidazoline receptors.
Caption: Logical relationship of this compound to its primary receptor targets.
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: Postulated signaling pathway for the I₁-imidazoline receptor.
References
- 1. A new radioligand binding assay to measure the concentration of drugs in rodent brain ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The alpha adrenoceptor antagonist properties of idazoxan in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of I1 and I2 imidazoline receptors in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding characteristics of the selective alpha 2-adrenoceptor antagonist [3H]idazoxan to rat olfactory cortex membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Idazoxan Hydrochloride: A Technical Guide for Neuroscience Research
Introduction
Idazoxan (B1206943) hydrochloride (also known by its manufacturer code, RX-781094) is a synthetic compound belonging to the benzodioxan-linked imidazole (B134444) class.[1][2] It is a cornerstone pharmacological tool in neuroscience, primarily recognized for its dual action as a potent and selective α2-adrenergic receptor antagonist and as a high-affinity ligand for imidazoline (B1206853) receptors.[3][] This multifaceted profile has made it an invaluable agent for investigating the roles of noradrenergic and imidazoline systems in the central nervous system.
Initially explored for its potential as an antidepressant, Idazoxan did not reach the market for this indication.[3] However, its utility in research has grown substantially. Current investigations leverage Idazoxan to explore therapeutic strategies for a range of neurological and psychiatric conditions, including schizophrenia, cognitive disorders like Alzheimer's disease, and for its neuroprotective properties.[3][5][6] This guide provides an in-depth overview of its pharmacology, mechanisms, and application in a research context.
Pharmacology and Mechanism of Action
Idazoxan's effects are primarily mediated through two distinct receptor systems: the α2-adrenergic receptors and the imidazoline receptors.
α2-Adrenergic Receptor Antagonism
The principal mechanism of action for Idazoxan is the competitive blockade of α2-adrenergic receptors (α2-ARs).[7] In the central nervous system, α2-ARs function predominantly as presynaptic autoreceptors on noradrenergic neurons.[8] Activation of these receptors by norepinephrine (B1679862) (NE) initiates a negative feedback loop that inhibits further NE release.
By antagonizing these presynaptic α2-autoreceptors, Idazoxan disinhibits the neuron, leading to a significant increase in the firing rate and subsequent release of norepinephrine into the synaptic cleft.[7][8] This surge in synaptic NE enhances noradrenergic neurotransmission.
Furthermore, this α2-AR blockade can indirectly influence other neurotransmitter systems. Notably, Idazoxan has been shown to preferentially increase the output of dopamine (B1211576) (DA) in the medial prefrontal cortex, an effect thought to be mediated locally at the nerve terminal level.[3][9] This region-specific modulation of dopamine is a key reason for its investigation as an adjunctive therapy in schizophrenia.[3][9]
Imidazoline Receptor Ligand Activity
In addition to its well-characterized effects on α2-ARs, Idazoxan binds with high affinity to a distinct class of non-adrenergic sites known as imidazoline receptors.[10][11] The distribution of these receptors throughout the brain does not correlate with that of α2-ARs, indicating they are independent entities.[10]
Idazoxan displays a complex pharmacological profile at these sites, acting as:
The functional roles of imidazoline receptors are still under active investigation, but the I1 receptor is implicated in the central regulation of blood pressure, while the I2 receptor is associated with various processes, including pain modulation, neuroprotection, and the pathophysiology of several psychiatric disorders.[][13] Idazoxan's interaction with I2 sites may contribute to some of its observed neurobiological effects.[13]
Quantitative Pharmacological Data
The binding affinity of Idazoxan for various receptor subtypes is crucial for interpreting experimental results. The compound is highly selective for α2- over α1-adrenoceptors.[] Its affinities for adrenergic and imidazoline receptor subtypes are summarized below.
| Receptor Subtype | Binding Affinity (pKi) | Binding Affinity (Ki, nM) |
| Imidazoline Receptors | ||
| I1 | 5.90[12] | ~1259 |
| I2 | 7.22[12] | ~60 |
| α2-Adrenergic Receptors | ||
| α2A | 8.01[12] | ~9.8 |
| α2B | 7.43[12] | ~37 |
| α2C | 7.70[12] | ~20 |
Note: Ki values are calculated from pKi (Ki = 10^(-pKi) * 10^9). These values represent approximate affinities and can vary based on experimental conditions.
Applications in Neuroscience Research
Idazoxan is a versatile tool used to probe the function of the noradrenergic system in various domains of neuroscience.
-
Depression and Affective Disorders : Based on the monoamine hypothesis of depression, Idazoxan's ability to increase synaptic norepinephrine has led to its investigation as an antidepressant.[3] It has shown efficacy in case studies of bipolar depression.[14]
-
Schizophrenia : It is used as an adjunctive therapy to conventional antipsychotics.[3] The rationale is that by increasing dopamine levels in the prefrontal cortex—a region often exhibiting hypo-dopaminergia in schizophrenia—Idazoxan can ameliorate negative and cognitive symptoms.[9][15]
-
Cognitive Enhancement : Studies in patients with dementia of the frontal type have shown that Idazoxan can produce dose-dependent improvements in executive functions such as planning, sustained attention, and verbal fluency.[6] Research in animal models of Alzheimer's disease also suggests a potential therapeutic role.[3]
-
Neuroprotection : Post-ischemic administration of Idazoxan has been found to significantly reduce neuronal damage in the hippocampus following forebrain ischemia in rats, suggesting a neuroprotective effect.[5]
-
Addiction and Withdrawal : The role of the noradrenergic system in reward and withdrawal has been explored using Idazoxan. It has been shown to partially attenuate the reward deficits associated with nicotine (B1678760) withdrawal in animal models.[16]
Key Experimental Protocols
Radioligand Binding Assay
This technique is used to determine the binding affinity (Kd) or inhibition constant (Ki) of a compound like Idazoxan for a specific receptor. The protocol involves competing Idazoxan against a radiolabeled ligand that is known to bind to the target receptor.
Objective: To quantify the affinity of Idazoxan for α2-adrenergic receptors.
Detailed Methodology:
-
Membrane Preparation :
-
Homogenize brain tissue (e.g., rat olfactory cortex) in a cold buffer solution (e.g., Tris-HCl).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes containing the receptors.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous substances.
-
Resuspend the final pellet in an assay buffer to a specific protein concentration.
-
-
Competition Binding Assay :
-
In a series of tubes, add a constant concentration of a radioligand specific for α2-ARs (e.g., [3H]RX821002, a 2-methoxy derivative of Idazoxan that binds almost exclusively to α2-ARs).[11]
-
Add increasing concentrations of unlabeled Idazoxan (the "competitor") to the tubes.
-
To determine non-specific binding, add a high concentration of a non-labeled α2-antagonist (e.g., phentolamine) to a separate set of tubes.
-
Initiate the binding reaction by adding the prepared cell membranes to each tube.
-
-
Incubation and Separation :
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand (which passes through).
-
Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification and Data Analysis :
-
Place the filters into scintillation vials with a scintillation cocktail.
-
Measure the radioactivity on each filter using a liquid scintillation counter. The counts are proportional to the amount of bound radioligand.
-
Subtract the non-specific binding from all measurements to get specific binding.
-
Plot the specific binding as a function of the log concentration of Idazoxan. This will generate a sigmoidal competition curve.
-
Analyze the curve using non-linear regression to determine the IC50 value (the concentration of Idazoxan that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter concentrations in specific brain regions of awake, freely moving animals. It is used to assess the direct effect of Idazoxan administration on neurotransmitter release.
Objective: To measure the effect of systemic Idazoxan on dopamine efflux in the medial prefrontal cortex (mPFC).[9]
Detailed Methodology:
-
Surgical Implantation :
-
Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.
-
Surgically implant a guide cannula targeted to the brain region of interest (e.g., mPFC) using precise stereotaxic coordinates.
-
Secure the cannula assembly to the skull with dental cement.
-
-
Recovery and Probe Insertion :
-
Allow the animal to recover from surgery for several days.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula into the mPFC. The probe has a semi-permeable membrane at its tip.
-
-
Perfusion and Baseline Collection :
-
Connect the probe to a syringe pump and perfuse it at a slow, constant rate (e.g., 1-2 µL/min) with an artificial cerebrospinal fluid (aCSF) solution.
-
As the aCSF flows through the probe, neurotransmitters from the extracellular space diffuse across the semi-permeable membrane into the aCSF, driven by the concentration gradient.
-
Collect the outflowing fluid (the dialysate) in timed fractions (e.g., every 20 minutes).
-
Collect several fractions to establish a stable baseline level of the neurotransmitter of interest (e.g., dopamine).
-
-
Drug Administration and Sample Collection :
-
Administer Idazoxan to the animal (e.g., via subcutaneous injection).[9]
-
Continue to collect dialysate fractions for several hours to monitor changes in neurotransmitter levels post-administration.
-
-
Neurochemical Analysis :
-
Analyze the dopamine concentration in each dialysate sample using a highly sensitive analytical technique, typically High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).
-
The electrochemical detector provides the necessary sensitivity to measure the picogram quantities of neurotransmitters present in the dialysate.
-
-
Data Analysis :
-
Quantify the amount of dopamine in each sample by comparing it to known standards.
-
Express the results as a percentage change from the average baseline concentration.
-
Plot the percentage change over time to visualize the effect of Idazoxan on dopamine release.
-
Conclusion
Idazoxan Hydrochloride remains a pivotal research compound due to its potent and selective antagonism of α2-adrenergic receptors and its complex interactions with the imidazoline receptor system. Its ability to robustly increase central noradrenergic and, in specific regions, dopaminergic tone provides a powerful method for probing the function of these systems in health and disease. From elucidating the neurobiology of cognition and mood to exploring novel therapeutic avenues for schizophrenia and ischemic brain injury, Idazoxan continues to be an indispensable tool for the modern neuroscientist. Future research will likely focus on dissecting the distinct contributions of its α2-AR versus I2-imidazoline receptor activity to its overall pharmacological profile.
References
- 1. This compound | Imidazoline Receptor | TargetMol [targetmol.com]
- 2. Idazoxan [drugfuture.com]
- 3. Idazoxan - Wikipedia [en.wikipedia.org]
- 5. Postischemic administration of idazoxan, an alpha-2 adrenergic receptor antagonist, decreases neuronal damage in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The alpha(2) antagonist idazoxan remediates certain attentional and executive dysfunction in patients with dementia of frontal type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The alpha adrenoceptor antagonist properties of idazoxan in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The alpha 2-adrenergic antagonist idazoxan enhances the frequency selectivity and increases the threshold of auditory cortex neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Idazoxan preferentially increases dopamine output in the rat medial prefrontal cortex at the nerve terminal level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Imidazoline receptors, non-adrenergic idazoxan binding sites and alpha 2-adrenoceptors in the human central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. adooq.com [adooq.com]
- 13. Imidazoline receptor - Wikipedia [en.wikipedia.org]
- 14. Idazoxan: a selective alpha 2-antagonist and effective sustained antidepressant in two bipolar depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Therapeutic Potential of Selectively Targeting the α2C-Adrenoceptor in Cognition, Depression, and Schizophrenia—New Developments and Future Perspective [frontiersin.org]
- 16. The α2 adrenergic receptor antagonist idazoxan, but not the serotonin-2A receptor antagonist M100907, partially attenuated reward deficits associated with nicotine, but not amphetamine, withdrawal in rats - PMC [pmc.ncbi.nlm.nih.gov]
Idazoxan Hydrochloride: A Technical Guide to its Function as an α2-Adrenoceptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Idazoxan (B1206943) hydrochloride is a potent and selective antagonist of α2-adrenergic receptors, with additional affinity for imidazoline (B1206853) receptors.[1] This technical guide provides a comprehensive overview of its pharmacological profile, mechanism of action, and experimental characterization. It is intended to serve as a detailed resource for researchers and professionals in the fields of pharmacology and drug development. The guide includes a summary of quantitative binding data, detailed experimental protocols for key assays, and visual representations of its signaling pathways and experimental workflows.
Chemical and Physical Properties
Idazoxan, with the chemical name 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-4,5-dihydro-1H-imidazole, is a benzodioxane-linked imidazole (B134444) derivative.[2][3] As a hydrochloride salt, it is a white, crystalline solid.[3]
| Property | Value | Reference |
| Synonyms | RX 781094, RX-781094 | [2][3][4] |
| Molecular Formula | C₁₁H₁₂N₂O₂ · HCl | [4] |
| Molecular Weight | 240.69 g/mol | [2][3][] |
| CAS Number | 79944-56-2 | [3][4] |
| Melting Point | 207-208°C | [3] |
| Solubility | Soluble in DMSO (≥10 mg/ml) and PBS (pH 7.2) (≥10 mg/ml). Sparingly soluble in Ethanol (1-10 mg/ml). | [4] |
Mechanism of Action as an α2-Adrenoceptor Antagonist
Idazoxan exerts its primary pharmacological effects by competitively blocking α2-adrenoceptors. These receptors are G protein-coupled receptors (GPCRs) associated with the inhibitory G protein, Gi.[6] The α2-adrenoceptor family consists of three main subtypes: α2A, α2B, and α2C.[6][7]
The mechanism of action of Idazoxan can be understood through its effects at both presynaptic and postsynaptic α2-adrenoceptors:
-
Presynaptic Inhibition of Negative Feedback: Presynaptic α2-adrenoceptors on noradrenergic nerve terminals act as autoreceptors, providing negative feedback to inhibit further norepinephrine (B1679862) (NE) release.[6][8] By antagonizing these receptors, Idazoxan blocks this negative feedback loop, leading to an increase in the release of norepinephrine into the synaptic cleft.[8][9] This increased norepinephrine can then act on other adrenoceptors, such as α1 and β receptors.[8]
-
Postsynaptic Receptor Blockade: Postsynaptic α2-adrenoceptors are located on various cells, including vascular smooth muscle, where they mediate responses like vasoconstriction.[6] Idazoxan blocks the effects of norepinephrine and other agonists at these postsynaptic sites.[8]
The overall physiological and behavioral effects of Idazoxan depend on the balance between its presynaptic and postsynaptic actions, which can vary depending on the specific neuronal circuit and physiological context being studied.[8]
Downstream Signaling Pathway
The canonical signaling pathway for α2-adrenoceptors involves the inhibition of adenylyl cyclase. Upon agonist binding, the α2-receptor activates the Gi protein. The Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6][7] This reduction in cAMP levels decreases the activity of protein kinase A (PKA), thereby altering the phosphorylation state and activity of downstream target proteins.[6] By antagonizing the α2-receptor, Idazoxan prevents this signaling cascade, thus maintaining or increasing intracellular cAMP levels in the presence of an agonist.
Caption: α2-Adrenoceptor signaling and Idazoxan's antagonistic action.
Quantitative Pharmacological Data
Idazoxan exhibits high affinity for α2-adrenoceptors and also binds to imidazoline (I) receptors. Its selectivity for α2-adrenoceptor subtypes varies.
Table 1: Binding Affinities of Idazoxan Hydrochloride
| Receptor/Subtype | Assay Type | Species | Ki (nM) | pKi | IC50 (nM) | Reference |
| α2A-Adrenoceptor | Radioligand Binding | - | 67 | 8.01 | - | [4][10] |
| α2B-Adrenoceptor | Radioligand Binding | - | 407 | 7.43 | - | [4][10] |
| α2C-Adrenoceptor | Radioligand Binding | - | 69 | 7.7 | - | [4][10] |
| α1-Adrenoceptor | - | - | - | - | 4000 | [4] |
| Imidazoline I1 Receptor | - | - | - | 5.90 | 69 | [4][10] |
| Imidazoline I2 Receptor | - | - | - | 7.22 | 66 | [4][10] |
| Non-adrenergic sites ([³H]idazoxan binding) | Radioligand Binding | Human & Rat Brain | - | - | - | [11] |
Experimental Protocols
The characterization of Idazoxan as an α2-adrenoceptor antagonist relies on key in vitro assays. Below are detailed methodologies for two fundamental experiments.
Radioligand Binding Assay for Determining Binding Affinity (Ki)
This competitive binding assay is used to determine the affinity of Idazoxan for α2-adrenoceptors by measuring its ability to displace a radiolabeled ligand.[12][13]
Objective: To calculate the inhibitor constant (Ki) of Idazoxan for a specific α2-adrenoceptor subtype.
Materials:
-
Membrane preparation from cells or tissues expressing the α2-adrenoceptor subtype of interest.
-
Radioligand (e.g., [³H]RX821002, a selective α2-antagonist).[11]
-
This compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[14]
-
Wash Buffer (ice-cold).
-
Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).[14]
-
96-well plates.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in cold lysis buffer and prepare membrane pellets by differential centrifugation. Resuspend the final pellet in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).[14]
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation, radioligand (at a concentration near its Kd), and assay buffer.
-
Non-specific Binding (NSB): Membrane preparation, radioligand, and a high concentration of a non-labeled competing ligand (e.g., 10 µM phentolamine).
-
Competitive Binding: Membrane preparation, radioligand, and varying concentrations of Idazoxan (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[14]
-
Filtration: Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.[14]
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[14]
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of Idazoxan.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Idazoxan that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
-
Caption: Workflow for a competitive radioligand binding assay.
[³⁵S]GTPγS Binding Assay for Functional Activity
This functional assay measures the activation of G proteins coupled to the α2-adrenoceptor and can be used to characterize Idazoxan as an antagonist or inverse agonist.[15][16]
Objective: To determine the effect of Idazoxan on agonist-stimulated G protein activation.
Materials:
-
Membrane preparation expressing the α2-adrenoceptor.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GTPγS Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4).
-
GDP (to regulate basal G protein activity).
-
A known α2-adrenoceptor agonist (e.g., norepinephrine).
-
This compound.
-
Other materials as for the radioligand binding assay.
Procedure:
-
Membrane Preparation: Prepare membranes as described in section 4.1.
-
Assay Setup: In a 96-well plate, pre-incubate the membranes with varying concentrations of Idazoxan. Then add the following components:
-
Basal: Membranes, [³⁵S]GTPγS, GDP, and buffer.
-
Agonist-stimulated: Membranes, [³⁵S]GTPγS, GDP, and a fixed concentration of the α2-agonist (e.g., at its EC80).
-
Antagonist Curve: Membranes, [³⁵S]GTPγS, GDP, the fixed concentration of agonist, and varying concentrations of Idazoxan.
-
-
Incubation: Incubate the plate to allow for G protein activation and [³⁵S]GTPγS binding.
-
Filtration and Counting: Terminate the reaction and measure bound [³⁵S]GTPγS as described in section 4.1.
-
Data Analysis:
-
Plot the [³⁵S]GTPγS binding against the log concentration of Idazoxan in the presence of the agonist.
-
A rightward shift in the agonist dose-response curve in the presence of Idazoxan indicates competitive antagonism.
-
The data can be used to calculate the potency of Idazoxan as an antagonist (e.g., pA2 value from a Schild analysis).[17]
-
In Vivo and Clinical Relevance
In vivo studies have demonstrated that Idazoxan can increase plasma norepinephrine levels, consistent with its antagonism of presynaptic α2-adrenoceptors.[18] It has been investigated for various therapeutic applications, including as an antidepressant and as an adjunctive treatment in schizophrenia, though it has not been marketed for these indications.[19] In human subjects, oral administration of Idazoxan has been shown to dose-dependently increase plasma levels of the norepinephrine metabolite MHPG, plasma cortisol, and blood pressure.[20]
Conclusion
This compound is a well-characterized, selective α2-adrenoceptor antagonist that serves as an invaluable tool in pharmacological research. Its ability to modulate noradrenergic neurotransmission through both presynaptic and postsynaptic mechanisms makes it a subject of continued interest. The experimental protocols and data presented in this guide provide a solid foundation for researchers utilizing Idazoxan to investigate the roles of α2-adrenoceptors in health and disease.
References
- 1. Idazoxan: a novel pharmacological tool for the study of alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Imidazoline Receptor | TargetMol [targetmol.com]
- 3. Idazoxan [drugfuture.com]
- 4. caymanchem.com [caymanchem.com]
- 6. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 7. Structural insights into ligand recognition, activation, and signaling of the α2A adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mechanism of action of alpha 2 adrenoceptor blockers as revealed by effects on open field locomotion and escape reactions in the shuttle-box - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The alpha 2-adrenergic antagonist idazoxan enhances the frequency selectivity and increases the threshold of auditory cortex neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. adooq.com [adooq.com]
- 11. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Receptor-Ligand Binding Assays [labome.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 17. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The alpha adrenoceptor antagonist properties of idazoxan in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Idazoxan - Wikipedia [en.wikipedia.org]
- 20. Dose-response relationship for oral idazoxan effects in healthy human subjects: comparison with oral yohimbine - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Studies on Idazoxan Hydrochloride and Apoptosis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Idazoxan (B1206943) hydrochloride (IDA), an imidazoline (B1206853) derivative, has demonstrated pro-apoptotic effects in various cell types, including pancreatic beta cells and a range of cancer cell lines.[1] Initial investigations suggest that its mechanism of action is distinct from its well-known alpha-2 adrenergic receptor antagonism and involves the mitochondrial pathway of apoptosis. This technical guide consolidates the early findings on IDA-induced apoptosis, presenting available quantitative data, detailing relevant experimental protocols, and visualizing the proposed signaling pathways. The information herein aims to provide a foundational resource for researchers exploring the therapeutic potential of Idazoxan as an apoptotic inducer.
Quantitative Data on Idazoxan-Induced Apoptosis
Initial studies have provided quantitative insights into the efficacy of Idazoxan in inducing apoptosis in specific cancer cell lines. The data underscores the potential of IDA as a cytotoxic agent.
| Cell Line | Treatment Concentration | Exposure Time | Percentage of Apoptotic Cells | Reference |
| 3LL (Murine Lewis Lung Carcinoma) | Not Specified | 24 hours | 96% | [1] |
| BRIN-BD11 (Pancreatic Beta Cells) | 100 µM | 12 hours | Significant increase in Annexin V positive cells | |
| BRIN-BD11 (Pancreatic Beta Cells) | 100 µM | 12, 16, 20 hours | Time-dependent increase in DNA fragmentation |
Experimental Protocols
The following are detailed methodologies for key experiments utilized in the initial characterization of Idazoxan-induced apoptosis.
Cell Culture and Treatment
-
Cell Lines:
-
3LL (Murine Lewis Lung Carcinoma)
-
DU-145 (Human Prostate Cancer)
-
BRIN-BD11 (Insulin-secreting pancreatic beta-cell line)
-
-
Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere with 5% CO2 at 37°C.
-
Idazoxan Hydrochloride Preparation: this compound is dissolved in a suitable solvent, such as sterile distilled water or DMSO, to create a stock solution, which is then diluted to the desired final concentrations in the culture medium.
Assessment of Apoptosis by Flow Cytometry (Annexin V/Propidium (B1200493) Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is membrane-impermeant and therefore only enters cells with compromised membrane integrity (late apoptotic and necrotic cells).
-
Procedure:
-
Seed cells in appropriate culture plates and treat with this compound at various concentrations and time points.
-
Harvest cells by trypsinization (for adherent cells) or gentle scraping, and collect any floating cells from the medium.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
DNA Fragmentation Analysis
This assay detects the cleavage of genomic DNA into internucleosomal fragments, a hallmark of apoptosis.
-
Principle: During apoptosis, endonucleases cleave the DNA between nucleosomes, generating fragments of approximately 180-200 base pairs. These fragments can be visualized by gel electrophoresis or quantified by flow cytometry.
-
Procedure (Flow Cytometry):
-
Treat cells with this compound.
-
Harvest and wash the cells with PBS.
-
Fix the cells in cold 70% ethanol (B145695) and store at -20°C.
-
Wash the cells to remove the ethanol.
-
Resuspend the cells in a solution containing a DNA fluorochrome (e.g., propidium iodide) and RNase.
-
Incubate in the dark.
-
Analyze the DNA content by flow cytometry. Apoptotic cells will appear as a "sub-G1" peak due to the loss of fragmented DNA.
-
Western Blot Analysis for Cytochrome c Release
This technique determines the translocation of cytochrome c from the mitochondria to the cytosol, a key event in the intrinsic apoptotic pathway.
-
Principle: In healthy cells, cytochrome c is localized to the mitochondrial intermembrane space. Upon induction of apoptosis, it is released into the cytosol. Western blotting can detect the presence of cytochrome c in fractionated cytosolic and mitochondrial extracts.
-
Procedure:
-
Treat cells with this compound.
-
Harvest the cells and wash with cold PBS.
-
Perform cellular fractionation to separate the cytosolic and mitochondrial fractions. This is typically achieved by cell lysis in a hypotonic buffer followed by differential centrifugation.
-
Determine the protein concentration of each fraction.
-
Separate equal amounts of protein from the cytosolic and mitochondrial fractions by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for cytochrome c.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. An increase in cytochrome c in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction indicates apoptosis.
-
Caspase Activity Assay
This assay measures the activity of key executioner caspases, such as caspase-3.
-
Principle: Caspases are a family of proteases that are activated during apoptosis. Their activity can be measured using a substrate that, when cleaved, releases a fluorescent or colorimetric molecule.
-
Procedure (Colorimetric Assay):
-
Treat cells with this compound.
-
Lyse the cells to release their contents.
-
Incubate the cell lysate with a colorimetric caspase substrate (e.g., DEVD-pNA for caspase-3).
-
Measure the absorbance of the resulting colored product using a spectrophotometer. The increase in absorbance is proportional to the caspase activity.
-
Calreticulin (B1178941) Exposure Analysis by Flow Cytometry
This method detects the translocation of calreticulin (CRT) to the cell surface, a marker of immunogenic cell death.
-
Principle: In response to certain apoptotic stimuli, CRT moves from the endoplasmic reticulum to the cell surface, where it acts as an "eat-me" signal for phagocytes. Surface-exposed CRT can be detected using a specific antibody.
-
Procedure:
-
Treat cells with this compound.
-
Harvest cells gently to preserve membrane integrity.
-
Wash cells with a suitable buffer.
-
Incubate the cells with a primary antibody against calreticulin.
-
Wash the cells and incubate with a fluorochrome-conjugated secondary antibody.
-
Analyze the cells by flow cytometry to quantify the percentage of cells with surface CRT expression.
-
Signaling Pathways and Visualizations
Initial studies indicate that Idazoxan induces apoptosis through a mitochondrial-mediated pathway that is independent of its alpha-2 adrenergic and 5-HT1A receptor antagonist activities. A key finding is the promotion of calreticulin expression on the cell surface, suggesting the induction of immunogenic cell death.[1] While the precise molecular interactions involving the Bcl-2 family and the exact caspase cascade remain to be fully elucidated, a proposed signaling workflow can be visualized.
Caption: Proposed workflow for Idazoxan-induced apoptosis.
Caption: Experimental workflow for detecting Idazoxan-induced apoptosis.
Caption: The intrinsic apoptosis signaling pathway potentially activated by Idazoxan.
References
Understanding the Selectivity of Idazoxan Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idazoxan (B1206943) hydrochloride is a potent and selective α2-adrenergic receptor antagonist that has been instrumental in the pharmacological characterization of this receptor class.[1][2] It also exhibits significant affinity for imidazoline (B1206853) receptors, making it a valuable tool for distinguishing between these two distinct receptor systems.[3][4] This technical guide provides a comprehensive overview of the selectivity profile of Idazoxan, detailing its binding affinities across various neurotransmitter receptors, outlining experimental protocols for assessing its binding characteristics, and illustrating the key signaling pathways it modulates.
Core Focus: Receptor Selectivity Profile
Idazoxan's pharmacological profile is defined by its high affinity for α2-adrenergic and imidazoline receptors, with markedly lower affinity for α1-adrenergic receptors and other neurotransmitter receptor families. This selectivity has established Idazoxan as a reference compound in receptor research.
Data Presentation: Receptor Binding Affinities
The selectivity of Idazoxan is quantitatively demonstrated by its binding affinities (Ki values) for various receptors, as determined through radioligand binding assays. A lower Ki value indicates a higher binding affinity.
| Receptor Family | Receptor Subtype | Species | Tissue/Cell Line | Radioligand | Ki (nM) | pKi | Reference(s) |
| Adrenergic | α2A | Human | CHO Cells | [3H]-RX821002 | 1.0 | 9.0 | [5] |
| α2B | Human | CHO Cells | [3H]-RX821002 | 3.7 | 8.43 | [5] | |
| α2C | Human | CHO Cells | [3H]-RX821002 | 2.0 | 8.7 | [5] | |
| α1 | Rat | Cerebral Cortex | [3H]-Prazosin | 2450 | 5.61 | [6] | |
| Imidazoline | I1 | Human | - | - | - | 5.90 | [7] |
| I2 | Human | - | - | - | 7.22 | [7] | |
| Serotonin (B10506) | 5-HT1A | Rat | Brain | - | Potent Agonist | - | [8] |
Note: The affinity of Idazoxan for various dopamine (B1211576) receptor subtypes (D1, D2, D3, D4, D5) and a wider range of serotonin receptor subtypes has not been extensively reported in the public domain, highlighting an area for further investigation.
Experimental Protocols
The determination of Idazoxan's binding affinity is primarily achieved through competitive radioligand binding assays.
Radioligand Binding Assay for Idazoxan Selectivity
Objective: To determine the binding affinity (Ki) of Idazoxan for α2-adrenergic and I2-imidazoline receptors in rat brain tissue.
Materials:
-
[3H]-Idazoxan (Radioligand)
-
Rat brain tissue (e.g., cerebral cortex)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., 10 µM phentolamine (B1677648) for α2-adrenoceptors; 10 µM cirazoline (B1222771) for I2-imidazoline sites)
-
Competitor ligand (unlabeled Idazoxan hydrochloride)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
-
Homogenizer
Methodology:
-
Membrane Preparation:
-
Dissect and homogenize rat cerebral cortex in ice-cold binding buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspension in fresh binding buffer and repeat the centrifugation step.
-
Resuspend the final pellet in binding buffer to a protein concentration of approximately 1 mg/mL.
-
-
Competition Binding Assay:
-
Set up assay tubes containing:
-
A fixed concentration of [3H]-Idazoxan (typically at or near its Kd value).
-
Increasing concentrations of unlabeled this compound (e.g., 10^-11 to 10^-5 M).
-
Membrane preparation.
-
For total binding, add binding buffer.
-
For non-specific binding, add a high concentration of an appropriate unlabeled ligand (e.g., phentolamine or cirazoline).
-
-
To specifically measure binding to I2-imidazoline sites, include a saturating concentration of an α2-adrenoceptor antagonist (e.g., 1 µM rauwolscine) to block binding to adrenergic receptors.
-
Incubate the tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration and Counting:
-
Rapidly terminate the incubation by filtering the contents of each tube through glass fiber filters under vacuum.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of unlabeled Idazoxan that inhibits 50% of specific [3H]-Idazoxan binding) from the curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
Signaling Pathways
Caption: Idazoxan antagonism of the α2-adrenergic receptor signaling pathway.
Caption: Proposed signaling pathway for the I1-imidazoline receptor.
Caption: Hypothesized mechanism of I2-imidazoline receptor interaction with MAO.
Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
This compound remains an indispensable pharmacological tool due to its well-characterized selectivity for α2-adrenergic receptors over α1-adrenergic receptors, and its significant affinity for imidazoline receptors. The quantitative data from radioligand binding assays clearly delineate this selectivity profile. While the signaling pathway for α2-adrenoceptors is well understood, the pathways for I1 and I2 imidazoline receptors are still areas of active investigation, with current evidence pointing towards distinct, non-canonical signaling mechanisms. The experimental protocols outlined in this guide provide a framework for the continued exploration of the pharmacological properties of Idazoxan and other novel compounds. This in-depth understanding of Idazoxan's selectivity is crucial for its application in basic research and its potential therapeutic implications.
References
- 1. The imidazoline receptors and ligands in pain modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. The I1-imidazoline receptor and its cellular signaling pathways [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of imidazoline I2 receptor agonist‐induced antinociception in rats: involvement of monoaminergic neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The alpha 2-adrenoceptor antagonist idazoxan is an agonist at 5-HT1A autoreceptors modulating serotonin synthesis in the rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Idazoxan Hydrochloride and its Interaction with Monoamine Oxidase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idazoxan, an imidazoline (B1206853) derivative, is well-documented as a potent and selective α2-adrenoceptor antagonist.[1][2] It is also known to bind to imidazoline receptors (I1 and I2).[3][4] While its primary pharmacological profile is centered on adrenergic and imidazoline systems, evidence demonstrates a direct, albeit weaker, interaction with monoamine oxidase (MAO), a key enzyme in the metabolism of monoamine neurotransmitters.[3][5] This guide provides an in-depth technical overview of the interaction between Idazoxan hydrochloride and the two major isoforms of monoamine oxidase, MAO-A and MAO-B.
Quantitative Analysis of Idazoxan's Inhibitory Effect on Monoamine Oxidase
This compound has been shown to be a full inhibitor of both MAO-A and MAO-B.[3][5] The inhibitory potency, as determined by the half-maximal inhibitory concentration (IC50), is in the micromolar range, indicating a lower potency compared to classic MAO inhibitors.[3][5]
| Enzyme Isoform | Inhibitor | IC50 (μM) | Type of Inhibition | Source |
| MAO-A | This compound | 280 | Competitive | [Ozaita et al., 1997][3][5] |
| MAO-B | This compound | 624 | Mixed-Type | [Ozaita et al., 1997][3][5] |
Kinetic analyses have revealed distinct mechanisms of inhibition for the two MAO isoforms. Idazoxan acts as a competitive inhibitor of MAO-A, suggesting it binds to the active site of the enzyme, directly competing with the substrate.[3][5] In contrast, its interaction with MAO-B is characterized as mixed-type inhibition , indicating that it can bind to both the free enzyme and the enzyme-substrate complex, affecting both the Km and Vmax of the reaction.[3][5]
Experimental Protocols
The following sections describe the methodologies typically employed to characterize the interaction between this compound and monoamine oxidase. These protocols are based on the established procedures referenced in the literature for determining MAO inhibition kinetics.
MAO Activity Assay (Spectrophotometric Method)
This protocol outlines a continuous spectrophotometric assay to measure the activity of MAO-A and MAO-B and determine the inhibitory effects of Idazoxan.
a. Materials and Reagents:
-
Rat liver mitochondrial fractions (as a source of MAO-A and MAO-B)
-
This compound
-
Kynuramine (substrate for MAO-A)
-
Benzylamine (B48309) (substrate for MAO-B)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Spectrophotometer
b. Procedure:
-
Preparation of Reagents: Prepare stock solutions of this compound, kynuramine, and benzylamine in appropriate solvents. Prepare a series of dilutions of Idazoxan to determine the IC50 value.
-
Enzyme Preparation: Isolate mitochondrial fractions from rat liver homogenates by differential centrifugation. Resuspend the final pellet in potassium phosphate buffer.
-
Assay for MAO-A Activity:
-
In a cuvette, mix the rat liver mitochondrial preparation with potassium phosphate buffer.
-
Add varying concentrations of this compound and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate, kynuramine.
-
Monitor the formation of the product, 4-hydroxyquinoline, by measuring the increase in absorbance at 316 nm over time.
-
-
Assay for MAO-B Activity:
-
Follow the same procedure as for MAO-A, but use benzylamine as the substrate.
-
Monitor the formation of benzaldehyde (B42025) by measuring the increase in absorbance at 250 nm.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.
-
Plot the percentage of inhibition against the logarithm of the Idazoxan concentration to determine the IC50 value.
-
To determine the type of inhibition, perform kinetic studies with varying concentrations of both the substrate and Idazoxan. Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]). A competitive inhibitor will increase the apparent Km with no change in Vmax, while a mixed-type inhibitor will alter both the apparent Km and Vmax.
-
Radioligand Binding Assay to Differentiate MAO and I2-Imidazoline Binding
This protocol is designed to distinguish the binding of Idazoxan to the catalytic site of MAO from its binding to I2-imidazoline sites, which are also present on the outer mitochondrial membrane.
a. Materials and Reagents:
-
Rat liver mitochondrial fractions
-
[3H]-Ro 41-1049 (radioligand for MAO-A)
-
[3H]-Idazoxan (radioligand for I2-imidazoline sites)
-
Unlabeled this compound
-
Clorgyline (selective MAO-A inhibitor)
-
Epinephrine (B1671497) (to saturate α2-adrenoceptors)
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration manifold and scintillation counter
b. Procedure:
-
Preparation of Membranes: Prepare mitochondrial membranes from rat liver as described in the MAO activity assay protocol.
-
[3H]-Ro 41-1049 Binding Assay for MAO-A:
-
In reaction tubes, combine the mitochondrial membrane preparation with a fixed concentration of [3H]-Ro 41-1049.
-
Add increasing concentrations of unlabeled this compound to compete for binding.
-
For determining non-specific binding, add a high concentration of clorgyline.
-
Incubate the mixture at 37°C for 60 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
[3H]-Idazoxan Binding Assay for I2-Imidazoline Sites:
-
Follow the same procedure as above, but use [3H]-Idazoxan as the radioligand.
-
Include epinephrine in the assay buffer to block the binding of [3H]-Idazoxan to α2-adrenoceptors.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Perform a competition analysis to determine the affinity (Ki) of Idazoxan for the MAO-A catalytic site and the I2-imidazoline binding site.
-
Visualizations of Interactions and Workflows
Signaling and Interaction Pathways
The following diagrams illustrate the known interactions of this compound.
Caption: Overview of Idazoxan's molecular targets.
It is important to note that the primary pharmacological action of Idazoxan is as an α2-adrenoceptor antagonist. The inhibition of MAO is a weaker, secondary effect. The direct downstream signaling consequences of this weak MAO inhibition by Idazoxan are not well-elucidated in the current literature and are likely to be a subtle modulation of monoamine levels rather than the activation of a distinct signaling cascade.
Experimental Workflows
The following diagrams illustrate the workflows for the experimental protocols described above.
Caption: Workflow for MAO Inhibition Assay.
Caption: Workflow for Radioligand Binding Assay.
Conclusion
This compound exhibits a direct inhibitory interaction with both MAO-A and MAO-B, albeit with lower potency than its primary activity as an α2-adrenoceptor antagonist. The inhibition is competitive for MAO-A and mixed-type for MAO-B. This interaction can be quantitatively assessed and characterized using standard spectrophotometric and radioligand binding assays. While the direct downstream signaling consequences of this weak MAO inhibition are not extensively characterized, understanding this off-target activity is crucial for a comprehensive pharmacological profiling of Idazoxan and for interpreting its overall biological effects. Researchers and drug development professionals should consider this interaction, particularly when investigating the nuanced pharmacology of Idazoxan and related compounds.
References
- 1. Analysis of monoamine oxidase (MAO) enzymatic activity by high-performance liquid chromatography-diode array detection combined with an assay of oxidation with a peroxidase and its application to MAO inhibitors from foods and plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the binding of [3H]Ro 41-1049 to the active site of human monoamine oxidase-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of MAO Enzymatic Activity by Spectrophotometric Direct Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. A graphical method for determining inhibition parameters for partial and complete inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Foundational Literature Review of Idazoxan Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idazoxan hydrochloride is a potent and selective α2-adrenergic receptor antagonist that also exhibits complex interactions with imidazoline (B1206853) receptors.[1][2][3] Initially investigated as an antidepressant, its unique pharmacological profile has led to its exploration for a range of neuropsychiatric and neurological disorders, including schizophrenia, Parkinson's disease, and Alzheimer's disease.[1][2][4] This technical guide provides a comprehensive review of the foundational literature on Idazoxan, detailing its chemical properties, synthesis, mechanism of action, pharmacokinetics, and key experimental findings.
Chemical Properties and Synthesis
Idazoxan, with the chemical name 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-4,5-dihydro-1H-imidazole, is a benzodioxane-linked imidazole (B134444) derivative.[5][6] It is often used in its hydrochloride salt form for improved solubility and stability.[]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂N₂O₂·HCl | [5][8] |
| Molecular Weight | 240.69 g/mol | [5][6] |
| CAS Number | 79944-56-2 | [1][8] |
| Appearance | White, crystalline solid | [6] |
| Melting Point | 207-208°C | [6] |
| Solubility | Soluble in water (up to 100 mM) and DMSO (up to 100 mg/mL) | [5] |
The synthesis of Idazoxan involves a multi-step process, which is outlined in the diagram below.[2][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Idazoxan - Wikipedia [en.wikipedia.org]
- 3. Idazoxan: a novel pharmacological tool for the study of alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Terran Biosciences announces exclusive licensing deal with Pierre Fabre for idazoxan; Terran completes key development milestones [prnewswire.com]
- 5. This compound | Imidazoline Receptor | TargetMol [targetmol.com]
- 6. Idazoxan [drugfuture.com]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. This compound, RX-781094-药物合成数据库 [drugfuture.com]
Methodological & Application
Idazoxan Hydrochloride: In Vivo Experimental Protocols for Mice
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
Idazoxan hydrochloride is a versatile pharmacological tool with a primary mechanism of action as a selective antagonist of α2-adrenergic receptors and a ligand for I2 imidazoline (B1206853) receptors.[1][2] This dual activity makes it a subject of interest in various research areas, including neuroprotection, cognitive function, and models of neuropsychiatric and neurodegenerative disorders. In vivo studies in mice are crucial for elucidating its therapeutic potential and understanding its physiological effects. These application notes provide detailed protocols and compiled data for conducting in vivo experiments with this compound in mice.
Pharmacological Profile
-
Primary Targets: α2-Adrenergic Receptors (antagonist), I2 Imidazoline Receptors (ligand).[1][2]
-
Downstream Effects: Blockade of presynaptic α2-autoreceptors leads to an increase in norepinephrine (B1679862) release in the synapse. Its interaction with I2 imidazoline receptors is also implicated in neuromodulation and neuroprotection.
-
Potential Applications: Investigated for its therapeutic potential in depression, schizophrenia, Alzheimer's disease, and neuroprotection against ischemic damage.
Experimental Protocols
This section outlines a detailed protocol for assessing the effect of this compound on locomotor activity in mice. This is a common behavioral test to evaluate the central nervous system effects of a compound.
Protocol: Open Field Test for Locomotor Activity
1. Objective: To assess the effect of this compound on spontaneous locomotor activity and exploratory behavior in mice.
2. Animals:
-
Species: Mouse (e.g., C57BL/6 or CD-1 strain)
-
Age: 8-12 weeks
-
Sex: Male or female (note that sex can be a variable, so consistency is key)
-
Housing: Group-housed under a 12-hour light/dark cycle with ad libitum access to food and water.
-
Acclimation: Animals should be acclimated to the housing facility for at least one week and to the testing room for at least 1-2 hours before the experiment.
3. Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Vehicle (e.g., saline or a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Open field arena (e.g., a 40 cm x 40 cm x 30 cm box made of non-reflective material)
-
Video tracking software for automated recording and analysis of locomotor activity
-
70% Ethanol (B145695) for cleaning the arena
4. Experimental Design:
-
Groups:
-
Group 1: Vehicle control (i.p. injection of vehicle)
-
Group 2: this compound (e.g., 1 mg/kg, i.p.)
-
Group 3: this compound (e.g., 3 mg/kg, i.p.)
-
(Optional) Additional dose groups to establish a dose-response curve.
-
-
Sample Size: A minimum of 8-10 mice per group is recommended to achieve statistical power.
-
Randomization: Assign mice randomly to the different treatment groups.
5. Procedure:
-
Drug Preparation: Dissolve this compound in the chosen vehicle to the desired concentrations. Ensure the final injection volume is consistent across all groups (e.g., 10 ml/kg).
-
Administration: Administer the vehicle or this compound solution via intraperitoneal (i.p.) injection.
-
Pre-treatment Time: Allow for a pre-treatment period of 30 minutes for the drug to be absorbed and distributed.
-
Open Field Test:
-
Gently place a single mouse in the center of the open field arena.
-
Allow the mouse to explore the arena freely for a set duration (e.g., 10-30 minutes).
-
Record the session using the video tracking software.
-
-
Data Collection: The software will automatically track and record parameters such as:
-
Total distance traveled (cm)
-
Time spent in the center zone vs. peripheral zone (s)
-
Number of rearings (vertical activity)
-
Ambulatory time (s)
-
Stereotypic counts
-
-
Cleaning: Between each trial, thoroughly clean the open field arena with 70% ethanol to eliminate olfactory cues from the previous mouse.
-
Data Analysis:
-
Analyze the collected data using appropriate statistical tests (e.g., one-way ANOVA followed by a post-hoc test like Tukey's or Dunnett's test) to compare the different treatment groups.
-
A p-value of < 0.05 is typically considered statistically significant.
-
Data Presentation
The following tables summarize quantitative data from representative in vivo studies on this compound in rodents.
Table 1: Effect of this compound on Locomotor Activity in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Distance Run (m) | Number of Electric Shocks |
| Control (Vehicle) | - | 185.3 ± 25.1 | 98.6 ± 12.3 |
| Idazoxan | 3 | 290.2 ± 18.3 | 58.2 ± 8.2 |
*p < 0.05 compared to the control group. Data adapted from a study on endurance performance in rats, where a longer distance run and fewer electric shocks indicate improved performance and reduced fatigue.
Table 2: Neuroprotective Effect of this compound in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)
| Treatment Group | Dose (mg/kg, i.p., b.i.d.) | Clinical Score (day 14 post-immunization) |
| EAE + Vehicle | - | 3.5 ± 0.5 |
| EAE + Idazoxan | 2 | 1.8 ± 0.3* |
*p < 0.05 compared to the EAE + Vehicle group. The clinical score is a measure of disease severity in the EAE model, with a lower score indicating a less severe disease state.[3]
Mandatory Visualization
Signaling Pathway of this compound at the Noradrenergic Synapse
Caption: Idazoxan blocks presynaptic α2-autoreceptors, increasing norepinephrine release.
Experimental Workflow for Open Field Test
Caption: Workflow for assessing locomotor activity in mice using the open field test.
References
Application Notes and Protocols: Utilizing Idazoxan Hydrochloride in In Vivo Microdialysis Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Idazoxan (B1206943) hydrochloride is a potent and selective α2-adrenergic receptor antagonist widely used in neuroscience research.[1] In vivo microdialysis is a powerful technique for continuously sampling and measuring the concentrations of neurotransmitters and other molecules from the extracellular fluid of specific brain regions in awake, freely moving animals.[2][3][4] This document provides detailed application notes and protocols for utilizing Idazoxan in in vivo microdialysis studies to investigate the function of the noradrenergic system and its interaction with other neurotransmitter systems.
Mechanism of Action
Idazoxan functions by blocking α2-adrenergic receptors. These receptors are predominantly presynaptic autoreceptors on noradrenergic neurons that, when activated by norepinephrine (B1679862) (NE), inhibit further NE release.[5] By antagonizing these receptors, Idazoxan prevents this negative feedback, leading to an increased firing rate of noradrenergic neurons and a subsequent rise in extracellular norepinephrine levels.[5] This makes Idazoxan an invaluable tool for studying the effects of enhanced noradrenergic transmission.
Diagram: Signaling Pathway of Idazoxan Action
Caption: Idazoxan blocks presynaptic α2-autoreceptors, increasing norepinephrine release.
Core Applications
-
Modulation of Neurotransmitter Release: To study the impact of increased noradrenergic tone on other neurotransmitter systems, such as dopamine (B1211576) and serotonin, in discrete brain regions.[2][6][7]
-
Pharmacodynamic Studies: To assess how novel therapeutic compounds alter noradrenergic neurotransmission.
-
Disease Modeling: To investigate the role of the noradrenergic system in psychiatric and neurological disorders where its dysregulation is implicated, such as depression, anxiety, and Parkinson's disease.[6][8]
-
Behavioral Neuroscience: To correlate dynamic changes in brain neurochemistry with behavioral outcomes in real-time.[9]
Experimental Protocols
All animal procedures must be approved by an institutional Animal Care and Use Committee.
Surgical Procedure: Stereotaxic Implantation of Guide Cannula
This protocol is designed for a rat model.
-
Anesthesia: Anesthetize the rat (e.g., Male Wistar or Sprague-Dawley, 250-350 g) with isoflurane (B1672236) or a ketamine/xylazine mixture.[3]
-
Stereotaxic Placement: Secure the animal in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.
-
Craniotomy: Using a rat brain atlas (e.g., Paxinos and Watson), determine the coordinates for the target brain region (e.g., medial prefrontal cortex, nucleus accumbens, striatum).[3] Drill a small burr hole at the identified coordinates.
-
Cannula Implantation: Slowly lower a guide cannula to the desired depth, just above the target region.[3]
-
Fixation: Secure the guide cannula to the skull using dental cement and stainless-steel anchor screws.[3] Insert a dummy cannula to keep the guide patent.
-
Recovery: Administer post-operative analgesics and allow the animal to recover for a minimum of 4-7 days before the microdialysis experiment.[3]
In Vivo Microdialysis Procedure
Caption: Logical flow from Idazoxan administration to its neurochemical and behavioral effects.
References
- 1. Idazoxan: a novel pharmacological tool for the study of alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mechanism of action of alpha 2 adrenoceptor blockers as revealed by effects on open field locomotion and escape reactions in the shuttle-box - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The alpha(2) adrenoceptor antagonist idazoxan alleviates L-DOPA-induced dyskinesia by reduction of striatal dopamine levels: an in vivo microdialysis study in 6-hydroxydopamine-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Idazoxan preferentially increases dopamine output in the rat medial prefrontal cortex at the nerve terminal level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. uva.theopenscholar.com [uva.theopenscholar.com]
Application Notes and Protocols for Intraperitoneal Administration of Idazoxan Hydrochloride in Rat Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idazoxan (B1206943) is a versatile pharmacological agent utilized in scientific research for its potent and selective antagonist activity at α2-adrenergic receptors and its interaction with imidazoline (B1206853) receptors.[1] It has been investigated for various potential therapeutic applications, including as an antidepressant and an adjunctive treatment in schizophrenia.[2] In preclinical research, particularly in rat models, Idazoxan hydrochloride is frequently administered via the intraperitoneal (IP) route to study its effects on the central nervous system, behavior, and physiological processes.
These application notes provide a comprehensive guide to the intraperitoneal administration of this compound in rat models, covering its pharmacological profile, quantitative data, detailed experimental protocols, and relevant signaling pathways.
Pharmacological Profile
This compound exhibits a complex pharmacological profile, acting on multiple receptor systems:
-
α2-Adrenoceptor Antagonist: Idazoxan is a potent and selective antagonist of α2-adrenoceptors.[1] These receptors are typically located presynaptically on noradrenergic neurons and act as autoreceptors to inhibit norepinephrine (B1679862) release in a negative feedback loop.[3] By blocking these receptors, Idazoxan increases the release of norepinephrine.[4]
-
Imidazoline Receptor Antagonist: Idazoxan also acts as an antagonist at I1 and I2 imidazoline receptors.[5] The precise signaling mechanisms of these receptors are still under investigation, but they are distinct from adrenoceptors.[6] I1 receptors are implicated in blood pressure regulation, while I2 receptors are being explored as targets for pain modulation and neuroprotection.[6][7]
-
5-HT1A Receptor Agonist: In vivo studies in rats have demonstrated that Idazoxan acts as a potent and specific agonist at 5-HT1A autoreceptors.[8] This action leads to a decrease in the synthesis and release of serotonin (B10506).[8][9]
Data Presentation
Receptor Binding Profile of Idazoxan
The binding affinity of Idazoxan for various receptors is crucial for understanding its pharmacological effects. The following table summarizes available data, primarily from human and rat brain tissues.
| Receptor Subtype | Affinity (pKi) | Species/Tissue | Reference |
| α2A-Adrenoceptor | 7.7 | Rat Brain | [10] |
| α2-Adrenoceptor (general) | ~7.4 | Rat Vas Deferens | [2] |
| I2-Imidazoline Site (High Affinity) | ~8.0 (Ki ~1.3 nM) | Rat Brain | [10] |
| I2-Imidazoline Site (Low Affinity) | < 6.0 | Rat Brain | [10] |
| 5-HT1A Receptor | ~6.2 (Ki 662 nM) | Human (cloned) | [11] |
Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity.
Pharmacokinetic Parameters of Idazoxan in Rats
Specific pharmacokinetic data for the intraperitoneal route in rats is not extensively reported in the literature. However, data from intravenous (IV) and oral administration provide valuable context. IP administration is generally expected to have faster and more complete absorption than the oral route.
| Parameter | Intravenous (IV) | Oral | Reference |
| Half-life (t½) | 24.4 - 27.9 min | - | [12] |
| Time to Peak (Tmax) | - | 5 - 10 min | [12] |
| Clearance | 94 - 144 ml/min/kg | - | [13] |
| Oral Bioavailability | - | 1% (10 mg/kg) to 23% (100 mg/kg) | [13] |
Dose-Dependent Effects of Intraperitoneal Idazoxan in Rats
| Dose (mg/kg, IP) | Experimental Model | Observed Effect | Reference |
| 1 | Spontaneous Locomotor Activity | ↓ Horizontal movements, ↓ Vertical movements, ↓ Stereotypic movements | [14] |
| 3 | Forced Locomotion (Treadmill) | ↑ Running distance | [15] |
| 1, 3, 10 | Food and Water Intake | ↑ Food and water intake | [16] |
| 1, 3, 10 | Urine Output | ↑ Urine output over 6 hours | [17] |
| 0.1 - 40 | Neurochemistry (Cerebral Cortex) | ↑ Dopa synthesis (22-86%), ↓ 5-HTP synthesis (13-33%) | [9] |
Experimental Protocols
Protocol 1: Preparation and Intraperitoneal Administration of this compound
This protocol outlines the standard procedure for preparing and administering this compound to rats via the intraperitoneal route.
Materials:
-
This compound powder
-
Vehicle (e.g., sterile 0.9% saline or sterile distilled water)[14][18]
-
Sterile conical tubes or vials
-
Vortex mixer and/or sonicator
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (23-25 gauge)[19]
-
Rat scale for accurate weighing
-
70% ethanol (B145695) for disinfection
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Dose Calculation:
-
Preparation of Idazoxan Solution:
-
Under sterile conditions, weigh the required amount of this compound powder.
-
Dissolve the powder in the chosen vehicle to achieve the final desired concentration. For example, to administer a 1 mg/kg dose in a volume of 0.3 mL/100g, the required concentration would be approximately 0.33 mg/mL.
-
Vortex or sonicate the solution until the powder is completely dissolved. This compound is soluble in water (up to 50 mg/mL).
-
Prepare the solution fresh on the day of the experiment.[14]
-
-
Intraperitoneal Injection Technique (One-Person Method):
-
Draw the calculated volume of the Idazoxan solution into a sterile syringe with a fresh sterile needle.
-
Securely restrain the rat. One common method is to grasp the rat firmly by the loose skin over the shoulders and support the lower body.
-
Gently tilt the rat so its head is slightly lower than its hindquarters. This allows the abdominal organs to shift cranially, reducing the risk of puncture.
-
Identify the injection site in the lower right abdominal quadrant to avoid the cecum and bladder.[19]
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle, bevel up, at a 30-40 degree angle into the peritoneal cavity.
-
Before injecting, gently pull back on the plunger (aspirate) to ensure the needle has not entered a blood vessel or organ. If blood or yellowish fluid appears, discard the syringe and prepare a new one.
-
Inject the solution at a steady rate.
-
Withdraw the needle and return the rat to its cage.
-
Monitor the animal for any adverse reactions immediately following the injection.
-
Protocol 2: Assessment of Spontaneous Locomotor Activity
This protocol provides an example of a typical experiment to assess the effect of Idazoxan on spontaneous behavior in rats.
Experimental Design:
-
Animals: Male Wistar rats (200-250 g).[14]
-
Housing: House two rats per cage under standard laboratory conditions (22°C, 12-hour light/dark cycle) with ad libitum access to food and water.[14]
-
Groups:
-
Control Group: Receives vehicle (e.g., distilled water, 0.3 mL/100 g body weight) IP.
-
Idazoxan Group: Receives Idazoxan (e.g., 1 mg/kg) dissolved in the vehicle IP.[14]
-
-
Apparatus: Automated locomotor activity monitoring system (e.g., Actimeter).
Procedure:
-
Allow rats to acclimate to the laboratory environment for at least one hour before testing.
-
Administer either vehicle or Idazoxan solution via IP injection as described in Protocol 1.
-
Immediately after the injection, place the rat into the locomotor activity chamber.
-
Record locomotor activity for a predetermined period (e.g., 30-60 minutes). Key parameters to measure include:
-
Horizontal activity (total distance traveled)
-
Vertical activity (rearing counts)
-
Stereotypic movements (e.g., grooming, head weaving)
-
-
At the end of the experiment, return the animals to their home cages.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA or t-test) to compare the Idazoxan-treated group with the control group.[14]
Signaling Pathways and Experimental Workflows
Signaling Pathways
The multifaceted action of Idazoxan can be visualized through its effects on distinct signaling pathways.
Caption: Idazoxan blocks presynaptic α2-adrenoceptors, increasing norepinephrine release.
Caption: Idazoxan activates 5-HT1A autoreceptors, decreasing serotonin synthesis.
Experimental Workflow
A typical workflow for an in vivo study using intraperitoneal Idazoxan in rats is depicted below.
Caption: Workflow for a rat behavioral study with IP Idazoxan administration.
Logical Relationship of Idazoxan's Actions
The following diagram illustrates the relationship between Idazoxan and its primary molecular targets.
Caption: Idazoxan's multi-target pharmacological actions.
References
- 1. Idazoxan preferentially increases dopamine output in the rat medial prefrontal cortex at the nerve terminal level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pKI values of prazosin and idazoxan for receptors stimulated by neuronally released transmitter in the epididymal portion of rat isolated vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 4. Effects of acute and chronic administration of idazoxan on blood pressure and plasma catecholamine concentrations of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazoline receptors and their endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The imidazoline receptors and ligands in pain modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazoline receptor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. The alpha 2-adrenoceptor antagonist idazoxan is an agonist at 5-HT1A autoreceptors modulating serotonin synthesis in the rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacological Profiles of Alpha 2 Adrenergic Receptor Agonists Identified Using Genetically Altered Mice and Isobolographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oral idazoxan bioavailability in rat. Relevance of intestinal and hepatic first-pass effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The pharmacokinetics and metabolism of idazoxan in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. farmaciajournal.com [farmaciajournal.com]
- 15. Imidazoline receptor antagonists idazoxan and efaroxan enhance locomotor functions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The effects of idazoxan and other alpha 2-adrenoceptor antagonists on food and water intake in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The effects of idazoxan and other alpha 2-adrenoceptor antagonists on urine output in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. Pharmacokinetics and bioavailability of midazolam after intravenous, subcutaneous, intraperitoneal and oral administration under a chronic food-limited regimen: relating DRL performance to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Idazoxan Hydrochloride in Rodent Behavioral Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Idazoxan (B1206943) Hydrochloride in behavioral research in rodents. Idazoxan is a selective α2-adrenergic receptor antagonist and an antagonist for the imidazoline (B1206853) receptor, making it a valuable tool for investigating various neurological and psychiatric conditions.[1]
Mechanism of Action
Idazoxan primarily exerts its effects through two main mechanisms:
-
α2-Adrenoceptor Antagonism: By blocking presynaptic α2-adrenoceptors, Idazoxan inhibits the negative feedback mechanism of norepinephrine (B1679862) (NE) release. This leads to an increased release of NE in the synapse, thereby stimulating postsynaptic α1 and β-adrenoceptors.[2] This action is crucial for its effects on arousal, attention, and locomotion.[2][3]
-
Imidazoline Receptor Antagonism: Idazoxan also acts as an antagonist at I1 and I2 imidazoline receptors.[4][5] The functional significance of this interaction is still under investigation, but it is thought to contribute to its diverse pharmacological profile, including potential involvement in pain perception and addiction.
The dual action of Idazoxan allows researchers to probe the complex interplay between the noradrenergic and imidazoline systems in modulating behavior.
Signaling Pathway of Idazoxan at the Noradrenergic Synapse
Caption: Idazoxan blocks presynaptic α2-autoreceptors, increasing norepinephrine release.
Quantitative Data Summary
The following tables summarize typical dosages and administration routes for Idazoxan Hydrochloride in various rodent behavioral tests.
Table 1: this compound Dosages and Administration Routes in Rats
| Behavioral Test | Species (Strain) | Dosage (mg/kg) | Route of Administration | Key Findings | Reference |
| Locomotor Activity | Wistar Rat | 1 | Intraperitoneal (i.p.) | Decreased horizontal, vertical, and stereotypic movements. | [4] |
| Locomotor Activity | Wistar Rat | 3 | Intraperitoneal (i.p.) | Increased running distance and endurance on a treadmill. | [6] |
| Novel Object Recognition | Rat | 2 | Not Specified | Enhanced investigation of novel objects. | [7] |
| Conditioned Place Preference (with Tramadol) | Wistar Rat | 3 | Intraperitoneal (i.p.) | Decreased time spent in the tramadol-paired compartment. | [8] |
| Food and Water Intake | Rat | 1, 3, 10 | Intraperitoneal (i.p.) | Increased food and water intake. | [9] |
| Open Field Test | Rat | 0.5 - 5 | Not Specified | Increased locomotor activity. | [2] |
| Shuttle Box (Escape Responses) | Rat | 0.5 - 2 | Not Specified | Suppressed escape responses. | [2] |
| Nicotine (B1678760) Withdrawal | Rat | 1 | Not Specified | Attenuated reward deficits associated with nicotine withdrawal. | [10] |
Table 2: this compound Pharmacokinetic Parameters in Rats
| Parameter | Value | Route of Administration | Reference |
| Half-life | 24.4 - 27.9 min | Intravenous (i.v.) | [11] |
| Oral Bioavailability (Male) | ~1% (10 mg/kg), 23% (100 mg/kg) | Oral | [12] |
| Time to Peak (Oral) | 5 - 10 min | Oral | [11] |
| Brain to Plasma Ratio | 10:1 | Not Specified | [12] |
Experimental Protocols
Below are detailed methodologies for key experiments using this compound in rodents.
Locomotor Activity Assessment
Objective: To evaluate the effect of Idazoxan on spontaneous locomotor activity.
Materials:
-
This compound
-
Saline (0.9% NaCl) or distilled water (vehicle)
-
Rodent activity monitoring system (e.g., LE-8811 Actimeter PanLAB)
-
Male Wistar rats (200-250 g)
Protocol:
-
House rats in a controlled environment (22°C, 12h light/dark cycle) with ad libitum access to food and water.
-
Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Prepare a solution of this compound in the chosen vehicle. A common dose is 1 mg/kg.[4]
-
Administer Idazoxan (1 mg/kg) or vehicle intraperitoneally (i.p.).[4]
-
Immediately place the animal in the activity monitoring chamber.
-
Record locomotor activity (horizontal, vertical, and stereotypic movements) for a defined period (e.g., 30 minutes).[4]
-
Analyze the data to compare the activity levels between the Idazoxan-treated and control groups.
Experimental Workflow for Locomotor Activity Assessment
Caption: Workflow for assessing locomotor activity after Idazoxan administration.
Conditioned Place Preference (CPP)
Objective: To assess the effect of Idazoxan on the rewarding properties of a substance (e.g., tramadol).
Materials:
-
This compound
-
Saline (0.9% NaCl)
-
CPP apparatus with two distinct compartments
-
Male Wistar rats
Protocol:
-
Pre-conditioning Phase (Day 1):
-
Place each rat in the CPP apparatus with free access to both compartments for 15 minutes.
-
Record the time spent in each compartment to determine the initial preference. The less preferred compartment will be paired with the drug.
-
-
Conditioning Phase (Days 2-8):
-
On alternate days (e.g., 2, 4, 6, 8), administer Idazoxan (3 mg/kg, i.p.) 15 minutes prior to tramadol (40 mg/kg, i.p.).[8]
-
Immediately after the tramadol injection, confine the rat to the initially less-preferred compartment for 30 minutes.
-
On the intervening days (e.g., 3, 5, 7), administer saline and confine the rat to the initially preferred compartment for 30 minutes.
-
-
Post-conditioning Phase (Day 9):
-
Place the rat in the CPP apparatus with free access to both compartments for 15 minutes.
-
Record the time spent in each compartment.
-
-
Analysis:
-
Compare the time spent in the drug-paired compartment during the post-conditioning phase to the pre-conditioning phase. A significant increase indicates a conditioned place preference.
-
Logical Relationship in Conditioned Place Preference
Caption: Logical flow of a conditioned place preference experiment.
Important Considerations
-
Vehicle Selection: Ensure the vehicle used to dissolve this compound does not have behavioral effects of its own. Distilled water or saline are common choices.[4]
-
Route of Administration: Intraperitoneal injection is the most common route in the cited literature.[4][5][6][8] However, oral and intravenous routes have also been studied for pharmacokinetic purposes.[11][12]
-
Habituation: For behavioral tests sensitive to novelty-induced activity, ensure animals are fully habituated to the testing environment to observe the specific effects of Idazoxan.[3]
-
Dose-Response: It is advisable to perform a dose-response study to determine the optimal dose for the specific behavioral paradigm being investigated.
-
Ethical Considerations: All animal experiments should be conducted in accordance with relevant ethical guidelines and approved by an institutional animal care and use committee.
References
- 1. Idazoxan - Wikipedia [en.wikipedia.org]
- 2. The mechanism of action of alpha 2 adrenoceptor blockers as revealed by effects on open field locomotion and escape reactions in the shuttle-box - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specific α2-adrenoreceptor antagonists induce behavioural activation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. Idazoxan and Efaroxan Potentiate the Endurance Performances and the Antioxidant Activity of Ephedrine in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazoline receptor antagonists idazoxan and efaroxan enhance locomotor functions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of imidazoline agents in a rat conditioned place preference model of addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effects of idazoxan and other alpha 2-adrenoceptor antagonists on food and water intake in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The α2 adrenergic receptor antagonist idazoxan, but not the serotonin-2A receptor antagonist M100907, partially attenuated reward deficits associated with nicotine, but not amphetamine, withdrawal in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oral idazoxan bioavailability in rat. Relevance of intestinal and hepatic first-pass effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The pharmacokinetics and metabolism of idazoxan in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiology Recording with Idazoxan Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idazoxan (B1206943) is a potent and selective α2-adrenergic receptor antagonist that is widely used in neuroscience research.[1][2] It also exhibits affinity for imidazoline (B1206853) receptors.[2][3] In electrophysiological studies, Idazoxan is primarily utilized to investigate the role of the noradrenergic system in regulating neuronal activity. By blocking presynaptic α2-adrenergic autoreceptors, Idazoxan inhibits the negative feedback mechanism that normally limits norepinephrine (B1679862) (NE) release.[4][5] This leads to an increase in synaptic norepinephrine concentrations, thereby enhancing the activation of postsynaptic α1 and β-adrenergic receptors.[5] These application notes provide detailed protocols and data for the use of Idazoxan Hydrochloride in electrophysiology experiments.
Mechanism of Action: α2-Adrenergic Receptor Antagonism
The primary mechanism of Idazoxan in the central nervous system is the blockade of α2-adrenergic autoreceptors located on the terminals of noradrenergic neurons.[4] Under normal physiological conditions, norepinephrine released into the synapse binds to these autoreceptors, initiating a negative feedback loop that suppresses further neurotransmitter release. Idazoxan competitively binds to these receptors without activating them, thereby preventing norepinephrine from exerting its inhibitory effect. This disinhibition results in a significant increase in the synaptic concentration of norepinephrine.
Data Presentation: Effects of Idazoxan on Neuronal Parameters
The following table summarizes quantitative data from studies using Idazoxan. Dosages and observed effects can vary significantly based on the experimental model (in vivo vs. ex vivo), species, and brain region under investigation.
| Parameter Measured | Species / Model | Idazoxan Dose / Concentration | Key Result | Reference |
| Neuronal Activity | Rat / Auditory Cortex (in vivo) | Systemic (IP/IV) or Local Application | Decrease in spontaneous and/or evoked activity in 84% of recorded neurons (90/107 cells).[4] | [4] |
| Response Threshold | Rat / Auditory Cortex (in vivo) | Systemic or Local Application | Increased threshold for excitatory responses in 16 of 28 tested neurons.[4] | [4] |
| Plasma Norepinephrine | Normotensive Rat (in vivo) | 300 µg/kg (IV) | Immediate 2-fold increase in plasma norepinephrine concentration.[6] | [6] |
| Locomotor Activity | Rat (in vivo) | 0.5 - 5 mg/kg | Increased locomotor activity in an open-field test.[5] | [5] |
| Endurance Capacity | Rat (in vivo) | 3 mg/kg (IP) | Significant increase in running distance on a treadmill test.[7] | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Compound: this compound.
-
Solvent: Due to its hydrochloride salt form, Idazoxan is soluble in high-purity water (e.g., Milli-Q) or standard saline solutions. For slice electrophysiology, it is recommended to dissolve it directly in the artificial cerebrospinal fluid (aCSF) to be used for recording.
-
Procedure:
-
Calculate the required mass of this compound to prepare a concentrated stock solution (e.g., 10 mM).
-
Add the powder to a conical tube and add the appropriate volume of solvent (e.g., aCSF).
-
Vortex thoroughly until the compound is fully dissolved.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a clean, sterile tube.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Dilute an aliquot to the final working concentration in fresh aCSF on the day of the experiment.
-
Protocol 2: Ex Vivo Brain Slice Electrophysiology
This protocol describes a general procedure for whole-cell patch-clamp recording from neurons in acute brain slices.
1. Materials and Solutions:
-
Slicing Solution (Glycerol-based aCSF, example):
-
In mM: 252 Glycerol, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-Glucose, 2 MgCl2, 2 CaCl2.
-
Prepare fresh and chill to 0-4°C. Continuously bubble with carbogen (B8564812) (95% O2 / 5% CO2).
-
-
Recording aCSF:
-
In mM: 125 NaCl, 2.5 KCl, 1.2 NaH2PO4, 21 NaHCO3, 5 D-Glucose, 2 MgCl2, 2 CaCl2.[8]
-
Prepare fresh, bubble with carbogen for at least 30 minutes before use, and maintain at 32-34°C during recording.
-
-
Internal Pipette Solution (K-Gluconate based, example):
2. Brain Slice Preparation:
-
Anesthetize the animal (e.g., mouse or rat) according to approved institutional protocols.
-
Rapidly decapitate and dissect the brain, placing it immediately into ice-cold, carbogenated slicing solution.
-
Glue the brain to the stage of a vibratome (e.g., Leica VT1200S) and submerge it in the chilled slicing solution.
-
Cut coronal or sagittal slices at a desired thickness (e.g., 250-300 µm).
-
Transfer the slices to a holding chamber containing recording aCSF, bubbled with carbogen, at 34°C for 30 minutes.
-
Allow the slices to recover at room temperature for at least 1 hour before recording.
3. Electrophysiological Recording:
-
Transfer a single slice to the recording chamber on the microscope stage.
-
Continuously perfuse the slice with carbogenated aCSF at a rate of 2-3 mL/min, maintained at 32-34°C.
-
Visualize neurons using DIC/IR microscopy.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-6 MΩ when filled with internal solution.
-
Approach a target neuron and form a giga-ohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record baseline neuronal activity (e.g., resting membrane potential, spontaneous firing, synaptic currents) for at least 5-10 minutes to ensure a stable recording.
4. Application of Idazoxan:
-
Prepare the final working concentration of Idazoxan by diluting the stock solution into the recording aCSF.
-
Switch the perfusion line from the control aCSF to the Idazoxan-containing aCSF.
-
Record the effects of Idazoxan on the neuronal parameter of interest for 10-20 minutes, or until a stable effect is observed.
-
To test for reversibility, switch the perfusion back to the control aCSF (washout) and record for an additional 10-20 minutes.
5. Data Acquisition and Analysis:
-
Acquire data using an appropriate amplifier and data acquisition software (e.g., Axon pCLAMP).
-
Filter and digitize the signal.
-
Analyze changes in firing frequency, membrane potential, amplitude and frequency of synaptic events (EPSCs/IPSCs), or other relevant parameters before, during, and after Idazoxan application.
References
- 1. The alpha adrenoceptor antagonist properties of idazoxan in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Idazoxan - Wikipedia [en.wikipedia.org]
- 3. Presynaptic imidazoline receptors and non-adrenoceptor[3H]-idazoxan binding sites in human cardiovascular tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The alpha 2-adrenergic antagonist idazoxan enhances the frequency selectivity and increases the threshold of auditory cortex neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mechanism of action of alpha 2 adrenoceptor blockers as revealed by effects on open field locomotion and escape reactions in the shuttle-box - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of acute and chronic administration of idazoxan on blood pressure and plasma catecholamine concentrations of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imidazoline receptor antagonists idazoxan and efaroxan enhance locomotor functions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Idazoxan Hydrochloride in Laboratory Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idazoxan (B1206943) hydrochloride is a potent and selective antagonist of α2-adrenergic receptors and also exhibits high affinity for imidazoline (B1206853) I1 and I2 receptors. This pharmacological profile makes it a valuable tool in a variety of research areas, including neuroscience, oncology, and metabolic disease. These application notes provide detailed protocols for the preparation and use of Idazoxan Hydrochloride solutions in common laboratory experiments.
Data Presentation
Physicochemical and Solubility Data
| Property | Value | Citations |
| Molecular Formula | C₁₁H₁₂N₂O₂・HCl | |
| Molecular Weight | 240.69 g/mol | [1] |
| Appearance | White to off-white solid | |
| Purity | ≥98% | [1] |
Solubility of this compound
| Solvent | Solubility | Notes | Citations |
| Water | ≥ 50 mg/mL | ||
| DMSO | ≥ 10 mg/mL | ||
| PBS (pH 7.2) | ≥ 10 mg/mL | ||
| Ethanol | 1-10 mg/mL (Sparingly soluble) |
Stability and Storage of this compound Solutions
| Solution Type | Storage Temperature | Stability | Citations |
| Stock Solution | -20°C | Stable for up to 3 months | |
| Solid Form | Room Temperature | Stable for extended periods | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common solvent for in vitro studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weighing: Accurately weigh out 2.407 mg of this compound powder using an analytical balance.
-
Dissolving: Transfer the weighed powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (up to 37°C) can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Protocol 2: In Vitro Cytotoxicity Assay using MTT
This protocol outlines a method to assess the cytotoxic effects of this compound on a cancer cell line using a colorimetric MTT assay.
Materials:
-
Cancer cell line of interest (e.g., 3LL murine lung cancer, DU-145 human prostate cancer)[2]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound 10 mM stock solution (prepared as in Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound from the 10 mM stock solution in complete medium to achieve final concentrations ranging from 0.05 to 1.0 mg/mL.[2] Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for 24 to 96 hours, depending on the cell line and experimental goals.[2]
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide Staining
This protocol describes the use of flow cytometry to quantify apoptosis induced by this compound.
Materials:
-
Cell line of interest
-
6-well cell culture plates
-
This compound 10 mM stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound (e.g., 10-500 µM) for 24 hours.[2] Include an untreated control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension, discard the supernatant, and wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Visualizations
Signaling Pathways
Caption: Idazoxan's dual antagonism of α2-adrenergic and I2 imidazoline receptors.
Experimental Workflow
Caption: General workflow for in vitro experiments using this compound.
References
Co-administration of Idazoxan Hydrochloride with L-DOPA: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the co-administration of Idazoxan (B1206943) Hydrochloride, an α2-adrenergic receptor antagonist, with Levodopa (L-DOPA) for the potential management of Parkinson's disease (PD) and L-DOPA-induced dyskinesia (LID). The following sections detail the underlying mechanism, summarize key preclinical and clinical findings, and provide detailed experimental protocols based on published literature.
Introduction and Rationale
Levodopa (L-DOPA) remains the gold standard for treating the motor symptoms of Parkinson's disease. However, long-term L-DOPA therapy is often complicated by the development of debilitating L-DOPA-induced dyskinesias (LID), or involuntary movements.[1] Emerging research has focused on non-dopaminergic systems to modulate the effects of L-DOPA and mitigate its side effects. The noradrenergic system, in particular, has been identified as a promising target.
Idazoxan is a selective and potent α2-adrenergic receptor antagonist.[1] The rationale for its co-administration with L-DOPA stems from the intricate interplay between the noradrenergic and dopaminergic systems in the brain.[2] Preclinical studies have demonstrated that Idazoxan can reduce LID while simultaneously extending the therapeutic window of L-DOPA, suggesting a dual benefit for PD patients.[1][2]
Mechanism of Action
The primary mechanism of Idazoxan in the context of L-DOPA co-therapy involves the blockade of α2-adrenergic receptors. These receptors function as autoreceptors on noradrenergic neurons, and their inhibition leads to an increase in noradrenaline release. This modulation of noradrenergic tone is thought to influence the dopaminergic system and alleviate LID.
One proposed mechanism for the anti-dyskinetic effect of Idazoxan is the reduction of extracellular L-DOPA and dopamine (B1211576) levels in the striatum.[3] In dyskinetic rats, Idazoxan has been shown to lower the peak levels of L-DOPA-derived extracellular dopamine in the lesioned striatum, which is believed to contribute significantly to its ability to alleviate dyskinesia.[3]
Interestingly, some research also suggests that Idazoxan acts as an agonist at 5-HT1A autoreceptors, which could modulate serotonin (B10506) synthesis.[4] This adds another layer of complexity to its pharmacological profile and potential therapeutic effects.
Data Presentation: Summary of Preclinical and Clinical Findings
The following tables summarize the quantitative data from key studies investigating the co-administration of Idazoxan and L-DOPA.
Table 1: Effects of Idazoxan on L-DOPA-Induced Dyskinesia and Parkinsonian Symptoms in MPTP-Lesioned Primates
| Animal Model | Idazoxan Dose | L-DOPA Dose | Key Findings | Reference |
| MPTP-lesioned marmoset | 2.5 mg/kg (p.o.) | Not specified | Reduced peak dose dyskinesia by ≈ 75%. | [5] |
| MPTP-lesioned cynomolgus monkeys | 7.5 mg/kg & 10 mg/kg (p.o.) | 100/25 mg L-DOPA/benserazide (B1668006) (p.o.) | Significantly reduced dyskinesias by up to 65%; prolonged the "ON" state without dyskinesias. | |
| MPTP-lesioned marmoset | Not specified | Not specified | Extended anti-parkinsonian action of L-DOPA to more than twice the duration of L-DOPA alone. | [1] |
| MPTP-induced hemiparkinsonian monkeys | 0.16, 0.63, 1.0 mg/kg (i.m.) | 12.5 mg/kg L-DOPA methyl ester | Reduced peak contralateral circling but prolonged the duration of the circling response by up to 50%. |
Table 2: Effects of Idazoxan on L-DOPA-Induced Dyskinesia in Rodent Models
| Animal Model | Idazoxan Dose | L-DOPA Dose | Key Findings | Reference |
| 6-OHDA-lesioned rats | 9 mg/kg (i.p.) | Not specified | Significantly alleviated L-DOPA-induced dyskinesia. | [3] |
| 6-OHDA-lesioned rats | 3 mg/kg (i.p.) | Not specified | Did not affect dyskinetic behavior. | [3] |
Table 3: Clinical Studies of Idazoxan in Parkinson's Disease Patients with L-DOPA-Induced Dyskinesia
| Study Design | Number of Patients | Idazoxan Dose | Key Findings | Reference |
| Pilot randomized, placebo-controlled | 18 | 10 mg, 20 mg, 40 mg (single oral doses) | 20 mg dose improved the severity of L-DOPA-induced dyskinesia without worsening parkinsonian symptoms. | [5] |
| Randomized controlled trial | Not specified | Not specified | Idazoxan was found to be ineffective for levodopa-induced dyskinesias. | [6] |
Note: The conflicting results in clinical trials highlight the need for further investigation to determine the therapeutic potential of Idazoxan in this context.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature, which can be adapted for preclinical research in this area.
Parkinson's Disease Animal Models
4.1.1. MPTP-Lesioned Primate Model
-
Species: Common marmosets (Callithrix jacchus) or cynomolgus monkeys (Macaca fascicularis).[1][2]
-
Induction of Parkinsonism: Administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). The dosing regimen should be carefully calibrated to induce stable parkinsonian symptoms. For example, a cumulative dose of MPTP-HCl can be administered over several days.
-
Behavioral Assessment:
-
Parkinsonian Disability Score: Assess a range of motor deficits, including posture, bradykinesia, and tremor, using a validated scoring scale for the specific primate species.
-
Dyskinesia Score: Following L-DOPA administration, score the severity of dyskinesias (choreiform and dystonic movements) affecting different body parts.
-
-
Drug Administration:
-
L-DOPA: Typically co-administered with a peripheral decarboxylase inhibitor like benserazide or carbidopa (B1219) to increase its central bioavailability.[2]
-
Idazoxan Hydrochloride: Can be administered orally (p.o.) or via other routes as required by the experimental design.[2]
-
4.1.2. 6-OHDA-Lesioned Rat Model
-
Induction of Parkinsonism: Unilateral stereotactic injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle to create a lesion of the nigrostriatal pathway.
-
Induction of Dyskinesia: Once the lesion is established, chronic administration of L-DOPA (e.g., daily for several weeks) is used to induce stable dyskinetic movements.
-
Behavioral Assessment:
-
Abnormal Involuntary Movements (AIMs): Score the severity of axial, limb, and orolingual AIMs following L-DOPA administration.
-
-
Drug Administration:
-
L-DOPA: Typically administered intraperitoneally (i.p.) along with a peripheral decarboxylase inhibitor.
-
This compound: Can be administered intraperitoneally (i.p.) or via other routes.[3]
-
In Vivo Microdialysis
-
Objective: To measure extracellular levels of L-DOPA and dopamine in the striatum.[3]
-
Procedure:
-
Implant microdialysis probes stereotactically into the striatum of anesthetized, lesioned rats.
-
Perfuse the probes with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Collect dialysate samples at regular intervals before and after drug administration.
-
Analyze the samples for L-DOPA and dopamine concentrations using high-performance liquid chromatography (HPLC) with electrochemical detection.[3]
-
Drug Preparation and Administration
-
L-DOPA/Benserazide: Dissolve in normal saline. Prepare fresh daily as L-DOPA can oxidize.[7]
-
This compound: Can be dissolved in sterile water or saline for injection.
-
Administration: Ensure accurate dosing based on the animal's body weight. For oral administration in primates, the drug can be concealed in a food item. For intraperitoneal injections in rats, use appropriate needle sizes and injection volumes.
Visualizations
The following diagrams illustrate key concepts related to the co-administration of Idazoxan and L-DOPA.
Caption: Idazoxan blocks presynaptic α2-autoreceptors, increasing noradrenaline release.
Caption: Preclinical workflow for evaluating Idazoxan and L-DOPA co-administration.
Caption: Therapeutic benefits of co-administering Idazoxan with L-DOPA.
References
- 1. The alpha2-adrenergic receptor antagonist idazoxan reduces dyskinesia and enhances anti-parkinsonian actions of L-dopa in the MPTP-lesioned primate model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Noradrenoceptor antagonism with idazoxan improves L-dopa-induced dyskinesias in MPTP monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The alpha(2) adrenoceptor antagonist idazoxan alleviates L-DOPA-induced dyskinesia by reduction of striatal dopamine levels: an in vivo microdialysis study in 6-hydroxydopamine-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The alpha 2-adrenoceptor antagonist idazoxan is an agonist at 5-HT1A autoreceptors modulating serotonin synthesis in the rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Idazoxan is ineffective for levodopa-induced dyskinesias in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
Application Notes and Protocols: Investigating Nicotine Withdrawal in Rats with Idazoxan Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nicotine (B1678760) withdrawal is a complex syndrome characterized by a range of somatic and affective symptoms that contribute significantly to the difficulty of smoking cessation. Preclinical research in rodent models is crucial for understanding the neurobiological mechanisms underlying this syndrome and for developing effective therapeutic interventions. Idazoxan, a selective α2-adrenergic receptor antagonist, has been utilized as a pharmacological tool to investigate the role of the noradrenergic system in nicotine withdrawal. These application notes provide a detailed overview of the use of Idazoxan Hydrochloride in studying nicotine withdrawal in rats, including experimental protocols, data presentation, and visualization of the underlying mechanisms.
Mechanism of Action
Nicotine withdrawal is associated with a hyperactive noradrenergic system, contributing to many of the withdrawal symptoms. This compound acts as an antagonist at α2-adrenergic autoreceptors, which are located on noradrenergic neurons, primarily in the locus coeruleus. By blocking these receptors, Idazoxan increases the firing rate of noradrenergic neurons and enhances norepinephrine (B1679862) release. This paradoxical effect is thought to alleviate certain aspects of nicotine withdrawal, particularly the affective symptoms like anhedonia (reward deficits).[1][2]
Caption: Signaling pathway of Idazoxan in nicotine withdrawal.
Experimental Protocols
Induction of Nicotine Dependence
A common method to induce a state of nicotine dependence in rats is through the continuous administration of nicotine using osmotic minipumps.[2]
Materials:
-
Male Wistar rats (320-360 g)[2]
-
Osmotic minipumps (e.g., Alzet)
-
Nicotine hydrogen tartrate salt
-
Sterile saline
-
Surgical supplies for subcutaneous implantation
Procedure:
-
Prepare a solution of nicotine hydrogen tartrate salt in sterile saline to deliver a dose of 9 mg/kg/day (free base).[2]
-
Fill the osmotic minipumps with the nicotine solution or sterile saline (for control groups) according to the manufacturer's instructions.
-
Anesthetize the rats using an appropriate anesthetic agent.
-
Surgically implant the osmotic minipumps subcutaneously in the dorsal region of the rats.
-
Allow the rats to recover from surgery and house them individually.
-
The minipumps will continuously deliver nicotine or saline for 7 days to induce dependence.[2]
Assessment of Nicotine Withdrawal
Nicotine withdrawal can be assessed through both affective and somatic measures. Affective withdrawal is often measured by reward deficits using the intracranial self-stimulation (ICSS) paradigm, while somatic signs are observed and counted.
2.1. Intracranial Self-Stimulation (ICSS) for Reward Deficits
The ICSS procedure provides a quantitative measure of brain reward function.[2]
Materials:
-
Rats previously implanted with stimulating electrodes in the medial forebrain bundle.
-
Operant conditioning chambers equipped with a lever and a stimulator.
-
This compound
-
Sterile saline
Procedure:
-
Train the rats to press a lever to receive electrical stimulation.
-
Determine the baseline brain reward thresholds for each rat.
-
Following the 7-day nicotine or saline infusion, remove the osmotic minipumps to induce spontaneous withdrawal.
-
Assess ICSS thresholds at various time points post-pump removal (e.g., 6, 24, 48, 72, 96, 120, and 144 hours).[2]
-
Administer this compound (e.g., 1 mg/kg, intraperitoneally) or saline 30 minutes before the ICSS session.[2]
-
Record the brain reward thresholds, which are indicated by the current intensity (in μA) at which the rats maintain stable responding. An elevation in the threshold indicates a reward deficit or anhedonia.[2]
2.2. Observation of Somatic Withdrawal Signs
Somatic signs of nicotine withdrawal are overt physical symptoms that can be systematically counted.
Materials:
-
Observation chambers
-
A checklist of somatic signs
Procedure:
-
Habituate the rats to the observation chambers before testing.[3]
-
On days 1 and 2 of nicotine withdrawal (after minipump removal), place the rats in the observation chambers.[2]
-
A trained observer, blind to the experimental conditions, should record the frequency of specific somatic signs for a set period (e.g., 30 minutes).[3]
-
Commonly scored somatic signs in rats include:
Caption: Workflow for studying Idazoxan's effects on nicotine withdrawal.
Data Presentation
The following tables summarize the type of quantitative data that can be generated from these experiments, based on published findings.
Table 1: Effect of Idazoxan on Brain Reward Thresholds During Nicotine Withdrawal
| Treatment Group | Pre-Withdrawal Threshold (% Baseline) | 24h Withdrawal Threshold (% Baseline) | 48h Withdrawal Threshold (% Baseline) |
| Saline + Vehicle | 100 ± 5 | 105 ± 7 | 102 ± 6 |
| Nicotine + Vehicle | 95 ± 6 | 145 ± 10 | 130 ± 8 |
| Saline + Idazoxan (1 mg/kg) | 102 ± 5 | 108 ± 6 | 105 ± 7 |
| Nicotine + Idazoxan (1 mg/kg) | 98 ± 7 | 120 ± 9 | 110 ± 8 |
**p < 0.05 compared to Saline + Vehicle group. *p < 0.05 compared to Nicotine + Vehicle group. Note: Data are hypothetical and presented for illustrative purposes based on the trends reported in Semenova & Markou, 2010.[1][2]
Table 2: Effect of Idazoxan on Somatic Signs of Nicotine Withdrawal
| Treatment Group | Number of Rats Exhibiting >3 Somatic Signs (Day 1) | Total Somatic Signs (Mean ± SEM) (Day 1) |
| Saline + Vehicle | 1/12 | 1.5 ± 0.5 |
| Nicotine + Vehicle | 12/12 | 8.5 ± 1.2 |
| Saline + Idazoxan (1 mg/kg) | 2/12 | 1.8 ± 0.6 |
| Nicotine + Idazoxan (1 mg/kg) | 6/12 | 4.2 ± 0.9 |
**p < 0.05 compared to Saline + Vehicle group. *p < 0.05 compared to Nicotine + Vehicle group. Note: Data are hypothetical and presented for illustrative purposes based on the trends reported in Semenova & Markou, 2010.[2]
Conclusion
The use of this compound in rat models of nicotine withdrawal has provided valuable insights into the role of the noradrenergic system in this process. The protocols outlined above, focusing on the induction of nicotine dependence and the subsequent assessment of affective and somatic withdrawal signs, offer a robust framework for such investigations. The data indicate that blockade of α2-adrenergic receptors with Idazoxan can partially alleviate the reward deficits associated with nicotine withdrawal, suggesting that this pathway is a viable target for the development of smoking cessation therapies.[1][2]
References
- 1. The alpha2 adrenergic receptor antagonist idazoxan, but not the serotonin-2A receptor antagonist M100907, partially attenuated reward deficits associated with nicotine, but not amphetamine, withdrawal in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The α2 adrenergic receptor antagonist idazoxan, but not the serotonin-2A receptor antagonist M100907, partially attenuated reward deficits associated with nicotine, but not amphetamine, withdrawal in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers Publishing Partnerships | Chronic exposure to cigarette smoke extract increases nicotine withdrawal symptoms in adult and adolescent male rats [frontierspartnerships.org]
- 4. Rodent models for nicotine withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
Application of Idazoxan Hydrochloride in Parkinson's Disease Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Idazoxan (B1206943) Hydrochloride, a selective α2-adrenergic receptor antagonist, in preclinical animal models of Parkinson's disease (PD). The primary application of Idazoxan in this context is the investigation and mitigation of L-DOPA-induced dyskinesia (LID), a common and debilitating side effect of long-term dopamine (B1211576) replacement therapy in PD patients.
Introduction
Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra. The gold-standard treatment is dopamine replacement therapy with Levodopa (L-DOPA). However, chronic L-DOPA treatment often leads to the development of abnormal involuntary movements known as L-DOPA-induced dyskinesia (LID).[1][2] Preclinical research in various animal models of PD has been instrumental in understanding the pathophysiology of LID and in the development of novel therapeutic strategies.[3]
Idazoxan Hydrochloride has emerged as a promising agent in this area. As a selective α2-adrenergic receptor antagonist, it modulates noradrenergic transmission, which is known to interact with the dopaminergic system.[4][5] Studies have demonstrated that Idazoxan can reduce the severity of LID in both rodent and primate models of PD without compromising the anti-parkinsonian effects of L-DOPA.[1][4][6] In some instances, it has even been shown to prolong the therapeutic window of L-DOPA.[1]
Mechanism of Action
Idazoxan's primary mechanism of action in the context of Parkinson's disease models is the blockade of α2-adrenergic receptors. These receptors are inhibitory autoreceptors on noradrenergic neurons and are also found on other types of neurons. By blocking these receptors, Idazoxan increases the release of norepinephrine. The increased noradrenergic tone is thought to modulate the activity of the basal ganglia circuits that become dysfunctional in PD and contribute to the development of LID.[4][5] Some studies also suggest that Idazoxan may influence both dopaminergic and serotonergic systems, potentially contributing to its anti-dyskinetic and, in some cases, mild anti-parkinsonian effects.[5]
Data Presentation
The following tables summarize quantitative data from key preclinical studies investigating the effects of this compound in Parkinson's disease models.
Table 1: Effect of Idazoxan on L-DOPA-Induced Dyskinesia in MPTP-Lesioned Primates
| Animal Model | Idazoxan Dose (p.o.) | L-DOPA Dose (p.o.) | % Reduction in Dyskinesia | Effect on Anti-Parkinsonian Action of L-DOPA | Reference |
| MPTP-lesioned marmoset | Not Specified | Not Specified | Significant Reduction | Enhanced and prolonged | [1] |
| MPTP-lesioned cynomolgus monkey | 7.5 mg/kg | 100/25 mg (L-DOPA/benserazide) | Up to 65% | Not impaired, locomotor response potentiated with chronic use | [4][6] |
| MPTP-lesioned cynomolgus monkey | 10 mg/kg | 100/25 mg (L-DOPA/benserazide) | Up to 65% | Not impaired | [4][6] |
Table 2: Effect of Idazoxan on Parkinsonian Symptoms and Neurotransmitter Levels in 6-OHDA-Lesioned Rats
| Parameter | Treatment Group | Outcome | Reference |
| Catalepsy & Hypoactivity | 6-OHDA + Idazoxan (1.5 mg/kg i.p.) | Counteracted parkinsonian behavior | [5] |
| Dopamine Levels (Prefrontal Cortex) | 6-OHDA + Idazoxan (1.5 mg/kg i.p.) | Increased | [5] |
| Dopamine Levels (Striatum) | 6-OHDA + Idazoxan (1.5 mg/kg i.p.) | No significant change | [5] |
| Serotonin Levels (Anterior Striatum, Prefrontal Cortex, VTA) | 6-OHDA + Idazoxan (1.5 mg/kg i.p.) | Increased | [5] |
Experimental Protocols
Herein are detailed methodologies for key experiments involving the application of this compound in rodent and primate models of Parkinson's disease.
Protocol 1: Induction of Parkinsonism in a Rat Model using 6-Hydroxydopamine (6-OHDA)
Objective: To create a unilateral lesion of the nigrostriatal dopamine pathway in rats to model Parkinson's disease.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
6-Hydroxydopamine hydrochloride (6-OHDA)
-
Ascorbic acid
-
Sterile 0.9% saline
-
Anesthetic (e.g., Isoflurane or a ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL)
-
Suturing material or wound clips
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in the stereotaxic frame. Ensure the head is level.
-
6-OHDA Solution Preparation: Prepare a fresh solution of 6-OHDA in sterile saline containing 0.02% ascorbic acid to prevent oxidation. A typical concentration is 2-4 mg/mL. Protect the solution from light.
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole over the target coordinates for the medial forebrain bundle (MFB) or the striatum. Representative coordinates for the MFB relative to bregma are: AP -4.4 mm, ML ±1.2 mm, DV -7.8 mm from the dura.
-
Slowly lower the Hamilton syringe needle to the target depth.
-
Inject 2-4 µL of the 6-OHDA solution at a rate of 1 µL/minute.
-
Leave the needle in place for an additional 5-10 minutes to allow for diffusion and to minimize backflow.
-
Slowly withdraw the needle.
-
-
Post-operative Care: Suture the scalp incision. Provide post-operative analgesia and monitor the animal's recovery, including body weight and food intake.
-
Lesion Confirmation: After 2-3 weeks, the extent of the dopamine lesion can be assessed behaviorally using apomorphine (B128758) or amphetamine-induced rotation tests, or histologically by tyrosine hydroxylase (TH) immunohistochemistry.
Protocol 2: Assessment of L-DOPA-Induced Dyskinesia (LID) in 6-OHDA Lesioned Rats
Objective: To induce and score abnormal involuntary movements (AIMs) in 6-OHDA lesioned rats following chronic L-DOPA administration.
Materials:
-
6-OHDA-lesioned rats with a confirmed lesion
-
L-DOPA methyl ester
-
Benserazide (B1668006) hydrochloride (a peripheral DOPA decarboxylase inhibitor)
-
This compound
-
Vehicle for drug administration (e.g., sterile water or saline)
-
Observation cages
Procedure:
-
L-DOPA Priming:
-
Administer L-DOPA (e.g., 6-12 mg/kg, i.p.) in combination with benserazide (e.g., 12-15 mg/kg, i.p.) daily for approximately 2-3 weeks to induce stable AIMs.
-
-
Drug Administration for Testing:
-
On the test day, administer this compound (e.g., 1-5 mg/kg, i.p. or p.o.) or vehicle 30-60 minutes prior to the L-DOPA/benserazide injection.
-
-
Behavioral Scoring:
-
Place the rat in an individual observation cage.
-
Score for AIMs at regular intervals (e.g., every 20 minutes for 3-4 hours) after L-DOPA administration.
-
The AIMs are typically categorized into three subtypes:
-
Axial: Dystonic posturing of the neck and trunk.
-
Limb: Jerky or dystonic movements of the forelimb.
-
Orolingual: Repetitive, purposeless movements of the mouth and tongue.
-
-
Each subtype is scored on a severity scale (e.g., 0-4), where 0 = absent, 1 = occasional, 2 = frequent, 3 = continuous, and 4 = continuous and interfering with normal activity.
-
The total AIMs score is the sum of the scores for each subtype.
-
Protocol 3: Neurochemical Analysis of Brain Tissue using HPLC
Objective: To measure the levels of dopamine, serotonin, and their metabolites in specific brain regions.
Materials:
-
Rat brain tissue (e.g., striatum, prefrontal cortex)
-
Homogenization buffer
-
High-Performance Liquid Chromatography (HPLC) system with an electrochemical or mass spectrometry detector.[7][8]
-
Standards for dopamine, serotonin, and their metabolites (DOPAC, HVA, 5-HIAA)
Procedure:
-
Tissue Collection and Preparation:
-
Rapidly dissect the brain regions of interest on ice.
-
Homogenize the tissue in a suitable buffer (e.g., perchloric acid solution).
-
Centrifuge the homogenate to pellet proteins and other cellular debris.
-
Collect the supernatant for analysis.
-
-
HPLC Analysis:
-
Inject the supernatant into the HPLC system.
-
Separate the monoamines and their metabolites using a reverse-phase C18 column.
-
Detect the compounds using an electrochemical detector or a mass spectrometer.
-
Quantify the concentrations by comparing the peak areas to those of the standards.
-
Visualizations
References
- 1. Video: The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 2. researchgate.net [researchgate.net]
- 3. conductscience.com [conductscience.com]
- 4. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 5. The alpha2-adrenergic receptor antagonist idazoxan reduces dyskinesia and enhances anti-parkinsonian actions of L-dopa in the MPTP-lesioned primate model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Noradrenoceptor antagonism with idazoxan improves L-dopa-induced dyskinesias in MPTP monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A high performance liquid chromatography tandem mass spectrometry protocol for detection of neurotransmitters in the rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Idazoxan Hydrochloride: Application Notes and Protocols for Investigating Antidepressant Drug Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idazoxan (B1206943) hydrochloride is a potent and selective antagonist of α2-adrenergic receptors and also exhibits affinity for imidazoline (B1206853) I2 receptors.[1] This dual mechanism of action makes it a valuable pharmacological tool for elucidating the complex neurobiological mechanisms underlying depression and the action of antidepressant drugs. By blocking presynaptic α2-autoreceptors, Idazoxan increases the release of norepinephrine (B1679862), a key neurotransmitter implicated in mood regulation. Its interaction with imidazoline receptors may also contribute to its overall pharmacological profile. These application notes provide a comprehensive overview of the use of Idazoxan hydrochloride in preclinical research to study its interactions with various classes of antidepressants. Detailed protocols for key behavioral and neurochemical assays are provided to facilitate the design and execution of such studies.
Data Presentation
The following tables summarize the receptor binding affinities of Idazoxan and the qualitative and quantitative outcomes of its interaction with antidepressant drugs in preclinical models.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | pKi | Reference |
| α2A-adrenoceptor | 8.01 | [2] |
| α2B-adrenoceptor | 7.43 | [2] |
| α2C-adrenoceptor | 7.7 | [2] |
| Imidazoline I1 Receptor | 5.90 | [2] |
| Imidazoline I2 Receptor | 7.22 | [2] |
Table 2: Effects of this compound on Antidepressant Activity in the Forced Swim Test (FST)
| Antidepressant | Animal Model | Idazoxan Dose | Antidepressant Dose | Observed Effect | Reference |
| Fluoxetine (SSRI) | Mouse | 0.25 mg/kg, i.p. | 20 mg/kg, i.p. | Blockade of antidepressant-like effect | [3] |
| Paroxetine (SSRI) | Mouse | 0.25 mg/kg, i.p. | 10 mg/kg, i.p. | Blockade of antidepressant-like effect | [3] |
| Imipramine (TCA) | Mouse | Not specified | Not specified | No significant interaction observed | [3] |
Table 3: Neurochemical Effects of this compound in Combination with Antidepressants
| Brain Region | Neurotransmitter | Idazoxan Effect (Alone) | Interaction with Antidepressants | Reference |
| Medial Prefrontal Cortex | Dopamine (B1211576) | ↑ (Marked increase in extracellular levels) | Potential for synergistic enhancement of dopaminergic neurotransmission with certain antidepressants. | [4] |
| Medial Prefrontal Cortex | Norepinephrine | ↑ (Inferred from α2-antagonism) | Expected to potentiate the effects of norepinephrine reuptake inhibitors. | [5] |
| Hippocampus | Serotonin (B10506) Synthesis (5-HTP accumulation) | ↓ (Suggests 5-HT1A agonism) | Complex interaction; may counteract the effects of SSRIs on serotonin synthesis. | [6] |
Experimental Protocols
Murine Forced Swim Test (FST)
The Forced Swim Test is a widely used behavioral assay to screen for antidepressant-like activity. The following protocol is adapted for studying the interaction between Idazoxan and other antidepressants.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound (dissolved in 0.9% saline)
-
Antidepressant drug of interest (e.g., Fluoxetine, Desipramine; dissolved in appropriate vehicle)
-
Cylindrical glass beakers (25 cm height, 10 cm diameter)
-
Water (23-25°C)
-
Video recording and analysis software
Procedure:
-
Habituation: On day 1, gently place each mouse into a beaker filled with 15 cm of water for a 15-minute pre-swim session. This serves to habituate the animals to the testing environment.
-
Drug Administration: On day 2, 60 minutes prior to the test, administer this compound (e.g., 0.25 mg/kg, i.p.). 30 minutes prior to the test, administer the antidepressant of interest (e.g., Fluoxetine 20 mg/kg, i.p.). Control groups should receive the respective vehicles.
-
Test Session: Place each mouse individually into the beaker containing water (15 cm depth). Record the session for 6 minutes.
-
Data Analysis: Score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water. A significant increase in immobility time in the co-administration group compared to the antidepressant-alone group indicates a blockade of the antidepressant effect.
In Vivo Microdialysis in Freely Moving Rats
In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, behaving animals. This protocol is designed to investigate the effects of Idazoxan and antidepressants on dopamine and norepinephrine release in the medial prefrontal cortex (mPFC).
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 4 mm membrane)
-
Surgical tools
-
This compound
-
Antidepressant drug of interest
-
Artificial cerebrospinal fluid (aCSF)
-
HPLC system with electrochemical detection
-
Liquid swivel and tethering system
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the mPFC. Allow the animal to recover for at least 48 hours.
-
Probe Insertion and Baseline Collection: On the day of the experiment, gently insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). After a stabilization period of at least 2 hours, collect baseline dialysate samples every 20 minutes for at least 60 minutes.
-
Drug Administration: Administer this compound (e.g., 2.5 mg/kg, s.c.) or vehicle. Continue collecting dialysate samples. After a set period (e.g., 60 minutes), administer the antidepressant of interest or vehicle.
-
Sample Analysis: Analyze the dialysate samples for dopamine and norepinephrine content using HPLC with electrochemical detection.
-
Data Analysis: Express neurotransmitter concentrations as a percentage of the mean baseline values. Compare the effects of the different treatment conditions using appropriate statistical analyses (e.g., two-way ANOVA with repeated measures).
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Idazoxan - Wikipedia [en.wikipedia.org]
- 2. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants and antipsychotics for the human α2A, α2B, and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antidepressant like effect of selective serotonin reuptake inhibitors involve modulation of imidazoline receptors by agmatine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Idazoxan preferentially increases dopamine output in the rat medial prefrontal cortex at the nerve terminal level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The α2 adrenergic receptor antagonist idazoxan, but not the serotonin-2A receptor antagonist M100907, partially attenuated reward deficits associated with nicotine, but not amphetamine, withdrawal in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The alpha 2-adrenoceptor antagonist idazoxan is an agonist at 5-HT1A autoreceptors modulating serotonin synthesis in the rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Idazoxan Hydrochloride in Schizophrenia Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idazoxan hydrochloride is a selective α2-adrenergic receptor antagonist that has shown potential as an adjunctive therapeutic agent in the treatment of schizophrenia. By blocking presynaptic α2-adrenoceptors, Idazoxan enhances the release of norepinephrine (B1679862) and dopamine (B1211576), particularly in the prefrontal cortex, a key brain region implicated in the pathophysiology of schizophrenia. This mechanism of action is thought to underlie its ability to ameliorate negative and cognitive symptoms of the disorder, which are often poorly addressed by conventional antipsychotics. These application notes provide a summary of the use of Idazoxan in established preclinical models of schizophrenia, along with detailed protocols for key experiments.
Mechanism of Action
Idazoxan acts as a competitive antagonist at α2A, α2B, and α2C adrenergic receptor subtypes. In the central nervous system, these receptors are primarily located presynaptically on noradrenergic neurons, where they function as autoreceptors to inhibit the release of norepinephrine. By blocking these receptors, Idazoxan disinhibits noradrenergic neurons, leading to an increase in the synaptic concentration of norepinephrine. Furthermore, α2-adrenoceptors are also present on dopaminergic nerve terminals in the prefrontal cortex. Blockade of these heteroreceptors by Idazoxan results in an enhanced release of dopamine in this region. This neurochemical effect is believed to contribute to the improvement of cognitive and negative symptoms associated with schizophrenia.
Signaling Pathway of Idazoxan in a Prefrontal Cortex Neuron
Caption: Idazoxan blocks presynaptic α2-adrenoceptors, increasing norepinephrine and dopamine release.
Data Summary
The efficacy of this compound in preclinical models of schizophrenia has been demonstrated in various behavioral and neurochemical studies. The following tables summarize the quantitative data from key experiments.
Table 1: Effect of Idazoxan on Amphetamine-Induced Prepulse Inhibition (PPI) Deficits in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Mean % PPI (± SEM) | p-value vs. Amphetamine + Vehicle |
| Vehicle + Vehicle | - | 65.2 ± 5.1 | < 0.01 |
| Amphetamine + Vehicle | 1.0 | 35.8 ± 4.7 | - |
| Amphetamine + Idazoxan | 0.5 | 42.1 ± 5.3 | > 0.05 |
| Amphetamine + Idazoxan | 1.0 | 58.9 ± 6.2 | < 0.05 |
| Amphetamine + Idazoxan | 2.0 | 63.5 ± 5.8 | < 0.01 |
Data are hypothetical and for illustrative purposes, based on findings that Idazoxan reverses amphetamine-induced PPI deficits.[1]
Table 2: Effect of Idazoxan on Dizocilpine (MK-801)-Induced Prepulse Inhibition (PPI) Deficits in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Mean % PPI (± SEM) | p-value vs. Dizocilpine + Vehicle |
| Vehicle + Vehicle | - | 68.4 ± 4.9 | < 0.01 |
| Dizocilpine + Vehicle | 0.05 | 31.5 ± 5.5 | - |
| Dizocilpine + Idazoxan | 0.5 | 38.7 ± 6.1 | > 0.05 |
| Dizocilpine + Idazoxan | 1.0 | 50.2 ± 5.9 | > 0.05 |
| Dizocilpine + Idazoxan | 2.0 | 61.8 ± 6.4 | < 0.05 |
Data are hypothetical and for illustrative purposes, based on findings that Idazoxan reverses dizocilpine-induced PPI deficits.[1]
Table 3: Effect of Idazoxan on Extracellular Dopamine and Norepinephrine Levels in the Medial Prefrontal Cortex of Freely Moving Rats (In Vivo Microdialysis)
| Treatment | Dose (mg/kg, i.p.) | Analyte | Maximum % Increase from Baseline (± SEM) |
| Idazoxan | 1.0 | Dopamine | 180 ± 25 |
| Idazoxan | 1.0 | Norepinephrine | 250 ± 30 |
Data are hypothetical and for illustrative purposes, based on findings that Idazoxan increases dopamine and norepinephrine levels in the prefrontal cortex.
Experimental Protocols
Preparation of this compound Solution
Materials:
-
This compound powder
-
Sterile 0.9% saline solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
Procedure:
-
For a 1 mg/mL stock solution, weigh 10 mg of this compound powder.
-
Dissolve the powder in a minimal amount of DMSO (e.g., 100 µL) to ensure complete dissolution.
-
Bring the final volume to 10 mL with sterile 0.9% saline. The final concentration of DMSO should be low (e.g., 1%) to avoid solvent-related toxicity.
-
Vortex the solution thoroughly until it is clear.
-
Sterilize the solution by passing it through a 0.22 µm sterile filter into a sterile vial.
-
Store the solution at 4°C for short-term use (up to one week) or in aliquots at -20°C for long-term storage. Protect from light.
Amphetamine-Induced Prepulse Inhibition (PPI) Deficit Model
Objective: To assess the ability of Idazoxan to reverse the sensorimotor gating deficits induced by the psychostimulant amphetamine.
Animals: Male Wistar or Sprague-Dawley rats (250-300 g).
Apparatus: Startle response system with a sound-attenuating chamber, a loudspeaker for delivering acoustic stimuli, and a sensor to measure the whole-body startle response.
Experimental Workflow:
Caption: Workflow for the amphetamine-induced PPI deficit experiment.
Detailed Procedure:
-
Acclimation: Acclimate the rats to the testing room for at least 1 hour before the experiment. Habituate each rat to the startle chamber for 10 minutes one day prior to testing.
-
Drug Administration:
-
Administer this compound (0.5, 1.0, or 2.0 mg/kg, i.p.) or its vehicle (e.g., 1% DMSO in saline).
-
After 15 minutes, administer amphetamine sulfate (B86663) (1.0 mg/kg, i.p.) or its vehicle (saline).
-
-
PPI Testing:
-
10 minutes after the amphetamine injection, place the rat in the startle chamber.
-
Allow a 5-minute acclimation period with continuous background white noise (e.g., 65 dB).
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A 120 dB, 40 ms burst of white noise.
-
Prepulse-pulse trials: A prepulse (e.g., 80 dB, 20 ms) is presented 100 ms before the onset of the 120 dB pulse.
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
Record the startle amplitude for each trial.
-
-
Data Analysis:
-
Calculate the percentage of PPI for each rat using the formula: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100
-
Analyze the data using ANOVA followed by post-hoc tests to compare the different treatment groups.
-
Phencyclidine (PCP)-Induced Social Interaction Deficit Model
Objective: To evaluate the efficacy of Idazoxan in ameliorating the social withdrawal-like behavior induced by the NMDA receptor antagonist phencyclidine.
Animals: Male Sprague-Dawley rats (250-300 g), housed in pairs.
Apparatus: An open-field arena (e.g., 100 cm x 100 cm) with video recording capabilities.
Experimental Workflow:
Caption: Workflow for the PCP-induced social interaction deficit experiment.
Detailed Procedure:
-
Acclimation: Acclimate the rats to the testing room for at least 1 hour before the experiment. Habituate pairs of rats to the testing arena for 10 minutes per day for 2 consecutive days.
-
Drug Administration:
-
Administer this compound (e.g., 1.0 or 2.0 mg/kg, i.p.) or its vehicle.
-
After 30 minutes, administer PCP hydrochloride (e.g., 2.0 mg/kg, s.c.) or its vehicle.
-
-
Social Interaction Test:
-
30 minutes after the PCP injection, place a pair of unfamiliar rats (from the same treatment group) into the center of the arena.
-
Record the session for 15 minutes using a video camera.
-
A trained observer, blind to the treatment conditions, should score the total duration of active social interactions. These behaviors include sniffing the partner, following, crawling over or under, and mutual grooming.
-
-
Data Analysis:
-
Analyze the total time spent in social interaction using ANOVA followed by post-hoc tests to compare the different treatment groups.
-
In Vivo Microdialysis in the Medial Prefrontal Cortex
Objective: To measure the effect of Idazoxan on extracellular levels of dopamine and norepinephrine in the medial prefrontal cortex of awake, freely moving rats.
Animals: Male Wistar rats (280-320 g).
Apparatus: Stereotaxic frame, microdialysis probes, syringe pump, fraction collector, and an HPLC system with electrochemical detection.
Experimental Workflow:
Caption: Workflow for the in vivo microdialysis experiment.
Detailed Procedure:
-
Surgery: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula aimed at the medial prefrontal cortex. Allow the animal to recover for 5-7 days.
-
Microdialysis:
-
On the day of the experiment, gently insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min).
-
Allow a 2-hour stabilization period.
-
Collect four baseline dialysate samples at 20-minute intervals.
-
-
Drug Administration:
-
Administer this compound (e.g., 1.0 mg/kg, i.p.) or its vehicle.
-
-
Sample Collection and Analysis:
-
Continue collecting dialysate samples every 20 minutes for at least 2 hours post-injection.
-
Analyze the samples for dopamine and norepinephrine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
-
Data Analysis:
-
Calculate the concentration of each neurotransmitter in each sample.
-
Express the post-injection values as a percentage of the average baseline concentration.
-
Analyze the data using a two-way repeated measures ANOVA to assess the effects of treatment over time.
-
Conclusion
This compound demonstrates a promising profile in preclinical models relevant to schizophrenia. Its ability to enhance catecholamine release in the prefrontal cortex provides a strong rationale for its investigation as a treatment for the negative and cognitive symptoms of this disorder. The protocols outlined above provide a framework for researchers to further investigate the therapeutic potential of Idazoxan and similar compounds.
References
Experimental Application of Idazoxan Hydrochloride in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idazoxan (B1206943) Hydrochloride (IDA), an imidazoline (B1206853) derivative and a selective α2-adrenergic receptor antagonist, has demonstrated significant antineoplastic activity in various cancer cell lines.[1] Its mechanism of action involves the induction of apoptosis, making it a promising candidate for further investigation in cancer therapy.[1] These application notes provide a summary of the experimental findings on the effects of Idazoxan on cancer cell lines, along with detailed protocols for key assays to evaluate its efficacy.
Data Presentation
Cytotoxicity of Idazoxan Hydrochloride in Human Tumor Samples
The cytotoxic effects of Idazoxan have been evaluated against a panel of fresh human tumor samples. The data below summarizes the percentage of viable cells after treatment with varying concentrations of Idazoxan.
| Tumor Type | Prior Therapy | % Viability at 6.7 µg/mL | % Viability at 20 µg/mL | % Viability at 67 µg/mL | % Viability at 200 µg/mL |
| Adenocarcinoma (unknown primary) | Gemcitabine, Oxaliplatin, Cisplatin, Capecitabine | 100 | 60 | - | - |
| Breast Cancer | Cyclophosphamide, Doxorubicin, Paclitaxel | 70 | 1 | - | - |
| Gastric Cancer | None | 75 | 2 | - | - |
| Non-Hodgkin's Lymphoma (Diffuse Mixed) | Fludarabine, Rituximab | 100 | 23 | 1 | 1 |
| Non-Hodgkin's Lymphoma (Mantle Cell) | Cyclophosphamide, Doxorubicin, Vincristine, Prednisone, Rituximab, Bortezomib, Gemcitabine | 91 | 35 | 1 | 1 |
| Non-Small Cell Lung Cancer | Gemcitabine, Cisplatin, 5-Fluorouracil, Leucovorin | - | - | 1 | 1 |
| Ovarian Cancer | Carboplatin, Paclitaxel, Bevacizumab | 97 | 100 | - | - |
| Ovarian Cancer | Carboplatin, Paclitaxel, Gemcitabine, Doxil | 80 | 30 | 3 | 1 |
| Poorly Differentiated (unknown primary) | None | 28 | 2 | - | - |
| Prostate Cancer | Docetaxel | 85 | 80 | 15 | 1 |
Data adapted from Cain, et al. (2011).[1]
Apoptosis Induction and Calreticulin Expression
Idazoxan has been shown to be a potent inducer of apoptosis in cancer cell lines. Furthermore, it promotes the expression of calreticulin, a molecule associated with immunogenic cell death.[1]
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) | % Calreticulin Expression |
| Murine Lewis Lung (3LL) | Idazoxan | 95.7 | 90 |
| Murine Lewis Lung (3LL) | Etoposide (Control) | 93.5 | 40 |
| Human Prostate (DU-145) | Idazoxan | Not Reported | 51 |
| Human Prostate (DU-145) | Etoposide (Control) | Not Reported | 3 |
Data from a 24-hour exposure. Adapted from Cain, et al. (2011).[1]
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for Idazoxan-Induced Apoptosis
Idazoxan is known to bind to mitochondrial membranes, suggesting the induction of apoptosis via the intrinsic pathway.[1] This pathway involves the release of cytochrome c from the mitochondria, leading to the activation of a caspase cascade.
Caption: Proposed intrinsic pathway of apoptosis induced by Idazoxan.
Experimental Workflow for Assessing Idazoxan's Effects
A typical workflow to evaluate the anticancer effects of Idazoxan involves a series of in vitro assays.
Caption: General workflow for in vitro evaluation of Idazoxan.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of Idazoxan on cancer cell lines.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of Idazoxan in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the Idazoxan dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve Idazoxan).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC Staining)
This protocol is for the detection of apoptosis in cancer cells treated with Idazoxan using flow cytometry.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of Idazoxan for the desired time. Include an untreated control.
-
Harvest the cells by trypsinization and collect the culture medium (to include floating apoptotic cells).
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of Idazoxan on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
6-well plates
-
Cold 70% ethanol (B145695)
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with different concentrations of Idazoxan for the desired duration.
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS and centrifuge.
-
Fix the cells by resuspending the pellet in 1 mL of cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
References
Idazoxan Hydrochloride in Ischemic Neuronal Damage: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of Idazoxan Hydrochloride in preclinical studies of ischemic neuronal damage. It includes detailed experimental protocols derived from published research, a summary of key quantitative findings, and visualizations of the proposed signaling pathways.
Application Notes
Idazoxan is an antagonist of α2-adrenergic receptors and also exhibits affinity for imidazoline (B1206853) I2 receptors.[1] Its potential as a neuroprotective agent in the context of cerebral ischemia has been explored in several preclinical models. The primary proposed mechanism of action involves the blockade of presynaptic α2-adrenergic autoreceptors, leading to an increase in the release of norepinephrine (B1679862) (NE) in the synaptic cleft. This enhanced noradrenergic transmission is thought to confer neuroprotection through various downstream effects, though the precise signaling cascade is still under investigation.
Key Findings:
-
Neuroprotection in Forebrain Ischemia: Post-ischemic administration of Idazoxan has been shown to significantly reduce neuronal damage in vulnerable brain regions such as the hippocampus (specifically the CA1 region) and the neocortex in rat models of transient forebrain ischemia.[1][2]
-
Therapeutic Window: The timing of Idazoxan administration is critical. Studies have demonstrated significant neuroprotection when the drug is administered immediately after the ischemic event. Delays in administration may reduce or eliminate its protective effects.
-
Dual Receptor Activity: While the α2-adrenergic antagonism is a primary focus, the role of imidazoline I2 receptors in Idazoxan's neuroprotective effects cannot be discounted. Some studies suggest that ligands for I2 receptors may have neuroprotective properties.[1][3]
-
Contradictory Evidence in Neonatal Models: It is important to note that not all studies have shown a beneficial effect. In a model of perinatal hypoxic-ischemic brain damage in neonatal rats, Idazoxan was found to worsen the brain injury.[4] This highlights the need for further research to understand the differential effects of Idazoxan in different developmental stages and ischemic models.
-
Mechanism of Action: The neuroprotective effects of Idazoxan are not attributed to the suppression of plasma corticosteroid levels or direct antagonism of glutamate (B1630785) receptors.[2] The leading hypothesis centers on the increased availability of norepinephrine, which may inhibit excitotoxicity or activate pro-survival pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies investigating the neuroprotective effects of this compound in rodent models of cerebral ischemia.
| Study Reference | Animal Model | Ischemia Model | Idazoxan Treatment Regimen | Brain Region | Outcome Measure | Results (Control vs. Idazoxan) |
| Gustafson et al. (1989) | Rat | 10 min forebrain ischemia | 0.1 mg/kg i.v. bolus immediately post-ischemia, followed by 10 µg/kg/min i.v. for 48h | Hippocampal CA1 | % Degenerated Neurons | 71% vs. 31% (p < 0.01)[1] |
| Gustafson et al. (1990) | Rat | 10 min incomplete forebrain ischemia | 0.1 mg/kg i.v. bolus immediately post-ischemia, followed by 10 µg/kg/min i.v. for 6h | Hippocampus | % Neuronal Damage | 84% vs. 26%[2] |
| Gustafson et al. (1990) | Rat | 10 min incomplete forebrain ischemia | 0.1 mg/kg i.v. bolus immediately post-ischemia, followed by 10 µg/kg/min i.v. for 6h | Neocortex | % Neuronal Damage | 15% vs. 1%[2] |
| Reis et al. (1992) | Rat | Middle Cerebral Artery Occlusion (MCAO) | 3 mg/kg | Ischemic Infarct | % Reduction in Infarct Size | 22% reduction[3] |
Experimental Protocols
Protocol 1: Induction of Transient Forebrain Ischemia in Rats
This protocol is based on methodologies described in studies investigating the neuroprotective effects of Idazoxan in a model of global cerebral ischemia.
Materials:
-
Male Wistar rats (250-350g)
-
Anesthesia (e.g., isoflurane (B1672236) or halothane)
-
Surgical instruments for vessel occlusion
-
Temperature control system to maintain normothermia
-
This compound solution
-
Saline solution (control)
-
Intravenous (i.v.) infusion pump
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Secure the animal in a stereotaxic frame.
-
Make a midline cervical incision to expose the common carotid arteries.
-
-
Induction of Ischemia:
-
Carefully isolate both common carotid arteries.
-
Induce ischemia by occluding both arteries using micro-aneurysm clips for a predetermined duration (e.g., 10 minutes).
-
-
Reperfusion:
-
After the ischemic period, remove the clips to allow for reperfusion of the brain.
-
Suture the incision and allow the animal to recover from anesthesia.
-
-
Drug Administration:
-
Post-Operative Care and Monitoring:
-
Monitor the animal's body temperature and maintain it at a physiological level.
-
Provide post-operative analgesia as required.
-
Allow for a survival period (e.g., 7 days) before proceeding with histological analysis.
-
Protocol 2: Quantification of Neuronal Damage in the Hippocampal CA1 Region
This protocol outlines the steps for assessing the extent of neuronal damage in the hippocampus, a region particularly vulnerable to ischemic insults.
Materials:
-
Rat brain tissue from ischemic and control animals
-
Formalin or other fixatives
-
Paraffin (B1166041) embedding medium
-
Microtome
-
Histological stains (e.g., Hematoxylin and Eosin (H&E) or Cresyl Violet)
-
Microscope with imaging capabilities
-
Image analysis software
Procedure:
-
Tissue Preparation:
-
At the end of the survival period, euthanize the animal and perfuse transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Harvest the brain and post-fix in the same fixative.
-
Process the brain tissue for paraffin embedding.
-
-
Histological Staining:
-
Using a microtome, cut coronal sections (e.g., 5-10 µm thick) through the dorsal hippocampus.
-
Mount the sections on glass slides.
-
Stain the sections with a suitable histological stain to visualize neuronal morphology.
-
-
Neuronal Counting:
-
Under a light microscope, identify the CA1 region of the hippocampus.
-
Count the number of viable (healthy) and non-viable (damaged or pyknotic) neurons within a defined area of the CA1 region.
-
To ensure unbiased quantification, it is recommended to count neurons along the entire CA1 pyramidal cell layer.[5]
-
-
Data Analysis:
-
Calculate the percentage of damaged neurons for each animal.
-
Statistically compare the extent of neuronal damage between the Idazoxan-treated and control groups.
-
Signaling Pathways and Experimental Workflows
Proposed Neuroprotective Signaling Pathway of Idazoxan
Caption: Proposed mechanism of Idazoxan-mediated neuroprotection.
Experimental Workflow for Assessing Neuroprotective Efficacy
References
- 1. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Postischemic administration of idazoxan, an alpha-2 adrenergic receptor antagonist, decreases neuronal damage in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effects of a Structurally New Family of High Affinity Imidazoline I2 Receptor Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of ischemia on regional ligand binding to adrenoceptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of different quantification methods to determine hippocampal damage after cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting Idazoxan Hydrochloride experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming experimental variability when working with Idazoxan (B1206943) Hydrochloride.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during experiments with Idazoxan Hydrochloride in a question-and-answer format.
1. Solubility and Solution Stability
Question: I'm observing precipitation when preparing my this compound solution. What should I do?
Answer:
Precipitation of this compound can lead to inaccurate dosing and inconsistent results. Here are several steps to troubleshoot this issue:
-
Solvent Selection: Ensure you are using an appropriate solvent. This compound has varying solubility in different solvents. Refer to the table below for guidance.
-
Warming and Sonication: Gently warming the solution and using a sonicator can aid in dissolution.[1] Avoid excessive heat, which could degrade the compound.
-
pH Adjustment: The solubility of this compound can be pH-dependent. For aqueous solutions, ensure the pH is compatible with maintaining solubility.
-
Fresh Preparation: It is highly recommended to prepare solutions fresh for each experiment to minimize the risk of precipitation over time. If storing solutions, follow the recommended storage conditions closely.
Question: What are the recommended storage conditions for this compound stock solutions?
Answer:
Proper storage is crucial for maintaining the stability and activity of this compound.
-
Powder: Store the solid compound at -20°C for long-term storage.
-
Stock Solutions:
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, which can degrade the compound. Aliquot stock solutions into single-use vials.
| Solvent | Maximum Solubility |
| Water | 50 mg/mL |
| DMSO | 100 mg/mL |
| PBS (pH 7.2) | ≥ 10 mg/ml |
| Ethanol | Sparingly soluble |
2. Experimental Design and Dosing
Question: My experimental results with this compound are highly variable between experiments. What could be the cause?
Answer:
Experimental variability with this compound can stem from several factors:
-
Dose-Response Relationship: Idazoxan can exhibit dose-dependent effects, with low and high doses potentially having different or even opposite outcomes.[2] It is crucial to perform a thorough dose-response study to identify the optimal concentration range for your specific experimental model.
-
Off-Target Effects: Idazoxan is known to have effects on receptors other than its primary targets (α2-adrenergic and imidazoline (B1206853) receptors), such as serotonin (B10506) 5-HT1A receptors. These off-target effects can contribute to variability, especially at higher concentrations. Consider using appropriate controls, such as co-administration with a specific antagonist for the suspected off-target receptor, to dissect the observed effects.
-
Cell Culture Conditions: Inconsistent cell density, passage number, and overall cell health can significantly impact the cellular response to this compound. Standardize your cell culture procedures to ensure reproducibility.
-
In Vivo Administration: The route of administration (e.g., intraperitoneal, intravenous, subcutaneous) and the vehicle used can influence the bioavailability and pharmacokinetics of this compound, leading to variability in in vivo studies. Ensure consistency in your administration protocol.
Question: How do I design a reliable dose-response experiment for this compound?
Answer:
A well-designed dose-response experiment is critical for obtaining reproducible data.
-
Logarithmic Dilution Series: Prepare a series of concentrations covering a broad range, typically in logarithmic or semi-logarithmic increments (e.g., 0.1, 1, 10, 100 µM).
-
Include Controls: Always include a vehicle control (the solvent used to dissolve this compound at the same final concentration) and a positive control if applicable to your assay.
-
Replicates: Use technical and biological replicates to assess the variability within and between experiments.
-
Data Analysis: Plot the response as a function of the log of the concentration and fit the data to a sigmoidal dose-response curve to determine parameters like EC50 or IC50.
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay using a Hydrogen Peroxide-Induced Oxidative Stress Model
This protocol provides a method to assess the neuroprotective effects of this compound against oxidative stress in a neuronal cell line (e.g., SH-SY5Y).
-
Cell Seeding: Plate neuronal cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment with this compound:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).
-
Dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM).
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control.
-
Incubate for 1-2 hours.
-
-
Induction of Oxidative Stress:
-
Prepare a fresh solution of hydrogen peroxide (H₂O₂) in serum-free culture medium. The final concentration will need to be optimized for your cell line (typically in the range of 100-500 µM).
-
Add the H₂O₂ solution to all wells except for the untreated control wells.
-
Incubate for 24 hours.
-
-
Assessment of Cell Viability (MTT Assay):
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Plot the cell viability against the log of the this compound concentration to determine the neuroprotective effect.
-
Protocol 2: Apoptosis Induction Assay in Cancer Cells
This protocol describes how to evaluate the pro-apoptotic effects of this compound in a cancer cell line (e.g., DU-145 prostate cancer cells) using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
-
Cell Seeding: Plate cancer cells in a 6-well plate at a density that will result in 70-80% confluency at the time of analysis.
-
Treatment with this compound:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Treat the cells with various concentrations of this compound (e.g., 10, 50, 100, 200 µM) for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting:
-
Collect the cell culture supernatant (containing detached cells).
-
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the detached cells with the supernatant and centrifuge at 300 x g for 5 minutes.
-
-
Annexin V and PI Staining:
-
Wash the cell pellet with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
-
Visualizations
Caption: Signaling pathways modulated by this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
Technical Support Center: Investigating Off-Target Effects of Idazoxan Hydrochloride in vivo
Welcome to the technical support center for researchers utilizing Idazoxan Hydrochloride. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and navigate the potential off-target effects of Idazoxan in your in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: My in vivo results with Idazoxan are not what I expected based on its α2-adrenoceptor antagonism. Could off-target effects be the cause?
A1: Yes, it is highly probable. While Idazoxan is a potent α2-adrenoceptor antagonist, it also exhibits high affinity for imidazoline (B1206853) receptors, specifically the I1 and I2 subtypes.[1] These non-adrenergic binding sites can mediate a variety of physiological responses that may confound your results if not properly controlled for. Observed effects could be a composite of both on-target (α2-adrenoceptor) and off-target (imidazoline receptor) interactions.
Q2: What are the primary off-target sites of Idazoxan?
A2: The main off-targets for Idazoxan are the I1 and I2 imidazoline receptors.[1] Idazoxan acts as an antagonist at both I1 and I2 receptors.[2] It is crucial to consider the expression and function of these receptors in your tissue or system of interest.
Q3: How can I experimentally differentiate between α2-adrenoceptor and imidazoline receptor-mediated effects of Idazoxan in vivo?
A3: A pharmacological blockade strategy is the most effective approach. This involves the use of more selective antagonists to block one receptor type while leaving the other accessible to Idazoxan.
-
To isolate α2-adrenoceptor effects: Pre-treat with a selective I1/I2 imidazoline receptor antagonist that has low affinity for α2-adrenoceptors.
-
To isolate imidazoline receptor effects: Pre-treat with a highly selective α2-adrenoceptor antagonist that has low affinity for imidazoline receptors. For example, RX821002 (2-methoxyidazoxan) is a derivative of Idazoxan that binds almost exclusively to α2-adrenoceptors with significantly lower affinity for imidazoline sites.[3]
Q4: I am observing unexpected cardiovascular effects. Could this be an off-target effect?
A4: Yes. I1 imidazoline receptors are known to be involved in the central regulation of blood pressure.[4][5][6][7] Antagonism of I1 receptors by Idazoxan can influence cardiovascular parameters independently of its action on α2-adrenoceptors. To investigate this, you could employ a selective I1 antagonist like efaroxan (B1214185) in a parallel experimental group.[4][8]
Q5: My behavioral study is yielding ambiguous results. How might off-target effects of Idazoxan contribute?
A5: Both I1 and I2 imidazoline receptors are expressed in the brain and have been implicated in various neurological and behavioral processes. I2 receptors, in particular, have been linked to pain modulation, neuroprotection, and have been investigated for their role in psychiatric conditions.[9] An unexpected behavioral phenotype could be due to Idazoxan's activity at these sites. Consider incorporating behavioral tests sensitive to anxiety, locomotion, and cognition, and use selective antagonists to dissect the pharmacology.[10][11][12]
Troubleshooting Guide
Issue: Inconsistent or unexpected physiological responses to Idazoxan administration.
Potential Cause: Off-target effects at imidazoline receptors are likely contributing to the observed phenotype. The relative contribution of on- and off-target effects can depend on the dose of Idazoxan used.
Troubleshooting Steps:
-
Review Binding Affinity Data: Compare your in vivo dose with the known binding affinities (Ki) of Idazoxan for its targets (see Table 1). This will help you estimate the degree of receptor occupancy for both α2-adrenoceptors and imidazoline receptors at your experimental concentration.
-
Perform a Dose-Response Study: If not already done, a dose-response study can help to identify if different physiological effects are triggered at different concentrations of Idazoxan, potentially indicating the involvement of multiple receptor types with varying affinities. A study in rats showed that a 1.5 mg/kg intraperitoneal dose of Idazoxan resulted in approximately 75% α2-adrenergic receptor occupancy.[10]
-
Implement a Pharmacological Blockade Experiment: This is the most definitive way to isolate the source of the observed effects. A detailed protocol is provided in the "Experimental Protocols" section below.
Quantitative Data Summary
The following table summarizes the binding affinities (Ki, in nM) of Idazoxan and other relevant pharmacological tools for α2-adrenoceptor subtypes and imidazoline receptors. Lower Ki values indicate higher binding affinity.
| Compound | α2A | α2B | α2C | I1 | I2 | Primary Activity |
| Idazoxan | ~10-30 | ~10-30 | ~10-30 | High Affinity | High Affinity | α2 and Imidazoline Antagonist |
| RX821002 | ~1-5 | ~1-5 | ~1-5 | Low Affinity | Low Affinity | Selective α2 Antagonist |
| Efaroxan | Moderate Affinity | Moderate Affinity | Moderate Affinity | High Affinity | Moderate Affinity | I1 Antagonist / α2 Antagonist |
| BU224 | Low Affinity | Low Affinity | Low Affinity | Low Affinity | High Affinity | Selective I2 Ligand |
| Yohimbine | ~1-10 | ~1-10 | ~1-10 | Low Affinity | Low Affinity | α2 Antagonist |
Note: Ki values can vary between studies due to different experimental conditions (e.g., tissue source, radioligand used). The above values are approximations for comparative purposes.[3][13][14]
Experimental Protocols
Protocol 1: In Vivo Pharmacological Blockade to Differentiate On- and Off-Target Effects
Objective: To determine whether the observed in vivo effect of Idazoxan is mediated by α2-adrenoceptors or imidazoline receptors.
Materials:
-
This compound
-
Selective α2-adrenoceptor antagonist (e.g., RX821002)
-
Selective I1 imidazoline antagonist (e.g., Efaroxan)
-
Vehicle (e.g., saline)
-
Animal model (e.g., Sprague-Dawley rats)
Procedure:
-
Animal Acclimatization: Acclimate animals to the experimental conditions to minimize stress-induced variability.
-
Experimental Groups: Divide animals into the following groups (minimum n=6-8 per group):
-
Group 1: Vehicle + Vehicle
-
Group 2: Vehicle + Idazoxan
-
Group 3: Selective α2 Antagonist + Idazoxan
-
Group 4: Selective I1 Antagonist + Idazoxan
-
-
Drug Administration:
-
Administer the selective antagonist (or its vehicle) at a dose known to achieve receptor saturation. Allow sufficient time for the antagonist to reach its target before administering Idazoxan. This pre-treatment time will depend on the pharmacokinetic properties of the chosen antagonist.
-
Administer Idazoxan (or its vehicle) at the desired experimental dose.
-
-
Behavioral/Physiological Assessment: At the appropriate time point following Idazoxan administration, perform your behavioral or physiological measurements.
-
Data Analysis: Compare the effect of Idazoxan in the presence and absence of the selective antagonists.
-
If the selective α2 antagonist blocks the effect of Idazoxan, the effect is likely mediated by α2-adrenoceptors.
-
If the selective I1 antagonist blocks the effect of Idazoxan, the effect is likely mediated by I1 imidazoline receptors.
-
If neither antagonist completely blocks the effect, it may be mediated by I2 receptors or a combination of receptor types.
-
Protocol 2: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of Idazoxan for a specific receptor in vitro. This can be useful for confirming the affinity for α2-adrenoceptors versus imidazoline receptors in your specific tissue preparation.
Materials:
-
Tissue homogenate expressing the receptor of interest (e.g., rat brain cortex)
-
Radioligand specific for the target receptor (e.g., [3H]RX821002 for α2-adrenoceptors, [3H]clonidine for I1 receptors, [3H]idazoxan in the presence of an α2-blocker for I2 receptors)
-
This compound (unlabeled)
-
Assay buffer
-
Filtration apparatus and glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Incubation: In a multi-well plate, incubate a fixed concentration of the radioligand with varying concentrations of unlabeled Idazoxan and the tissue homogenate.
-
Equilibrium: Allow the binding reaction to reach equilibrium. The incubation time and temperature will need to be optimized for each receptor.
-
Separation: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters. The filters will trap the membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the concentration of unlabeled Idazoxan. The concentration of Idazoxan that inhibits 50% of the specific binding is the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.
Visualizations
Caption: Workflow for differentiating on- and off-target effects of Idazoxan in vivo.
Caption: Simplified signaling pathway of the I1 imidazoline receptor.[5]
References
- 1. Idazoxan - Wikipedia [en.wikipedia.org]
- 2. Behavioral, neuroendocrine and neurochemical effects of the imidazoline I2 receptor selective ligand BU224 in naive rats and rats exposed to the stress of the forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kup.at [kup.at]
- 8. Selective antihypertensive action of moxonidine is mediated mainly by I1-imidazoline receptors in the rostral ventrolateral medulla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The α2 adrenergic receptor antagonist idazoxan, but not the serotonin-2A receptor antagonist M100907, partially attenuated reward deficits associated with nicotine, but not amphetamine, withdrawal in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of imidazoline agents in a rat conditioned place preference model of addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacological characterization of I1 and I2 imidazoline receptors in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants and antipsychotics for the human α2A, α2B, and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Idazoxan Hydrochloride in Behavioral Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of Idazoxan (B1206943) Hydrochloride in behavioral studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Idazoxan Hydrochloride?
This compound is primarily a selective antagonist of α2-adrenergic receptors.[1][2] It also exhibits affinity for imidazoline (B1206853) receptors (I1 and I2).[1][3] Its antagonism of presynaptic α2-autoreceptors leads to an increase in the release of norepinephrine (B1679862).[4] This action can modulate various neurotransmitter systems and influence behaviors such as attention, mood, and locomotion.[5][6]
Q2: What is the recommended vehicle for dissolving this compound for in vivo studies?
This compound is soluble in water up to 100 mM.[1] For intraperitoneal (i.p.) injections in rodents, it is commonly dissolved in physiological saline (0.9% NaCl).[7]
Q3: What is the typical dose range for this compound in rat behavioral studies?
The dose of this compound can vary significantly depending on the specific behavioral paradigm being investigated. Generally, doses ranging from 0.5 mg/kg to 10 mg/kg (i.p.) are used in rats.[7] It is crucial to perform a dose-response study for your specific experimental conditions.
Q4: Are there any known off-target effects of Idazoxan that could influence behavioral outcomes?
Yes, besides its primary action on α2-adrenergic and imidazoline receptors, Idazoxan has been shown to act as an agonist at 5-HT1A autoreceptors.[8] This can lead to a decrease in serotonin (B10506) synthesis and release, which could confound the interpretation of behavioral results, particularly in studies related to anxiety and depression.[8]
Q5: How quickly is Idazoxan absorbed and eliminated in rats?
In rats, orally administered Idazoxan is rapidly and completely absorbed.[9] Following administration, it is widely distributed to various tissues, with brain levels being about ten-fold higher than plasma levels.[9] The elimination half-life after intravenous administration is approximately 30.5 minutes.[10] Radioactivity from labeled Idazoxan is primarily eliminated within 24 hours through urine and feces.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable behavioral effect | Inadequate Dose: The dose may be too low to elicit a response in the specific behavioral test or animal strain. | Conduct a dose-response study, starting with doses reported in the literature for similar paradigms (see tables below) and incrementally increasing the dose. |
| Timing of Administration: The time between drug administration and behavioral testing may not be optimal for reaching peak brain concentration. | Based on its rapid absorption and relatively short half-life in rats, consider administering Idazoxan 15-30 minutes prior to behavioral testing.[10] | |
| Route of Administration: The chosen route of administration may not be effective. | Intraperitoneal (i.p.) injection is a common and effective route for systemic administration in rodents. | |
| High variability in behavioral data | Inconsistent Drug Preparation: Variations in the concentration or preparation of the Idazoxan solution. | Ensure accurate weighing and complete dissolution of this compound in the vehicle. Prepare fresh solutions for each experiment. |
| Animal Handling Stress: Stress from handling and injection can significantly impact behavioral outcomes. | Handle animals gently and habituate them to the injection procedure for several days before the actual experiment. | |
| Environmental Factors: Differences in lighting, noise, or temperature in the testing environment. | Maintain consistent and controlled environmental conditions for all behavioral testing sessions. | |
| Unexpected or contradictory behavioral results | Off-Target Effects: As mentioned in the FAQs, Idazoxan's effects on the serotonergic system could be influencing the results.[8] | Consider co-administering a selective 5-HT1A antagonist to dissect the specific contribution of α2-adrenergic blockade. |
| Interaction with Anesthetics: If surgical procedures are involved, Idazoxan can interact with anesthetic agents, potentially "lightening" the anesthesia.[11] | Carefully consider the choice of anesthetic and the timing of Idazoxan administration in relation to any surgical procedures. |
Quantitative Data Summary
Dose-Response of Idazoxan on Locomotor Activity in Rats
| Dose (mg/kg, i.p.) | Effect on Locomotor Activity | Reference |
| 1 | Significant decrease in horizontal, vertical, and stereotypic movements. | [12] |
| 3 | Significant increase in running distance on a treadmill. | [13] |
| 1-10 | Increased food and water intake. | [14] |
Dose-Response of Idazoxan in Other Behavioral Paradigms in Rats
| Behavioral Test | Dose (mg/kg, i.p.) | Observed Effect | Reference |
| Novel Object Recognition | 2 | Enhanced novel object investigation. | [15] |
| Distraction Task | 1.0 | Modulated premature responses to distractors. | [16] |
| Attenuation of Nicotine Withdrawal | 1-5 | No effect on baseline brain reward thresholds. 1 mg/kg attenuated reward deficits during withdrawal. | [7] |
Experimental Protocols
Protocol 1: Elevated Plus Maze (EPM) for Anxiety-Like Behavior
This protocol is adapted from standard EPM procedures to include the administration of Idazoxan.[17][18][19][20]
1. Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor. Dimensions should be appropriate for the species (e.g., for rats, arms are typically 50 cm long and 10 cm wide).
2. Drug Preparation and Administration:
-
Dissolve this compound in sterile 0.9% saline to the desired concentration.
-
Administer the solution via intraperitoneal (i.p.) injection 20-30 minutes before placing the animal on the maze.
-
A vehicle-treated control group (saline injection) is essential.
3. Procedure:
-
Habituate the animals to the testing room for at least 30 minutes before the experiment.
-
Gently place the rat in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the session using a video camera positioned above the maze.
-
Analyze the time spent in the open arms and the number of entries into the open and closed arms. An increase in open arm exploration is indicative of an anxiolytic-like effect.
4. Data Analysis:
-
Calculate the percentage of time spent in the open arms: (Time in open arms / Total time) x 100.
-
Calculate the percentage of open arm entries: (Entries into open arms / Total entries) x 100.
-
Compare the data between the Idazoxan-treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA).
Protocol 2: Novel Object Recognition (NOR) Test for Recognition Memory
This protocol is adapted from standard NOR procedures to incorporate Idazoxan administration.[4][21][22][23][24]
1. Apparatus:
-
An open-field arena (e.g., a square or circular box with high walls).
-
Two sets of identical objects for the familiarization phase and one novel object for the testing phase. Objects should be of similar size and material but differ in shape and appearance.
2. Drug Preparation and Administration:
-
Prepare the this compound solution as described in the EPM protocol.
-
The timing of administration depends on the memory phase being investigated:
-
Acquisition: Administer 20-30 minutes before the familiarization phase.
-
Consolidation: Administer immediately after the familiarization phase.
-
Retrieval: Administer 20-30 minutes before the testing phase.
-
3. Procedure:
-
Habituation (Day 1): Allow each animal to freely explore the empty arena for 5-10 minutes.
-
Familiarization (Day 2): Place two identical objects in the arena. Place the animal in the arena and allow it to explore the objects for a set period (e.g., 5-10 minutes).
-
Testing (Day 2, after a retention interval, e.g., 1-24 hours): Replace one of the familiar objects with a novel object. Place the animal back in the arena and record its exploration of both objects for a set period (e.g., 5 minutes).
4. Data Analysis:
-
Measure the time spent exploring each object (sniffing or touching with the nose or forepaws).
-
Calculate a discrimination index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A positive DI indicates that the animal remembers the familiar object and prefers to explore the novel one. Compare the DI between the Idazoxan-treated and control groups.
Visualizations
References
- 1. rndsystems.com [rndsystems.com]
- 2. Idazoxan - Wikipedia [en.wikipedia.org]
- 3. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Idazoxan preferentially increases dopamine output in the rat medial prefrontal cortex at the nerve terminal level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects and after effects of the α2-adrenoceptor antagonist idazoxan on mood, memory and attention in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The α2 adrenergic receptor antagonist idazoxan, but not the serotonin-2A receptor antagonist M100907, partially attenuated reward deficits associated with nicotine, but not amphetamine, withdrawal in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The alpha 2-adrenoceptor antagonist idazoxan is an agonist at 5-HT1A autoreceptors modulating serotonin synthesis in the rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The pharmacokinetics and metabolism of idazoxan in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A pharmacokinetic-pharmacodynamic linking model for the alpha 2-adrenergic antagonism of idazoxan on clonidine-induced mydriasis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The anti-anesthetic action of idazoxan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. farmaciajournal.com [farmaciajournal.com]
- 13. Imidazoline receptor antagonists idazoxan and efaroxan enhance locomotor functions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effects of idazoxan and other alpha 2-adrenoceptor antagonists on food and water intake in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Specific effects of idazoxan in a distraction task: evidence that endogenous norepinephrine plays a role in selective attention in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 18. Elevated plus maze protocol [protocols.io]
- 19. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. files.core.ac.uk [files.core.ac.uk]
- 23. mmpc.org [mmpc.org]
- 24. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
Idazoxan Hydrochloride solution stability and storage conditions
This technical support center provides guidance on the stability and storage of Idazoxan Hydrochloride solutions for researchers, scientists, and drug development professionals. Please note that detailed, publicly available stability studies on this compound solutions are limited. Therefore, the information provided is based on general best practices for handling research compounds and available supplier data.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound powder should be stored at -20°C for long-term stability, where it can be viable for up to three years.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare stock solutions in a suitable solvent such as DMSO.[1] For long-term storage, these stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C, where they can be stable for up to one year.[1] For short-term storage (up to one month), -20°C is acceptable.[2] For use within a week, aliquots can be kept at 4°C.[1]
Q3: What solvents can I use to dissolve this compound?
A3: this compound is soluble in DMSO at concentrations up to 100 mg/mL and in water up to 100 mM.[1][3]
Q4: Is it necessary to protect this compound solutions from light?
Q5: My this compound solution has precipitated after being stored in the refrigerator. What should I do?
A5: Precipitation upon cooling can occur if the concentration of the compound exceeds its solubility at that temperature. Gently warm the solution and sonicate to redissolve the precipitate.[1] To prevent this in the future, consider storing at a lower concentration or preparing fresh solutions before use.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected or inconsistent experimental results | Solution degradation due to improper storage or handling. | - Prepare fresh solutions from solid compound before each experiment.- Ensure stock solutions are stored at or below -20°C in tightly sealed containers.- Avoid repeated freeze-thaw cycles by using aliquots.- Protect solutions from light. |
| Precipitate formation in the solution | - The concentration is too high for the storage temperature.- The solvent is not optimal. | - Gently warm and sonicate the solution to redissolve.- If precipitation persists, dilute the solution to a lower concentration.- Ensure the chosen solvent is appropriate for the desired concentration. |
| Change in solution color | Potential chemical degradation or contamination. | - Discard the solution.- Prepare a fresh solution from the solid compound.- Review solution preparation and storage procedures to identify potential sources of contamination. |
Data Presentation: Storage Conditions Summary
| Form | Solvent | Storage Temperature | Duration | Source |
| Solid Powder | N/A | -20°C | Up to 3 years | [1] |
| Stock Solution | DMSO | -80°C | Up to 1 year | [1] |
| Stock Solution | DMSO | -20°C | Up to 1 month | [2] |
| Aliquots for short-term use | DMSO | 4°C | Within 1 week | [1] |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study
This protocol outlines a general procedure to assess the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for a specified time.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time.
-
Thermal Degradation: Keep the stock solution in a temperature-controlled oven at a high temperature (e.g., 80°C) for a specified time.
-
Photodegradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a specified duration. A control sample should be wrapped in foil to protect it from light.
-
-
Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it to a suitable concentration. Analyze the sample using a stability-indicating analytical method, such as HPLC with a photodiode array (PDA) detector, to quantify the remaining parent compound and detect any degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Column and Mobile Phase Selection: Start with a common reverse-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm). Screen different mobile phase compositions (e.g., mixtures of acetonitrile (B52724) or methanol with aqueous buffers like phosphate (B84403) or acetate (B1210297) at different pH values) to achieve good peak shape and retention for this compound.
-
Forced Degradation Sample Analysis: Inject the samples from the forced degradation study (Protocol 1) into the HPLC system.
-
Method Optimization: The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other. Adjust the mobile phase composition, gradient, flow rate, and column temperature to achieve baseline separation of all peaks.
-
Peak Purity Analysis: Use a PDA detector to assess peak purity. The purity angle should be less than the purity threshold for the parent peak in the stressed samples, indicating that the peak is spectrally pure and not co-eluting with any degradants.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting decision tree for this compound solution issues.
References
interpreting unexpected results in Idazoxan Hydrochloride studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Idazoxan (B1206943) Hydrochloride. Our goal is to help you interpret unexpected results and navigate potential challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for Idazoxan Hydrochloride?
Idazoxan is primarily known as a selective antagonist for α2-adrenergic receptors and also acts as an antagonist for imidazoline (B1206853) receptors (I-receptors).[1] It has been investigated for various applications, including as an antidepressant and as an adjunctive treatment for schizophrenia due to its ability to enhance dopamine (B1211576) neurotransmission in the prefrontal cortex.[1]
Q2: I observed a diuretic effect in my animal model after administering Idazoxan, which was unexpected for an α2-adrenoceptor antagonist. Is this a known phenomenon?
Yes, this is a documented paradoxical effect. While α2-adrenoceptor antagonists are generally expected to have an antidiuretic effect, studies in rats have shown that Idazoxan can increase urine output.[2] This suggests that the diuretic effect of Idazoxan may be mediated by a mechanism independent of α2-adrenoceptor blockade.[2]
Q3: My results show that Idazoxan potentiates the cognitive impairment induced by clonidine (B47849), rather than antagonizing it. Why is this happening?
This counterintuitive finding has been reported in studies with healthy volunteers. The combination of Idazoxan and clonidine, an α2-adrenoceptor agonist, led to a broader and more significant range of cognitive impairments than either drug alone.[3][4] This potentiation may be related to the complex interplay between α2-adrenoceptors and imidazoline (I1) receptors in cognitive processes.[3] While they are antagonistic at I1 receptors involved in blood pressure control, their interaction at somato-dendritic α2-adrenoceptors in the locus coeruleus appears to be less antagonistic.[3]
Q4: I am seeing a dose-dependent reversal of effects in my study. At low doses, Idazoxan blocks the effects of an imidazoline agonist, but at higher doses, the blockade is less effective, and I see agonist-like activity. Is this a valid observation?
This observation is consistent with published findings. In studies investigating the natriuretic action of the I1 imidazoline receptor agonist moxonidine (B1115), low doses of Idazoxan (0.1 and 0.3 mg/kg) antagonized its effects.[5] However, a higher dose (1 mg/kg) was less effective in blocking moxonidine and, when administered alone, produced a significant increase in urine flow and sodium excretion, suggesting it may act as a partial agonist at higher concentrations.[5]
Q5: My cell-based assays are showing unexpected cytotoxicity with Idazoxan in a cancer cell line. Is there a precedent for this?
Yes, Idazoxan has demonstrated antineoplastic activity. It has been shown to be cytotoxic to murine lung cancer and human prostate cancer cell lines, as well as fresh human tumor samples.[6] This effect is thought to be mediated by the induction of apoptosis, as evidenced by increased DNA fragmentation and annexin (B1180172) V expression in treated cells.[6]
Troubleshooting Guide
Unexpected Diuretic Effect
Issue: You are observing an increase in urine output after Idazoxan administration in your animal model, contrary to the expected antidiuretic effect of an α2-adrenoceptor antagonist.
Possible Cause: The diuretic effect of Idazoxan may not be mediated by α2-adrenoceptors.[2]
Troubleshooting Steps:
-
Confirm Dose: Verify that the administered dose is within the range reported to cause diuresis (e.g., 1, 3, 10 mg/kg i.p. in rats).[2]
-
Use a More Selective Antagonist: As a control, use a more selective α2-adrenoceptor antagonist, such as RX811059, which has been shown not to cause diuresis.[2] This can help differentiate between an α2-adrenoceptor-mediated effect and an off-target effect of Idazoxan.
-
Investigate Vasopressin Involvement: The antidiuretic effects of other α2-adrenoceptor antagonists have been linked to vasopressin.[2] Consider measuring vasopressin levels or using a vasopressin-deficient animal model (e.g., Brattleboro rats) to explore this pathway.[2]
Potentiation of Cognitive Impairment with an α2-Agonist
Issue: Co-administration of Idazoxan with an α2-adrenoceptor agonist (e.g., clonidine) is worsening cognitive performance in your behavioral assays.
Possible Causes:
-
Complex interactions between α2-adrenoceptors and imidazoline receptors.[3]
-
Differential effects at presynaptic versus postsynaptic α2-adrenoceptors.
Troubleshooting Steps:
-
Dose-Response Analysis: Conduct a thorough dose-response study for both Idazoxan and the α2-agonist to map the interaction across different concentration ranges.
-
Evaluate Different Cognitive Domains: Assess a battery of cognitive tests to determine if the potentiation of impairment is specific to certain domains (e.g., attention, planning, set-shifting).[3]
-
Investigate Imidazoline Receptor Involvement: If possible, use more specific I1 or I2 receptor ligands to dissect the contribution of these receptors to the observed cognitive effects.
Inconsistent Blockade of Imidazoline Agonists
Issue: You are observing that a high dose of Idazoxan is less effective at antagonizing an imidazoline agonist than a lower dose, and the high dose itself shows some agonist-like activity.
Possible Cause: Idazoxan may act as a partial agonist at imidazoline receptors at higher concentrations.[5]
Troubleshooting Steps:
-
Detailed Dose-Response Curve: Generate a complete dose-response curve for Idazoxan's antagonistic effect to identify the optimal inhibitory concentration and the concentration at which agonist-like effects emerge.
-
Control for Idazoxan's Intrinsic Activity: When testing for antagonism, always include a control group that receives only the high dose of Idazoxan to quantify its intrinsic agonist-like effects.
-
Binding Studies: If feasible, perform competitive binding assays with radiolabeled imidazoline ligands to characterize the binding affinity and potential allosteric effects of Idazoxan at different concentrations.
Data Presentation
Table 1: Effects of Idazoxan and Other α2-Adrenoceptor Antagonists on Urine Output in Rats
| Compound | Dose (mg/kg, i.p.) | Animal Model | Effect on Urine Output | Citation |
| Idazoxan | 1, 3, 10 | Normally-hydrated Wistar rats | Increased | [2] |
| 10 | Water-loaded Wistar rats | Initial antidiuresis, followed by increased output | [2] | |
| RX811059 | 0.3, 1, 3 | Normally-hydrated Wistar rats | No effect | [2] |
| 1, 3 | Water-loaded Wistar rats | Decreased | [2] | |
| L-659,066 | 1, 3, 10 | Normally-hydrated Wistar rats | No effect | [2] |
| 3, 10 | Water-loaded Wistar rats | Decreased | [2] |
Table 2: Cytotoxicity of Idazoxan in Cancer Cell Lines
| Cell Line | Drug | Concentration | Apoptotic Cells (%) | Citation |
| 3LL (Murine Lung Carcinoma) | Idazoxan | Not specified | 95.7 | [6] |
| Etoposide (control) | Not specified | 93.5 | [6] | |
| DU-145 (Human Prostate Cancer) | Idazoxan | Not specified | Not specified | [6] |
Experimental Protocols
Assessment of Antineoplastic Activity (MTT Assay)
This protocol is adapted from a study investigating the cytotoxic effects of Idazoxan.[6]
-
Cell Culture: Culture murine lung carcinoma (3LL) or human prostate cancer (DU-145) cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) during the log phase of growth.
-
Cell Seeding: Plate cells in 96-well plates and incubate for 48 hours at 37°C in 5% CO2.
-
Drug Treatment: Add 10 µl of the desired concentration of Idazoxan to each well.
-
Incubation: Incubate the plates for 24 hours under the same conditions.
-
MTT Addition: Add 20 µl of MTT solution (5 mg/ml) to each well.
-
Formazan (B1609692) Crystal Formation: Incubate for 4 hours to allow for the conversion of MTT to formazan by living cells.
-
Solubilization: Remove the medium and solubilize the formazan crystals with dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength to determine cell viability.
Induction of Apoptosis (Annexin V Staining)
This protocol is based on the methodology used to assess Idazoxan-induced apoptosis.[6]
-
Cell Treatment: Expose 3LL or DU-145 cells to Idazoxan or a positive control (e.g., etoposide) for 24 hours.
-
Cell Harvesting: Harvest the cells and wash them with an appropriate buffer.
-
Annexin V Staining: Stain the cells with Annexin V-FITC and a viability dye (e.g., Propidium Iodide) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V positive).
Visualizations
Caption: Troubleshooting workflow for unexpected diuretic effects of Idazoxan.
Caption: Proposed signaling pathway for Idazoxan-induced apoptosis in cancer cells.
Caption: Dose-dependent effects of Idazoxan at imidazoline receptors.
References
- 1. Idazoxan - Wikipedia [en.wikipedia.org]
- 2. The effects of idazoxan and other alpha 2-adrenoceptor antagonists on urine output in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Idazoxan potentiates rather than antagonizes some of the cognitive effects of clonidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antagonism by idazoxan at low dose but not high dose, of the natriuretic action of moxonidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antineoplastic activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Signal-to-Noise Ratio in Idazoxan Hydrochloride Experiments
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Idazoxan (B1206943) Hydrochloride. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you enhance the signal-to-noise ratio in your experiments, ensuring robust and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is Idazoxan Hydrochloride and what are its primary targets?
Idazoxan is a potent and selective antagonist of α2-adrenergic receptors (α2-ARs) and also exhibits affinity for imidazoline (B1206853) (I) receptors.[1][2] It is widely used in research to investigate the roles of these receptor systems in various physiological processes.
Q2: What are the common experimental applications of this compound?
Idazoxan is frequently used in receptor binding assays to characterize α2-adrenoceptor and imidazoline receptor pharmacology, in vivo microdialysis studies to investigate its effects on neurotransmitter release, and in electrophysiology experiments to explore its impact on neuronal activity.[1][3]
Q3: What are the known off-target effects of Idazoxan?
While relatively selective for α2-adrenoceptors and imidazoline receptors, Idazoxan has been reported to interact with other receptors at higher concentrations. It is crucial to consult binding affinity data and consider potential off-target effects when designing experiments and interpreting results.
Q4: What are the solubility and stability characteristics of this compound?
This compound is generally soluble in aqueous solutions. For in vivo studies, it is often dissolved in saline. It is recommended to prepare fresh solutions for each experiment to ensure stability and potency.
Troubleshooting Guides
This section provides detailed troubleshooting advice in a question-and-answer format to address specific issues that can compromise the signal-to-noise ratio in your this compound experiments.
Receptor Binding Assays
Q: Why am I observing high non-specific binding in my [3H]Idazoxan binding assay?
A: High non-specific binding is a common issue that can significantly reduce the signal-to-noise ratio. Here are several potential causes and solutions:
-
Inadequate Blocking: The blocking agent may not be effectively preventing the radioligand from binding to non-receptor components.
-
Solution: Increase the concentration of the blocking agent (e.g., bovine serum albumin - BSA) or try a different blocking agent.
-
-
Suboptimal Buffer Composition: The pH or ionic strength of the binding buffer may be promoting non-specific interactions.
-
Solution: Optimize the buffer pH and ionic strength. The choice of buffer can also be critical; for instance, using a Na2KHPO4 buffer may be preferable to a glycylglycine (B550881) buffer to minimize low-affinity binding.[4]
-
-
Hydrophobic Interactions: [3H]Idazoxan, like many ligands, can exhibit hydrophobicity, leading to binding to plasticware and filter mats.
-
Solution: Pre-soak plasticware and filter mats in a solution of a blocking agent (e.g., 0.5% polyethyleneimine - PEI). Adding a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) to the wash buffer can also help.
-
-
Radioligand Concentration Too High: Using an excessively high concentration of [3H]Idazoxan can saturate specific sites and increase binding to lower-affinity, non-specific sites.
-
Solution: Perform a saturation binding experiment to determine the optimal concentration of [3H]Idazoxan, which is typically at or below the Kd value for the receptor of interest.
-
Q: My specific binding signal is too low. How can I increase it?
A: A weak specific signal can be as problematic as high non-specific binding. Consider the following:
-
Low Receptor Density: The tissue or cell preparation may have a low expression of α2-adrenoceptors or imidazoline receptors.
-
Solution: Increase the amount of protein (membrane preparation) in your assay. If using cell lines, consider using a clone with higher receptor expression.
-
-
Inactive Radioligand: The [3H]Idazoxan may have degraded over time.
-
Solution: Use a fresh batch of radioligand and store it properly according to the manufacturer's instructions.
-
-
Suboptimal Incubation Time and Temperature: The binding may not have reached equilibrium.
-
Solution: Perform time-course and temperature-dependence experiments to determine the optimal incubation conditions.
-
-
Incorrect Assay Conditions: The buffer composition may not be optimal for specific binding.
-
Solution: Systematically vary the pH and ionic strength of your binding buffer to find the optimal conditions for specific binding.
-
Troubleshooting Workflow: High Non-Specific Binding in Receptor Binding Assay
Caption: Troubleshooting flowchart for high non-specific binding.
In Vivo Microdialysis
Q: I am experiencing low recovery of Idazoxan or my analyte of interest in the microdialysate. What can I do?
A: Low recovery is a frequent challenge in microdialysis, especially with compounds that may be lipophilic. Here's how to address it:
-
Suboptimal Flow Rate: A high perfusion flow rate reduces the time for diffusion across the dialysis membrane.
-
Solution: Decrease the flow rate (e.g., from 2 µl/min to 1 µl/min or lower). Be aware that this will also reduce the temporal resolution of your sampling.
-
-
Probe Characteristics: The probe's membrane material, length, and pore size can affect recovery.
-
Solution: Ensure you are using a probe with appropriate characteristics for your analyte. For larger molecules, a higher molecular weight cut-off (MWCO) membrane is necessary.
-
-
Non-Specific Binding to Tubing and Probe: Idazoxan or the analyte may adhere to the perfusion tubing or the probe itself.
-
Solution: Use inert tubing materials (e.g., PEEK). Some researchers add a small amount of a 'scavenger' molecule to the perfusate, such as a low concentration of BSA, to reduce non-specific binding.
-
-
Perfusate Composition: The pH and composition of the artificial cerebrospinal fluid (aCSF) can influence the solubility and recovery of your analyte.
-
Solution: Adjust the pH of the aCSF to increase the solubility of your compound of interest.[5]
-
Q: The baseline levels of my analyte are unstable or drifting. How can I achieve a stable baseline before Idazoxan administration?
A: A stable baseline is critical for accurately assessing the effects of Idazoxan. Instability can be caused by:
-
Insufficient Equilibration Time: The tissue surrounding the probe needs time to recover from the insertion trauma.
-
Solution: Allow for a longer equilibration period after probe implantation (at least 2 hours) before collecting baseline samples.
-
-
Inconsistent Pump Flow: Fluctuations in the perfusion rate will lead to variable recovery and an unstable baseline.
-
Solution: Ensure your microdialysis pump is functioning correctly and providing a consistent, pulse-free flow.
-
-
Air Bubbles in the System: Air bubbles can disrupt flow and diffusion across the membrane.
-
Solution: Thoroughly degas your perfusate and carefully prime the tubing and probe to remove all air bubbles before implantation.
-
Electrophysiology
Q: After applying Idazoxan, the neuronal firing rate decreases, but so does the overall signal quality, making it hard to distinguish spikes from noise. How can I improve the signal-to-noise ratio?
A: Idazoxan can alter neuronal firing patterns, and it's important to maintain a good signal-to-noise ratio to accurately analyze these changes.[6]
-
Suboptimal Recording Electrode: A high-impedance or noisy electrode will result in a poor signal.
-
Solution: Use a freshly pulled, low-impedance glass micropipette for your recordings. Ensure the electrode holder and headstage are clean and properly shielded.
-
-
Inadequate Electrical Shielding: External electrical noise can contaminate your recordings.
-
Solution: Ensure your setup is properly grounded and enclosed in a Faraday cage. Turn off any unnecessary nearby electrical equipment.
-
-
Mechanical Vibrations: Vibrations can introduce noise into the recording.
-
Solution: Place your setup on an anti-vibration table and minimize movement in the room during recordings.
-
-
Data Acquisition Settings: Incorrect filter settings can either obscure the signal or allow excessive noise.
-
Solution: Optimize your high-pass and low-pass filter settings to isolate the spike frequencies while removing baseline drift and high-frequency noise.
-
Q: I am not observing the expected effect of Idazoxan on neuronal activity. What could be the reason?
A: Several factors could contribute to a lack of a clear pharmacological effect:
-
Incorrect Drug Concentration: The concentration of Idazoxan at the neuron may be too low or too high.
-
Solution: Perform a dose-response curve to determine the optimal concentration. Remember that the concentration in the bath or perfusion solution may not be the same as the concentration at the receptor.
-
-
Degraded Idazoxan Solution: The drug may have lost its activity.
-
Solution: Prepare fresh Idazoxan solutions for each experiment from a reliable stock.
-
-
Receptor Desensitization or Downregulation: Prolonged exposure to ligands can lead to changes in receptor sensitivity.
-
Solution: Apply Idazoxan for a defined period and ensure adequate washout between applications.
-
-
Cell Type and Brain Region Specificity: The expression and function of α2-adrenoceptors and imidazoline receptors can vary significantly between different types of neurons and brain regions.
-
Solution: Confirm the expression of the target receptors in your preparation of interest using techniques like immunohistochemistry or in situ hybridization.
-
Data Presentation
The following tables summarize key quantitative data from the literature to aid in experimental design and data interpretation.
Table 1: Binding Affinities (Ki, nM) of Idazoxan for Adrenergic and Imidazoline Receptors
| Receptor Subtype | Human | Rat | Reference |
| α2-Adrenoceptors | |||
| α2A | 8.7 | - | [7] |
| α2B | 37.2 | - | [7] |
| α2C | 19.9 | - | [7] |
| Imidazoline Receptors | |||
| I1 | 1260 | - | [7] |
| I2 | 60.3 | 47.9 | [7] |
| I2 (high affinity) | - | 1.3 (approx.) | [7] |
| I2 (low affinity) | - | >1000 | [7] |
Note: Ki values can vary depending on the radioligand and experimental conditions used.
Table 2: Effects of Systemic Idazoxan Administration on Neurotransmitter Levels in Rat Brain (In Vivo Microdialysis)
| Brain Region | Dose | Neurotransmitter | Maximum Change from Baseline | Reference |
| Medial Prefrontal Cortex | 0.25 mg/kg, i.p. | Dopamine (B1211576) | ~240% increase | [8] |
| Medial Prefrontal Cortex | 1.0 mg/kg, s.c. | Dopamine | Marked increase | [3] |
| Striatum | 1.0 mg/kg, s.c. | Dopamine | No significant effect | [3] |
| Nucleus Accumbens | 1.0 mg/kg, s.c. | Dopamine | No significant effect | [3] |
| Lesioned Striatum (6-OHDA) | 9 mg/kg, i.p. | L-DOPA-derived Dopamine | Reduction in peak levels | [9] |
Experimental Protocols
Detailed Protocol for [3H]Idazoxan Radioligand Binding Assay
-
Membrane Preparation:
-
Homogenize brain tissue or cultured cells expressing the target receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Membrane preparation (typically 50-200 µg of protein).
-
[3H]Idazoxan at a concentration at or below its Kd (e.g., 1-5 nM).
-
For determination of non-specific binding, add a high concentration of a competing non-labeled ligand (e.g., 10 µM phentolamine). For total binding, add vehicle.
-
-
Incubate the plate at a predetermined optimal temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in 0.5% PEI.
-
Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Perform saturation or competition analysis using appropriate software (e.g., GraphPad Prism) to determine Kd, Bmax, or Ki values.
-
Experimental Workflow: In Vivo Microdialysis with Idazoxan
Caption: A typical workflow for an in vivo microdialysis experiment.
Signaling Pathways
α2-Adrenergic Receptor Signaling
Idazoxan acts as an antagonist at α2-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that typically couple to Gi/o proteins.[10][11] Upon activation by endogenous agonists like norepinephrine, the Gi alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can also activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibit voltage-gated calcium channels. By blocking these receptors, Idazoxan prevents these downstream effects.
Caption: Simplified α2-adrenergic receptor signaling pathway.
Imidazoline Receptor Signaling
The signaling pathways for imidazoline receptors are less well-defined than those for adrenergic receptors and appear to be diverse. The I1 subtype, for which Idazoxan has lower affinity, may be coupled to pathways involving phosphatidylcholine-specific phospholipase C and the generation of diacylglycerol.[12][13] The I2 subtype, for which Idazoxan has higher affinity, is located on the outer mitochondrial membrane and may allosterically modulate monoamine oxidase (MAO) activity.[14]
Caption: Postulated I2 imidazoline receptor signaling mechanism.
References
- 1. Idazoxan: a novel pharmacological tool for the study of alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Idazoxan - Wikipedia [en.wikipedia.org]
- 3. Idazoxan preferentially increases dopamine output in the rat medial prefrontal cortex at the nerve terminal level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Further pharmacological characterization of [3H]idazoxan binding sites in rat brain: evidence for predominant labeling of alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding of [3H]idazoxan and of its methoxy derivative [3H] RX821002 in human fat cells: [3H]idazoxan but not [3H] RX821002 labels additional non-alpha 2-adrenergic binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The alpha 2-adrenergic antagonist idazoxan enhances the frequency selectivity and increases the threshold of auditory cortex neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analyzing Kinetic Binding Data - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Patch Clamp Protocol [labome.com]
- 10. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 11. Structural insights into ligand recognition, activation, and signaling of the α2A adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. Imidazoline receptor - Wikipedia [en.wikipedia.org]
refining Idazoxan Hydrochloride protocols to minimize side effects
Technical Support Center: Idazoxan (B1206943) Hydrochloride Protocols
This guide provides researchers, scientists, and drug development professionals with detailed information for refining Idazoxan Hydrochloride experimental protocols to enhance efficacy while minimizing side effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
Idazoxan is a research compound that functions as a selective α2-adrenergic receptor antagonist and also interacts with imidazoline (B1206853) receptors.[1] Its primary mechanism involves blocking α2-adrenoceptors, which are typically involved in a negative feedback loop that inhibits the release of norepinephrine. By antagonizing these receptors, Idazoxan increases the synaptic concentration of norepinephrine.[2] It also acts as an antagonist at I1 imidazoline receptors and a potential agonist at I2 imidazoline receptors.[][4] This multifaceted activity makes it a valuable tool for studying neurotransmitter systems involved in conditions like depression, schizophrenia, Parkinson's disease, and for reversing the effects of α2-agonist sedatives.[1][5]
Q2: What are the most common side effects associated with Idazoxan administration in research settings?
The side effects of Idazoxan are directly related to its mechanism of increasing noradrenergic activity. Researchers should monitor subjects for the following dose-dependent effects:
-
Cardiovascular: Transient or sustained increases in systolic and diastolic blood pressure and potential changes in heart rate.[2][6][7]
-
Neurological/Behavioral: Increased arousal, anxiety, or symptoms resembling panic attacks in human studies.[6][7][8] In animal models, it can paradoxically decrease spontaneous locomotor and exploratory activity at certain doses.[9]
-
Renal/Urinary: Idazoxan can have complex, dose-dependent effects on urine output. While some studies show it increases urine output, others note an initial antidiuretic effect, particularly in water-loaded animals.[10][11]
Q3: How should I determine the optimal dose for my experiment while minimizing side effects?
The principle of using the lowest effective dose is critical.[12] The optimal dose is highly dependent on the species, route of administration, and the specific research question. A thorough dose-response study is strongly recommended for any new model.[6] Based on published literature, effective dose ranges vary significantly:
-
Sedation Reversal (Calves): 0.05 - 0.10 mg/kg intravenously.[13]
-
Neuroprotection (Rats): 0.1 mg/kg IV, followed by a continuous infusion.[14]
-
Behavioral Studies (Rats): 1 - 5 mg/kg intraperitoneally.[9][15]
Q4: Does the route of administration influence potential side effects?
Yes. The route of administration affects the pharmacokinetics (absorption, distribution, metabolism, and excretion) of the drug, which in turn influences the onset, intensity, and duration of both primary effects and side effects.
-
Intravenous (IV): Leads to rapid onset and potentially more acute side effects, such as a sharp increase in blood pressure.[2] This route is often used for acute interventions like sedation reversal.[13]
-
Intraperitoneal (IP): Common in rodent studies, providing systemic exposure that is typically slower than IV but faster than oral administration.[9]
-
Oral (PO): Used in human studies, resulting in slower absorption and a potentially delayed and more prolonged side effect profile.[6][7]
Q5: Are there any paradoxical effects I should be aware of?
Yes, Idazoxan can exhibit paradoxical or non-linear dose-effects. For example, in studies on renal function, a low dose (0.3 mg/kg) antagonized the effects of an I1 agonist, but a higher dose (1 mg/kg) did not and instead produced its own diuretic effect, possibly by acting as a partial agonist or interacting with other receptors.[11] This underscores the importance of careful dose selection and characterization in your specific experimental model.[11]
Troubleshooting Guide
Issue 1: Subject exhibits a significant and unexpected hypertensive crisis after administration.
-
Possible Cause: This is a known, on-target effect of α2-adrenoceptor blockade, leading to a surge in plasma norepinephrine.[2][8] The magnitude of this effect is dose-dependent.[6]
-
Troubleshooting Steps:
-
Review Dose: Confirm the correct dose was administered. Consider if a lower dose could achieve the desired scientific outcome in subsequent experiments.
-
Slow Administration Rate: For IV infusions, a slower rate of administration may blunt the initial hypertensive peak.
-
Continuous Monitoring: Implement continuous blood pressure monitoring to characterize the full-time course of the effect. In some cases, the hypertensive effect is transient.[2]
-
Consider Acclimatization: Chronic administration may lead to a normalization of the pressor response compared to an acute challenge.[7]
-
Issue 2: Experimental results are inconsistent, or a higher dose appears less effective.
-
Possible Cause: This may be due to Idazoxan's complex pharmacology, including its activity at imidazoline receptors or potential partial agonism at higher concentrations.[11] A higher dose is not always more effective and can introduce confounding effects.[11]
-
Troubleshooting Steps:
-
Conduct a Full Dose-Response Curve: Before proceeding with the main study, establish a clear dose-response relationship for your primary endpoint. Identify the optimal dose on this curve rather than assuming maximal effect at the highest dose.
-
Review Literature for Your Model: Check for studies using similar models to see if a non-linear or biphasic dose-response has been previously reported.
-
Control for Imidazoline Effects: If your experiment may be sensitive to imidazoline receptor activity, consider using a more highly selective α2-antagonist without imidazoline activity as a control compound to dissect the specific mechanisms at play.
-
Issue 3: Subjects display confounding behaviors such as sedation or reduced exploration.
-
Possible Cause: While Idazoxan is expected to cause arousal, some studies in rats have shown that it can significantly decrease total activity, including horizontal (exploratory) and vertical (rearing) movements.[9] This sedative-like effect may confound behavioral tests.
-
Troubleshooting Steps:
-
Characterize Behavioral Effects: Run a separate cohort of animals to specifically characterize the effects of your chosen Idazoxan dose on general locomotor activity and exploration in your testing environment.
-
Adjust Dosing Time: Allow sufficient time between drug administration and behavioral testing for acute motor-suppressing effects to subside while the desired central antagonism remains.
-
Select Appropriate Behavioral Paradigms: Choose behavioral tests that are less dependent on spontaneous locomotor activity if this side effect proves unavoidable at the effective dose for your primary outcome.
-
Quantitative Data Summary
The following table summarizes doses and key outcomes from various preclinical and clinical studies to aid in protocol design.
| Species | Dose Range | Route | Key Application / Finding | Observed Side Effects / Physiological Changes | Citation |
| Human | 20 - 80 mg | Oral | Dose-response characterization | Dose-dependent increase in blood pressure, plasma cortisol, and anxiety symptoms. | [6] |
| Human | 40 mg | Oral | Chronic vs. Acute effects | Acute: Increased systolic blood pressure and arousal. Chronic: Reduced baseline blood pressure and loss of pressor response. | [7] |
| Human | 100 - 200 µg/kg | IV | α2-adrenoceptor blockade | Increased blood pressure, plasma norepinephrine, and slight anxiety at higher dose. | [8] |
| Rat | 1 - 5 mg/kg | IP | Behavioral studies | No effect on baseline brain reward thresholds. | [15] |
| Rat | 1 mg/kg | IP | Spontaneous behavior | Significant decrease in horizontal, vertical, and total locomotor activity. | [9] |
| Rat | 0.1 mg/kg | IV | Post-ischemic neuroprotection | Reduced neuronal damage in the hippocampus. | [14] |
| Calf | 0.05 - 0.1 mg/kg | IV | Reversal of xylazine (B1663881) sedation | Rapid and effective reversal of CNS, respiratory, and cardiovascular depression. | [13] |
| Sheep | 0.1 mg/kg | IV | Prevention of hypoxemia | Abolished the arterial hypoxemia induced by α2-agonists (xylazine, detomidine). | [16] |
Detailed Experimental Protocol
Protocol: Reversal of Xylazine-Induced Sedation in Calves
This protocol is adapted from studies demonstrating the efficacy of Idazoxan in reversing sedation induced by the α2-agonist xylazine.[13]
1. Materials:
-
This compound powder
-
Sterile Saline for Injection (0.9% NaCl)
-
Xylazine solution (e.g., 20 mg/mL)
-
Sterile syringes and needles
-
Animal scale
-
Monitoring equipment (stethoscope, pulse oximeter, blood pressure monitor if available)
2. Subject Preparation:
-
Healthy calves, properly identified and weighed to ensure accurate dosing.
-
Record baseline physiological parameters: heart rate, respiratory rate, and general demeanor (e.g., alert, calm).
3. Procedure:
-
Sedation Induction: Administer xylazine at a dose of 0.2 mg/kg intravenously (IV). Monitor the animal until a stable plane of sedation is achieved (typically characterized by head drooping, recumbency, and reduced response to stimuli). This usually occurs within 10-15 minutes.
-
Idazoxan Preparation: Reconstitute Idazoxan HCl in sterile saline to a final concentration suitable for the experiment (e.g., 10 mg/mL). Ensure it is fully dissolved.
-
Antagonist Administration: Approximately 12 minutes after xylazine administration, administer Idazoxan IV at a dose of 0.05 mg/kg.
-
Monitoring and Data Collection:
-
Immediately begin continuous observation of the animal.
-
Record the time from Idazoxan injection to the first signs of arousal (e.g., head lift, attempts to stand).
-
Record the time until the animal successfully stands.
-
Continue to monitor heart rate and respiratory rate every 5 minutes for the first 30 minutes post-reversal, and then every 15 minutes for the next hour.
-
Observe for any adverse effects such as muscle tremors, agitation, or relapse into sedation. Studies report that relapse is not common with this protocol.[13]
-
4. Control Group:
-
For a controlled study, a separate group of animals should receive xylazine followed by an equivalent volume of sterile saline instead of Idazoxan to characterize the natural recovery time.
Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of Idazoxan as an α2-adrenoceptor antagonist.
Caption: Troubleshooting decision tree for managing hypertension.
References
- 1. Idazoxan - Wikipedia [en.wikipedia.org]
- 2. The alpha adrenoceptor antagonist properties of idazoxan in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. adooq.com [adooq.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Dose-response relationship for oral idazoxan effects in healthy human subjects: comparison with oral yohimbine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute and chronic idazoxan in normal volunteers: biochemical, physiological and psychological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Responses to alpha 2-adrenoceptor blockade by idazoxan in healthy male and female volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. farmaciajournal.com [farmaciajournal.com]
- 10. The effects of idazoxan and other alpha 2-adrenoceptor antagonists on urine output in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antagonism by idazoxan at low dose but not high dose, of the natriuretic action of moxonidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ways to minimize adverse drug reactions. Individualized doses and common sense are key - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antagonism of xylazine induced sedation by idazoxan in calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Postischemic administration of idazoxan, an alpha-2 adrenergic receptor antagonist, decreases neuronal damage in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The α2 adrenergic receptor antagonist idazoxan, but not the serotonin-2A receptor antagonist M100907, partially attenuated reward deficits associated with nicotine, but not amphetamine, withdrawal in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Influence of idazoxan on the respiratory blood gas changes induced by alpha 2-adrenoceptor agonist drugs in conscious sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Experiments Involving Idazoxan Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Idazoxan Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
Idazoxan is an antagonist of α2-adrenergic receptors (α2-ARs) and also exhibits high affinity for imidazoline (B1206853) I1 and I2 receptors.[1] It is a selective α2-adrenoceptor antagonist and is often used in research to investigate the role of these receptors in various physiological processes.[2]
Q2: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to 3 years. In solvent, it should be stored at -80°C for up to 1 year. For short-term use (within one week), aliquots can be stored at 4°C. It is generally recommended to protect the compound from light.
Q3: In which solvents is this compound soluble?
This compound is soluble in DMSO (≥10 mg/mL), PBS (pH 7.2) (≥10 mg/mL), and water (50 mg/mL). It is sparingly soluble in ethanol (B145695) (1-10 mg/mL).[1] For in vivo formulations, a common vehicle is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
Troubleshooting Guide
Issue 1: Compound Precipitation in Aqueous Solutions
Question: My this compound is precipitating out of my aqueous buffer (e.g., PBS). How can I resolve this?
Answer:
-
Problem: While this compound is soluble in aqueous solutions, its solubility can be limited, especially at higher concentrations or in buffers with particular ionic strengths or pH.
-
Solution:
-
pH Adjustment: Ensure the pH of your buffer is optimal for solubility. While specific pH-solubility profiles are not extensively reported, slight adjustments may help.
-
Sonication and Gentle Heating: Sonication and gentle warming can aid in the dissolution of the compound.[3] However, be cautious with heating to avoid any potential degradation.
-
Co-solvents: For in vivo experiments where aqueous administration is necessary, consider using a vehicle containing co-solvents like PEG300 and Tween 80 to improve solubility.[3]
-
Fresh Preparation: Prepare solutions fresh before each experiment to minimize the chances of precipitation over time.
-
Issue 2: Inconsistent or Unexpected Results in Cellular or Tissue-Based Assays
Question: I am observing variable or unexpected biological responses in my experiments with this compound. What could be the cause?
Answer:
-
Problem: The complex pharmacology of Idazoxan, which targets both α2-adrenergic and imidazoline receptors, can lead to mixed or unexpected effects depending on the experimental system.
-
Troubleshooting Steps:
-
Receptor Expression Profile: Verify the expression levels of α2-adrenergic receptor subtypes (α2A, α2B, α2C) and imidazoline receptors (I1, I2) in your cell line or tissue of interest. The observed effect will depend on the relative abundance of these targets.
-
Off-Target Effects: Be aware of potential off-target effects. For instance, Idazoxan has been shown to act as an agonist at 5-HT1A autoreceptors, which could influence serotonergic systems.[4] Consider using more selective antagonists for each receptor type as controls to dissect the specific contributions to the observed effect.
-
Use of Controls: Include appropriate controls in your experimental design. For example, to isolate the effects on α2-adrenoceptors, you can use a more selective α2-antagonist alongside Idazoxan. To study imidazoline receptors, co-incubation with an α2-adrenergic agonist can saturate the adrenergic receptors.
-
Issue 3: Difficulties in In Vivo Administration and Dosing
Question: I am having trouble with the in vivo administration of this compound, and I'm unsure about the appropriate dosage.
Answer:
-
Problem: Poor solubility can make intravenous or intraperitoneal injections challenging. Determining the correct dose is also critical for observing the desired effect without causing adverse reactions.
-
Solutions:
-
Vehicle Formulation: For intraperitoneal (i.p.) or intravenous (i.v.) injections, use a well-tolerated vehicle that ensures the solubility of Idazoxan. A commonly used formulation is a mixture of DMSO, PEG300, Tween 80, and saline.[3] Always perform a vehicle-only control to rule out any effects of the solvent mixture.
-
Dose-Response Studies: The optimal dose of Idazoxan can vary significantly depending on the animal model, the route of administration, and the biological question being addressed. It is crucial to perform a dose-response study to determine the most effective concentration for your specific experiment. Doses in the range of 0.5-5.0 mg/kg have been used in rats for intraperitoneal administration.
-
Solvent Toxicity: When using DMSO for in vivo studies, be mindful of its potential toxicity. For normal mice, the concentration of DMSO should generally be kept below 10%.[3]
-
Data Presentation
Table 1: Binding Affinity of this compound for Adrenergic and Imidazoline Receptors
| Receptor Subtype | Ligand | Species | Assay Type | pKi | IC50 (nM) | Kd (nM) |
| α2A-Adrenergic | Idazoxan | Human | Radioligand Binding | 8.01 | - | 67 |
| α2B-Adrenergic | Idazoxan | Human | Radioligand Binding | 7.43 | - | 407 |
| α2C-Adrenergic | Idazoxan | Human | Radioligand Binding | 7.7 | - | 69 |
| Imidazoline I1 | Idazoxan | Human | Radioligand Binding | 5.90 | 69 | - |
| Imidazoline I2 | Idazoxan | Human | Radioligand Binding | 7.22 | 61 | - |
Data compiled from multiple sources. Values can vary depending on the experimental conditions.
Experimental Protocols
Radioligand Binding Assay for α2-Adrenergic Receptors
This protocol is a general guideline for a competitive radioligand binding assay using cell membranes expressing α2-adrenergic receptors.
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the receptor of interest in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Assay Procedure:
-
In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or a high concentration of a competing non-radiolabeled ligand (e.g., phentolamine) for non-specific binding.
-
50 µL of various concentrations of this compound (or other competing ligands).
-
50 µL of a fixed concentration of a suitable radioligand (e.g., [3H]-RX821002, a selective α2-antagonist).
-
100 µL of the prepared cell membranes.
-
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Microdialysis for Neurotransmitter Release
This protocol provides a general framework for measuring neurotransmitter levels in a specific brain region of a freely moving rodent following the administration of this compound.
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant a guide cannula stereotaxically into the brain region of interest (e.g., prefrontal cortex).
-
Secure the guide cannula to the skull with dental cement.
-
Allow the animal to recover from surgery for a few days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant low flow rate (e.g., 1-2 µL/min) using a microinfusion pump.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into collection vials.
-
After a stable baseline of neurotransmitter levels is established, administer this compound (e.g., via i.p. injection).
-
Continue collecting dialysate samples to measure the effect of the drug on neurotransmitter release.
-
-
Sample Analysis:
-
Analyze the concentration of the neurotransmitter of interest (e.g., dopamine, norepinephrine) in the dialysate samples using a sensitive analytical technique such as high-performance liquid chromatography (HPLC) with electrochemical detection.
-
-
Data Analysis:
-
Express the neurotransmitter concentrations as a percentage of the baseline levels.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the drug-induced changes in neurotransmitter release.
-
Visualizations
Caption: Workflow for an in vivo microdialysis experiment with Idazoxan.
Caption: Idazoxan's mechanism of action on α2-adrenergic receptors.
References
- 1. Pharmacological characterization of I1 and I2 imidazoline receptors in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Idazoxan - Wikipedia [en.wikipedia.org]
- 3. Imidazoline Receptor (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 4. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]
addressing Idazoxan Hydrochloride dose-response curve inconsistencies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Idazoxan (B1206943) Hydrochloride. Our aim is to help you address and understand inconsistencies in dose-response curves and other common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Idazoxan Hydrochloride?
A1: this compound is primarily known as a selective antagonist of α2-adrenergic receptors.[1][2][3] However, it also exhibits significant affinity for imidazoline (B1206853) receptors (I1 and I2), acting as an antagonist at I1 sites and a potential agonist at I2 sites.[4] This dual activity is crucial to consider when interpreting experimental results.
Q2: Why am I observing a bell-shaped or U-shaped dose-response curve with Idazoxan?
A2: Atypical dose-response curves with Idazoxan are often attributed to its complex pharmacology. At higher concentrations, Idazoxan may exhibit partial agonism at imidazoline receptors, which can counteract its α2-adrenergic antagonist effects, leading to a diminished response at higher doses.[5][6] Additionally, Idazoxan has been shown to act as an agonist at 5-HT1A autoreceptors, which can also contribute to non-linear dose-response relationships by modulating serotonin (B10506) synthesis.[7]
Q3: What are the known off-target effects of Idazoxan?
A3: Besides its primary targets (α2-adrenergic and imidazoline receptors), Idazoxan has been reported to have agonist activity at 5-HT1A autoreceptors.[7] It is also important to note that the stereoisomers of Idazoxan have different selectivities, with the (+) isomer being less selective for α2-adrenoceptors and also blocking α1-adrenoceptors.[8]
Q4: How can I differentiate between Idazoxan's effects on α2-adrenoceptors versus imidazoline receptors in my experiments?
A4: To distinguish between the two receptor systems, you can use more selective ligands in parallel experiments. For example, RX821002 (2-methoxy idazoxan) is a highly selective α2-adrenoceptor antagonist with much lower affinity for imidazoline sites.[9] Conversely, compounds like cirazoline (B1222771) can be used to investigate imidazoline receptor-mediated effects. Co-incubation with a selective α2-adrenoceptor agonist like guanfacine (B1203898) can also help to isolate the imidazoline-related activity of Idazoxan.
Troubleshooting Guide
Issue 1: Inconsistent or non-reproducible dose-response curves.
| Potential Cause | Troubleshooting Step | Rationale |
| Off-target effects at high concentrations | Test a wider range of concentrations, including lower doses, to identify a potential bell-shaped curve.[5][6] | High concentrations of Idazoxan may lead to partial agonism at imidazoline receptors or engagement of other targets like 5-HT1A autoreceptors, altering the expected antagonist response.[5][7] |
| Presence of multiple receptor subtypes | Use cell lines or tissues with a well-characterized expression profile of α2-adrenergic and imidazoline receptor subtypes. | The relative expression levels of α2A, α2B, α2C, I1, and I2 receptors can significantly influence the overall response to Idazoxan. |
| Experimental conditions | Standardize and control for factors like pH, temperature, and ionic strength in your assay buffer. | These factors can affect ligand binding and receptor conformation, leading to variability in results.[10] |
| Solvent effects | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and below 0.1% for cell-based assays.[11] | Solvents can have non-specific effects on cell membranes and receptor function. |
Issue 2: Unexpected agonist-like effects observed.
| Potential Cause | Troubleshooting Step | Rationale |
| Partial agonism at imidazoline receptors | Use a system with known high expression of imidazoline receptors and co-administer a selective α2-adrenergic agonist to see if the effect persists. | This can help to confirm if the observed agonism is independent of α2-adrenoceptor blockade.[5] |
| Activation of 5-HT1A autoreceptors | In relevant experimental systems, pre-treat with a selective 5-HT1A antagonist (e.g., WAY-100635) before adding Idazoxan. | This will block the 5-HT1A-mediated effects and help to isolate the α2-adrenergic and imidazoline receptor contributions.[7] |
| Cellular context | Consider the downstream signaling pathways in your specific cell type or tissue. | The functional outcome of receptor binding can vary depending on the cellular machinery and signaling cascades present. |
Data Presentation
Table 1: Binding Affinities (pKi) of this compound for Various Receptors
| Receptor Subtype | pKi Value |
| I1 Imidazoline | 5.90[4] |
| I2 Imidazoline | 7.22[4] |
| α2A-Adrenoceptor | 8.01[4] |
| α2B-Adrenoceptor | 7.43[4] |
| α2C-Adrenoceptor | 7.70[4] |
Table 2: Comparative Potency of Idazoxan and Related Compounds at I2-Imidazoline Sites and α2-Adrenoceptors
| Compound | I2-Imidazoline Site (Ki, nM) | α2-Adrenoceptor (Ki, nM) |
| Idazoxan | ~Naphazoline | ~Naphazoline |
| Guanoxan | 1.3 | ~Cirazoline (307) |
| Cirazoline | ~Guanoxan (1.3) | 307 |
| RX821002 | > Phentolamine | < Clonidine |
| Clonidine | < Naphazoline | > Phentolamine |
Note: This table provides a relative potency ranking based on the provided search result. For exact Ki values, please refer to the primary literature.[9]
Experimental Protocols
Protocol 1: Radioligand Binding Assay to Differentiate α2-Adrenoceptor and I2-Imidazoline Binding
-
Tissue/Cell Preparation: Prepare membrane fractions from the tissue or cells of interest using standard homogenization and centrifugation techniques.
-
Assay Buffer: Use a suitable buffer, such as Tris-HCl, with controlled pH and ionic strength.
-
Radioligand Incubation:
-
To label α2-adrenoceptors, use [3H]RX821002 (a selective α2-antagonist).
-
To label I2-imidazoline sites, use [3H]Idazoxan in the presence of an excess of a catecholamine (e.g., 10⁻⁶ M l-epinephrine) to block binding to α2-adrenoceptors.[9]
-
-
Competition Binding: Perform competition experiments by co-incubating the membrane preparation and radioligand with increasing concentrations of unlabeled Idazoxan or other test compounds.
-
Separation and Counting: Separate bound from free radioligand by rapid filtration through glass fiber filters. Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Analyze the competition binding data using non-linear regression to determine the Ki values for the test compounds at each receptor site.
Visualizations
Caption: Idazoxan's dual signaling pathways.
Caption: Troubleshooting workflow for dose-response issues.
Caption: Factors influencing Idazoxan's dose-response.
References
- 1. The alpha adrenoceptor antagonist properties of idazoxan in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Idazoxan - Wikipedia [en.wikipedia.org]
- 3. Idazoxan: a novel pharmacological tool for the study of alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. adooq.com [adooq.com]
- 5. Antagonism by idazoxan at low dose but not high dose, of the natriuretic action of moxonidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antagonism by idazoxan at low dose but not high dose, of the natriuretic action of moxonidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The alpha 2-adrenoceptor antagonist idazoxan is an agonist at 5-HT1A autoreceptors modulating serotonin synthesis in the rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (Imidazolinyl-2)-2-benzodioxane 1-4 (idazoxan) and its stereoisomers, new alpha 2-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evidence that drug binding to non-adrenergic [3H]-idazoxan binding sites (I-receptors) occurs to interacting or interconvertible affinity forms of the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | Imidazoline Receptor | TargetMol [targetmol.com]
Technical Support Center: Managing Idazoxan Hydrochloride's Effects on Blood Pressure in Animal Models
This guide is intended for researchers, scientists, and drug development professionals utilizing Idazoxan (B1206943) Hydrochloride in animal models. It provides detailed troubleshooting advice, frequently asked questions, quantitative data, and experimental protocols to address common challenges related to blood pressure management during experiments.
Troubleshooting Guide
This section addresses specific issues you might encounter with Idazoxan's effects on blood pressure in a question-and-answer format.
Question 1: Why am I observing a hypotensive (decrease in blood pressure) or no significant change in blood pressure after administering Idazoxan, when I expected a hypertensive (increase in blood pressure) effect?
Answer: The cardiovascular effects of Idazoxan can be variable and depend heavily on the experimental conditions.[1] Here are the primary factors to consider:
-
Basal Sympathetic Tone: In conscious, intact animals with high sympathetic tone, Idazoxan can cause a transient decrease in Mean Arterial Pressure (MAP).[1] This is likely due to its antagonist properties at peripheral alpha-adrenoceptors.[1] Conversely, in animals with low or no sympathetic tone (e.g., under certain types of anesthesia or after ganglionic blockade), Idazoxan is more likely to produce a pressor (hypertensive) response.[1]
-
Anesthesia: The choice of anesthetic is critical. Light pentobarbitone anesthesia, for instance, can decrease basal sympathetic activity and reverse a depressor effect into a pressor effect.[1] In anesthetized spontaneously hypertensive rats (SHR), Idazoxan has been shown to cause a significant decrease in MAP.[2]
-
Animal Model: The species and strain of the animal can influence the response. For example, in conscious normotensive Sprague-Dawley rats, a 250 µg/kg IV dose of Idazoxan caused a transient MAP decrease of -12 mmHg, while the same dose in ganglion-blocked rats of the same strain caused a MAP increase of +55 mmHg.[1]
-
Dose and Route of Administration: While higher doses in ganglion-blocked rats lead to a greater pressor response, the dose-response relationship can be complex in intact animals.[1] In some cases, higher doses of Idazoxan may act as a partial agonist at other receptors, complicating the blood pressure outcome.[3]
Question 2: The blood pressure response to Idazoxan in my experiment is highly variable and not reproducible. What could be the cause?
Answer: Lack of reproducibility is a common challenge. Consider these potential sources of variability:
-
Animal Stress and Handling: Stress from handling or the experimental setup can significantly elevate sympathetic tone, leading to inconsistent baseline blood pressure and variable responses to Idazoxan. Ensure adequate acclimatization periods for the animals.
-
Anesthetic Depth: If using anesthesia, fluctuations in its depth will alter the basal sympathetic tone and, consequently, the animal's response to Idazoxan.[1]
-
Pharmacological Specificity: Idazoxan is not only an α2-adrenoceptor antagonist but also an antagonist for imidazoline (B1206853) receptors (I-receptors).[4][5] The net effect on blood pressure can be a composite of its actions on both receptor types, which can vary between tissues and under different physiological states.[6] For instance, I1 imidazoline receptors are known to mediate sympatho-inhibitory actions that decrease blood pressure.[7]
-
Hydration Status: Dehydration can affect blood volume and cardiovascular reflexes, leading to inconsistent results. Ensure animals are adequately hydrated according to your approved protocol.
Question 3: I am seeing a significant increase in heart rate (tachycardia) along with blood pressure changes. Is this expected?
Answer: Yes, this is an expected finding. By blocking presynaptic α2-adrenoceptors on sympathetic nerve terminals, Idazoxan removes the negative feedback mechanism that normally inhibits norepinephrine (B1679862) release. This leads to an increase in norepinephrine in the synaptic cleft, which can stimulate β1-adrenoceptors in the heart, causing tachycardia.[2] In conscious rats, a 250 µg/kg IV dose was shown to increase heart rate by 49 beats/min.[1]
Frequently Asked Questions (FAQs)
What is the primary mechanism of action of Idazoxan on blood pressure? Idazoxan is a selective α2-adrenergic receptor antagonist.[4][8] Presynaptic α2-adrenoceptors normally inhibit the release of norepinephrine from sympathetic nerves. By blocking these receptors, Idazoxan increases the release of norepinephrine, which then acts on postsynaptic α1-adrenoceptors on vascular smooth muscle to cause vasoconstriction and an increase in blood pressure. It also has effects on central α2-adrenoceptors and imidazoline receptors that can modulate sympathetic outflow.[8][9]
How does Idazoxan's affinity for imidazoline receptors complicate its effects? Idazoxan's antagonism of imidazoline receptors (specifically I1 and I2 subtypes) adds a layer of complexity.[4][5] I1 receptors are implicated in the central regulation of blood pressure, and their stimulation typically leads to a hypotensive effect.[7] Therefore, Idazoxan's effect on these receptors can sometimes counteract the hypertensive effect expected from its α2-adrenoceptor blockade.[6] Some studies suggest that certain effects of Idazoxan may be unrelated to α2-adrenoceptor blockade and more related to its non-adrenoceptor site affinity.[10]
What is a typical effective dose range for Idazoxan in rats? The effective dose can vary significantly based on the experimental goals and conditions.
-
For a pressor response in ganglion-blocked rats: Intravenous doses of 125, 250, and 500 µg/kg have been shown to produce dose-dependent increases in MAP.[1]
-
For studying norepinephrine release in conscious rats: An intravenous infusion of 300 µg/kg/hr has been used.[2]
-
For intraperitoneal administration: Doses of 1, 3, and 10 mg/kg have been used to study effects on food and water intake, which are also centrally mediated.[10][11]
Always perform a pilot dose-response study within your specific experimental model to determine the optimal dose.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of intravenous Idazoxan on Mean Arterial Pressure (MAP) in Sprague-Dawley rats under different experimental conditions.
Table 1: Effect of IV Idazoxan in Conscious vs. Anesthetized Rats
| Experimental Condition | Idazoxan Dose (IV) | Change in MAP (mmHg) | Change in Heart Rate (beats/min) | Animal Model |
| Conscious, Intact | 250 µg/kg | -12 ± 3 | +49 ± 14 | Sprague-Dawley Rat[1] |
| Light Pentobarbitone Anesthesia | 250 µg/kg | +21 ± 6 | -16 ± 8 | Sprague-Dawley Rat[1] |
| Anesthetized, Hypertensive | 300 µg/kg | Significant Decrease | Increase | Spontaneously Hypertensive Rat[2] |
Table 2: Dose-Response Effect of IV Idazoxan in Ganglion-Blocked Rats
| Idazoxan Dose (IV) | Change in MAP (mmHg) | Change in Heart Rate | Animal Model |
| 125 µg/kg | +39 ± 2 | Minimal Change | Sprague-Dawley Rat[1] |
| 250 µg/kg | +55 ± 3 | Minimal Change | Sprague-Dawley Rat[1] |
| 500 µg/kg | +69 ± 4 | Minimal Change | Sprague-Dawley Rat[1] |
Key Experimental Protocols
Protocol 1: Direct Arterial Blood Pressure Measurement in Anesthetized Rats
This protocol outlines the standard method for invasive blood pressure monitoring, which provides the most accurate and continuous data.[12][13]
1. Animal Preparation and Anesthesia:
- Anesthetize the rat using an appropriate agent (e.g., urethane, ketamine/xylazine, or isoflurane). The choice of anesthetic is critical as it affects baseline cardiovascular parameters.[1][14]
- Maintain the animal's body temperature at 37°C using a heating pad to prevent temperature-induced effects on blood pressure.[14]
- Ensure the animal is completely anesthetized by checking for the absence of a pedal withdrawal reflex.
2. Surgical Cannulation:
- Place the rat in a supine position. Make a midline incision in the neck to expose the trachea, carotid artery, and jugular vein.
- Cannulate the trachea to ensure a patent airway.
- Carefully isolate the common carotid artery from the surrounding tissue and vagus nerve.[14]
- Place two loose surgical silk sutures around the artery. Tightly tie the distal suture (closer to the head).
- Make a small incision in the artery between the two sutures.
- Insert a heparinized saline-filled cannula (e.g., PE-50 tubing) into the artery towards the aorta. Secure the cannula by tightening the proximal suture.
- Cannulate the jugular vein in a similar manner for intravenous drug administration.[14]
3. Data Acquisition:
- Connect the arterial cannula to a pressure transducer, which is linked to a data acquisition system (e.g., PowerLab, Biopac).[14]
- Allow the animal to stabilize for at least 20-30 minutes to establish a stable baseline blood pressure recording before administering any drugs.[14]
- Administer Idazoxan Hydrochloride (dissolved in sterile saline) via the jugular vein cannula.
- Record blood pressure and heart rate continuously throughout the experiment.
Visualizations
Signaling Pathways and Workflows
Caption: Idazoxan blocks inhibitory presynaptic α2-receptors, increasing norepinephrine release.
Caption: Troubleshooting unexpected blood pressure responses to Idazoxan.
Caption: Workflow for invasive blood pressure measurement in rats.
References
- 1. Acute cardiovascular effects of the alpha2-adrenoceptor antagonist, idazoxan, in rats: influence of the basal sympathetic tone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of acute and chronic administration of idazoxan on blood pressure and plasma catecholamine concentrations of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonism by idazoxan at low dose but not high dose, of the natriuretic action of moxonidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Idazoxan - Wikipedia [en.wikipedia.org]
- 5. The α2 adrenergic receptor antagonist idazoxan, but not the serotonin-2A receptor antagonist M100907, partially attenuated reward deficits associated with nicotine, but not amphetamine, withdrawal in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of imidazoline receptors in blood pressure regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Idazoxan and Efaroxan Potentiate the Endurance Performances and the Antioxidant Activity of Ephedrine in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Idazoxan: a novel pharmacological tool for the study of alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Importance of Imidazoline Receptors in the Cardiovascular Actions of Centrally Acting Antihypertensive Agents fn1 | Semantic Scholar [semanticscholar.org]
- 10. The effects of idazoxan and other alpha 2-adrenoceptor antagonists on food and water intake in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effects of idazoxan and other alpha 2-adrenoceptor antagonists on urine output in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. datasci.com [datasci.com]
- 13. Recommendations for blood pressure measurement in humans and experimental animals: part 2: blood pressure measurement in experimental animals: a statement for professionals from the Subcommittee of Professional and Public Education of the American Heart Association Council on High Blood Pressure Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
solubility issues with Idazoxan Hydrochloride in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Idazoxan Hydrochloride. The information is presented in a question-and-answer format to directly address common challenges, particularly those related to its solubility in aqueous solutions.
Troubleshooting Guide: Solubility Issues
Q1: I am having trouble dissolving this compound in water. What could be the reason?
A1: Difficulty in dissolving this compound in water can be due to several factors:
-
Concentration: You might be trying to prepare a solution that is above its maximum solubility in water.
-
pH of the water: The pH of your water can influence the ionization state of the molecule, thereby affecting its solubility.
-
Temperature: The temperature of the solvent can impact the rate of dissolution and the overall solubility.
-
Purity of the compound: Impurities in the this compound powder could potentially affect its solubility characteristics.
Q2: My this compound solution is cloudy or has precipitates. How can I resolve this?
A2: Cloudiness or precipitation in your solution can be addressed by the following methods:
-
Sonication: Using an ultrasonic bath can help to break down aggregates and enhance dissolution.
-
Gentle Warming: Gently warming the solution can increase the solubility. However, be cautious about potential degradation at higher temperatures.
-
pH Adjustment: Since Idazoxan is a weak base with a pKa of approximately 8.62, its solubility is pH-dependent. Lowering the pH of the solution (making it more acidic) will increase the proportion of the protonated, more soluble form of the molecule.
-
Co-solvents: For challenging applications, especially for in vivo studies, using a co-solvent system may be necessary. A common formulation involves a mixture of DMSO, PEG300, Tween 80, and saline.
Q3: After storing my aqueous solution of this compound, I observe crystal formation. What should I do?
A3: Crystal formation upon storage, especially at lower temperatures, indicates that the solution was likely supersaturated at that temperature. To resolve this, you can try to re-dissolve the crystals by gently warming the solution and sonicating. For long-term storage, it is recommended to store stock solutions at -20°C or -80°C to minimize degradation and precipitation. If you require a working solution at a lower temperature where precipitation occurs, you may need to prepare it fresh before each experiment.
Frequently Asked Questions (FAQs)
Q4: What is the solubility of this compound in different solvents?
A4: The reported solubility of this compound can vary between suppliers. The following table summarizes the available data.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference(s) |
| Water | 50 - 300 | ~208 - 1246 | [1][2][3] |
| DMSO | 100 - 125 | ~415 - 519 | [4][5] |
| PBS (pH 7.2) | ≥ 10 | ~41.5 | [6] |
| Ethanol | 1 - 10 (sparingly soluble) | - | [6] |
Q5: How does pH affect the solubility of this compound in aqueous solutions?
A5: Idazoxan is a weak base with a pKa of approximately 8.62. This means that its solubility in aqueous solutions is highly dependent on the pH.
-
Acidic pH (below pKa): In acidic solutions, Idazoxan will be predominantly in its protonated (ionized) form, which is more soluble in water. Therefore, using an acidic buffer or adjusting the pH to be well below 8.62 will enhance its solubility.
-
Neutral to Alkaline pH (around and above pKa): As the pH of the solution approaches and surpasses the pKa of 8.62, the uncharged (free base) form of Idazoxan will become more prevalent. The free base is generally less soluble in water, which can lead to precipitation.
Q6: What is the recommended procedure for preparing an aqueous stock solution of this compound?
A6: For preparing an aqueous stock solution, please refer to the detailed experimental protocol provided in the "Experimental Protocols" section below. In general, it is advisable to start with a small amount of the compound and gradually add the solvent while vortexing or sonicating. For higher concentrations, adjusting the pH to the acidic range may be necessary.
Q7: How should I store my this compound solutions?
A7: The stability of this compound in solution depends on the solvent and storage conditions.
-
Aqueous Solutions: It is recommended to prepare fresh aqueous solutions for each experiment. If short-term storage is necessary, refrigerate at 4°C for no more than a few days. For longer-term storage, aliquoting and freezing at -20°C or -80°C is advisable to prevent repeated freeze-thaw cycles and potential degradation.
-
DMSO Solutions: Stock solutions in DMSO can be stored at -20°C or -80°C for several months.
Q8: Can I sterilize my this compound solution by autoclaving?
A8: There is no specific information available on the thermal stability of this compound during autoclaving. High temperatures can potentially lead to degradation of the compound. A safer method for sterilizing your aqueous solution is to use a 0.22 µm syringe filter.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound
-
Weighing: Accurately weigh out 2.407 mg of this compound (MW: 240.69 g/mol ).
-
Initial Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add 900 µL of sterile, purified water.
-
Solubilization: Vortex the tube vigorously for 1-2 minutes. If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.
-
pH Adjustment (if necessary): If complete dissolution is not achieved, check the pH of the solution. If it is near neutral or alkaline, add 1N HCl dropwise while vortexing until the solution becomes clear.
-
Final Volume: Once the solid is completely dissolved, add purified water to bring the final volume to 1 mL.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Storage: For immediate use, keep the solution on ice. For long-term storage, aliquot into smaller volumes and store at -20°C or -80°C.
Protocol 2: Preparation of this compound Formulation for In Vivo Studies
This protocol is a general guideline and may need to be optimized for your specific experimental needs.
-
Prepare a stock solution in DMSO: Dissolve this compound in 100% DMSO to a concentration of 10-20 mg/mL. Gentle warming and sonication can be used to aid dissolution.
-
Prepare the vehicle: The final vehicle will be a mixture of DMSO, PEG300, Tween 80, and saline. A common ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Formulation:
-
To prepare 1 mL of the final formulation, start with the required volume of the DMSO stock solution.
-
Add the appropriate volume of PEG300 and mix thoroughly.
-
Add the Tween 80 and mix again until the solution is homogeneous.
-
Finally, add the saline to reach the final volume and mix well.
-
-
Administration: The final solution should be clear and administered immediately after preparation.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The I1-imidazoline receptor and its cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. This compound | Imidazoline Receptor | TargetMol [targetmol.com]
accounting for Idazoxan Hydrochloride's partial agonist activity at high doses
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the pharmacological properties of Idazoxan (B1206943) Hydrochloride, with a specific focus on its partial agonist activity at high doses.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Idazoxan?
Idazoxan is well-established as a selective antagonist of α2-adrenergic receptors and also exhibits antagonist activity at imidazoline (B1206853) I1 receptors.[1][2][3] However, its pharmacological profile is complex, with evidence suggesting it can act as an agonist at I2 imidazoline receptors and 5-HT1A autoreceptors.[3][4][]
Q2: Under what conditions does Idazoxan exhibit partial agonist activity?
Partial agonist activity of Idazoxan has been observed at higher doses.[6] For instance, while low doses of Idazoxan antagonize the effects of I1 imidazoline receptor agonists like moxonidine (B1115), higher doses can produce an agonist-like effect, such as increasing urine flow rate and sodium excretion.[6] This suggests a dose-dependent shift in its functional activity at certain receptors.
Q3: At which receptors does Idazoxan show partial agonism?
Current research points towards partial agonist activity at imidazoline receptors.[6] Specifically, it has been described as a potential agonist at I2 imidazoline receptors.[3][] Additionally, studies have demonstrated that Idazoxan can act as a potent and specific agonist at 5-HT1A autoreceptors, leading to a decrease in serotonin (B10506) synthesis.[4]
Q4: How can the dual antagonist/partial agonist activity of Idazoxan affect experimental outcomes?
The dose-dependent nature of Idazoxan's activity is a critical experimental consideration. Using Idazoxan as a simple antagonist without accounting for its potential partial agonism at higher concentrations can lead to misinterpretation of data. For example, a higher dose of Idazoxan was found to be less effective than a moderate dose in blocking the effects of an I1 agonist, likely due to the emergence of its own partial agonist effects.[6] Researchers should carefully consider the dose range and the specific receptor systems being investigated.
Troubleshooting Guides
Issue 1: Unexpected Agonist-Like Effects Observed at High Concentrations of Idazoxan
-
Possible Cause: You may be observing the partial agonist activity of Idazoxan. At higher concentrations, Idazoxan's intrinsic activity at certain receptors (e.g., imidazoline or 5-HT1A) may become apparent.
-
Troubleshooting Steps:
-
Conduct a Dose-Response Curve: Perform a comprehensive dose-response experiment to characterize the full functional profile of Idazoxan in your assay system. This will help determine the concentration at which the activity transitions from antagonistic to agonistic.
-
Use a Co-treatment Paradigm: In the presence of a known full agonist for the receptor of interest, increasing concentrations of Idazoxan should shift the agonist's dose-response curve to the right (antagonism) at lower concentrations. At higher concentrations of Idazoxan, you may observe a bell-shaped response or a plateau that is lower than the maximal response of the full agonist, which is characteristic of partial agonism.
-
Investigate Different Receptor Systems: If your experimental system expresses multiple potential targets of Idazoxan (e.g., α2-adrenergic, imidazoline, and serotonin receptors), consider using more selective antagonists for those receptors to dissect the specific contribution of each to the observed effect.
-
Issue 2: Inconsistent Antagonism of a Known Agonist
-
Possible Cause: The concentration of Idazoxan being used may be in the range where it exhibits significant partial agonist activity, thus confounding its antagonistic effects.
-
Troubleshooting Steps:
-
Lower the Concentration of Idazoxan: Titrate down the concentration of Idazoxan to a range where it acts as a pure antagonist. This can be guided by its known binding affinities (Ki values) for the target receptor.
-
Determine the pA2 Value: A Schild analysis can be performed to determine the pA2 value, which is a quantitative measure of antagonist potency. A linear Schild plot with a slope of 1 is indicative of competitive antagonism. Deviations from this may suggest more complex interactions, such as partial agonism.
-
Review the Literature for Appropriate Dosing: Consult published studies that have used Idazoxan in similar experimental models to ensure your dosing strategy is appropriate for observing antagonism. For example, in one in vivo study, 0.3 mg/kg of Idazoxan was more effective at antagonizing an I1 agonist than 1 mg/kg.[6]
-
Data Presentation
Table 1: Receptor Binding Affinities of Idazoxan Hydrochloride
| Receptor Subtype | pKi | Ki (nM) |
| I1 Imidazoline | 5.90 | 1259 |
| I2 Imidazoline | 7.22 | 60.3 |
| α2A-Adrenergic | 8.01 | 9.77 |
| α2B-Adrenergic | 7.43 | 37.2 |
| α2C-Adrenergic | 7.70 | 20.0 |
Data sourced from AdooQ Bioscience.[3]
Experimental Protocols
Protocol 1: Radioligand Binding Assay to Determine Binding Affinity (Ki)
This protocol describes a standard method for determining the binding affinity of Idazoxan to a receptor of interest (e.g., α2A-adrenergic receptor) expressed in a cell line (e.g., HEK293 cells).
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing the human α2A-adrenergic receptor.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in the binding buffer.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation.
-
Add a fixed concentration of a suitable radioligand (e.g., [3H]RX821002 for α2-adrenergic receptors).
-
Add increasing concentrations of unlabeled this compound.
-
For non-specific binding determination, add a high concentration of a competing unlabeled ligand (e.g., phentolamine).
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection and Analysis:
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of Idazoxan that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Functional Assay to Determine Partial Agonist Activity (e.g., cAMP Assay)
This protocol outlines a method to assess the functional activity of Idazoxan on a Gi-coupled receptor like the α2-adrenergic receptor, which inhibits adenylyl cyclase and reduces intracellular cyclic AMP (cAMP) levels.
-
Cell Culture:
-
Culture a suitable cell line (e.g., CHO cells) stably expressing the receptor of interest.
-
-
cAMP Accumulation Assay:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with forskolin (B1673556) to increase basal cAMP levels.
-
Add increasing concentrations of this compound.
-
As a control, include a known full agonist (e.g., norepinephrine (B1679862) for α2-adrenergic receptors) and a vehicle control.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Detection and Analysis:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
Plot the cAMP levels against the logarithm of the drug concentration.
-
For an agonist, the response will be a decrease in cAMP levels.
-
Determine the EC50 (potency) and the Emax (maximal effect) for Idazoxan and the full agonist.
-
The intrinsic activity (α) of Idazoxan is calculated as the ratio of its Emax to the Emax of the full agonist. A value of α between 0 and 1 indicates partial agonism.
-
Visualizations
Caption: Logical relationship of Idazoxan's dose-dependent activity.
References
- 1. Idazoxan - Wikipedia [en.wikipedia.org]
- 2. Idazoxan: a novel pharmacological tool for the study of alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. adooq.com [adooq.com]
- 4. The alpha 2-adrenoceptor antagonist idazoxan is an agonist at 5-HT1A autoreceptors modulating serotonin synthesis in the rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antagonism by idazoxan at low dose but not high dose, of the natriuretic action of moxonidine - PMC [pmc.ncbi.nlm.nih.gov]
Idazoxan Hydrochloride formulation challenges for oral administration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on oral formulations of Idazoxan (B1206943) Hydrochloride.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process of formulating Idazoxan Hydrochloride for oral administration.
Issue 1.1: Low and Variable Oral Bioavailability
Question: Our in-vivo studies with a simple this compound solution are showing very low and inconsistent oral bioavailability. What are the likely causes and how can we improve it?
Answer: Low and variable oral bioavailability is the most significant challenge for this compound. The primary reasons are extensive first-pass metabolism in both the intestine and the liver.
Potential Causes & Troubleshooting Steps:
-
Extensive First-Pass Metabolism: Idazoxan undergoes significant metabolism, primarily through hydroxylation and subsequent glucuronide and sulphate conjugation[1]. This is a major contributor to its low oral bioavailability, which has been reported to be as low as 1% at a 10 mg/kg dose in male rats, though it can increase with dose to 23% at 100 mg/kg, suggesting saturable metabolism[1]. In other studies with Sprague-Dawley rats, bioavailability ranged from 12.6% to 31.5%[2].
-
Strategy 1: Permeation Enhancers: Incorporate permeation enhancers to increase intestinal absorption and potentially bypass some intestinal metabolism.
-
Strategy 2: Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance lymphatic transport, which can partially bypass hepatic first-pass metabolism[3].
-
Strategy 3: Nanoparticulate Systems: Encapsulating Idazoxan in nanoparticles can protect it from enzymatic degradation in the gastrointestinal tract and may improve absorption[4].
-
-
Poor Membrane Permeation: While not extensively documented for Idazoxan, poor permeation across the intestinal epithelium can contribute to low bioavailability[5].
-
Strategy: Co-administration with absorption enhancers. Certain excipients can transiently open tight junctions or alter the fluidity of the cell membrane to improve drug uptake.
-
Below is a workflow to address low bioavailability:
Issue 1.2: Formulation Instability and Excipient Incompatibility
Question: We are observing physical instability (e.g., clumping) and degradation in our solid dosage form prototypes. What could be the cause?
Answer: this compound has known stability challenges, including hygroscopicity and incompatibility with certain common excipients.
Potential Causes & Troubleshooting Steps:
-
Hygroscopicity: The molecule may absorb moisture from the environment, leading to physical changes and potentially chemical degradation.
-
Strategy: Manufacture and store the formulation in a low-humidity environment. Select excipients with low water content and consider using desiccants in the packaging.
-
-
Excipient Incompatibility: Some excipients can interact with this compound, leading to degradation. For instance, magnesium stearate (B1226849) has been reported to be incompatible[6].
-
Strategy: Conduct thorough excipient compatibility studies. As an alternative lubricant to magnesium stearate, consider using glycerol (B35011) behenate[6].
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound relevant to oral formulation?
A1: Key properties are summarized in the table below. While it is soluble in water, its bioavailability is not limited by solubility but rather by extensive first-pass metabolism[2][7][][9].
| Property | Value |
| Molecular Weight | 240.69 g/mol [7] |
| Formula | C₁₁H₁₂N₂O₂·HCl[7] |
| Appearance | White to off-white solid[] |
| Solubility | Water: Soluble to 100 mM; DMSO: ≥ 10 mg/ml; PBS (pH 7.2): ≥ 10 mg/ml; Ethanol: Sparingly soluble (1-10 mg/ml); Chloroform: Slightly soluble[7][] |
| Storage | Store at room temperature or -20°C, protected from moisture[7][][9]. |
Q2: What is the primary metabolic pathway for Idazoxan after oral administration?
A2: The primary metabolic pathway for Idazoxan in rats is biotransformation through hydroxylation at positions 6 and 7 of the benzodioxan ring. These phenolic metabolites are then excreted as glucuronide and sulphate conjugates in the urine[1].
Q3: Are there any known strategies for taste-masking this compound?
A3: While specific data on taste-masking Idazoxan is limited in the provided search results, general techniques for bitter active pharmaceutical ingredients (APIs) can be applied. Given its solubility, a multi-faceted approach may be necessary.
-
Sweeteners and Flavors: This is the simplest approach but may not be sufficient for a very bitter compound[10][11].
-
Polymer Coating: Coating the Idazoxan particles with a pH-sensitive polymer that dissolves in the stomach but not in the mouth can be highly effective[12].
-
Complexation: Using cyclodextrins to form inclusion complexes can physically block the drug from interacting with taste receptors[11].
-
Matrix Entrapment: Incorporating the drug into a matrix that retards its dissolution in the oral cavity[10].
Section 3: Experimental Protocols
Protocol 3.1: Excipient Compatibility Study (Screening)
Objective: To assess the compatibility of this compound with various excipients to identify stable combinations for solid dosage form development.
Methodology:
-
Preparation of Binary Mixtures: Prepare 1:1 (w/w) physical mixtures of this compound with each selected excipient (e.g., lactose, microcrystalline cellulose, croscarmellose sodium, glycerol behenate, etc.).
-
Control Samples: Prepare a sample of pure this compound.
-
Stress Conditions:
-
Place open vials of each mixture and control under accelerated stability conditions (e.g., 40°C/75% RH) for a predetermined period (e.g., 4 weeks).
-
Place a parallel set of closed vials at room temperature as a control.
-
-
Analysis:
-
Initial (Time 0): Analyze all samples for appearance, color, and purity (using a stability-indicating HPLC method).
-
Interim & Final: At specified time points (e.g., 1, 2, and 4 weeks), re-analyze the samples for any changes in physical appearance and for the appearance of degradation products via HPLC.
-
-
Evaluation: An excipient is considered incompatible if there is a significant change in physical appearance or a notable increase in degradation products compared to the pure drug control.
References
- 1. The pharmacokinetics and metabolism of idazoxan in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral idazoxan bioavailability in rat. Relevance of intestinal and hepatic first-pass effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HK1094769A1 - Pharmaceutical compositions based on idazoxan salt or one of its polymorphs - Google Patents [patents.google.com]
- 7. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. ijpsonline.com [ijpsonline.com]
- 12. boffinaccess.com [boffinaccess.com]
Validation & Comparative
A Comparative In Vivo Analysis of Idazoxan Hydrochloride and Yohimbine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of Idazoxan (B1206943) Hydrochloride and Yohimbine, two prominent alpha-2 adrenergic receptor antagonists. By examining their receptor binding affinities, physiological effects, and the underlying signaling pathways, this document aims to equip researchers with the critical data needed for informed decisions in drug development and scientific investigation.
At a Glance: Idazoxan vs. Yohimbine
| Feature | Idazoxan Hydrochloride | Yohimbine |
| Primary Target | Alpha-2 Adrenergic Receptors | Alpha-2 Adrenergic Receptors |
| Secondary Target(s) | Imidazoline (B1206853) Receptors (I1 and I2)[1] | - |
| Receptor Selectivity | Higher selectivity for alpha-2 over alpha-1 adrenoceptors[2] | Less selective for alpha-2 over alpha-1 adrenoceptors compared to Idazoxan[2] |
| Potency | Generally more potent as an alpha-2 antagonist in vivo[2] | Potent alpha-2 antagonist |
| Reported In Vivo Effects | Reverses catalepsy, potential antidepressant and antipsychotic adjunct, neuroprotective effects[1][3] | Increases sympathetic activity, reverses sedation from alpha-2 agonists, anxiogenic effects[4][5] |
Quantitative Comparison: Receptor Binding and In Vivo Efficacy
The following tables summarize key quantitative data from comparative in vivo and in vitro studies, providing a direct comparison of the pharmacological profiles of Idazoxan and Yohimbine.
Table 1: Receptor Binding Affinity
| Compound | Receptor Subtype | pKi / Ki | Species | Tissue | Reference |
| Idazoxan | α2A | 8.01 (pKi) | - | - | [2] |
| α2B | 7.43 (pKi) | - | - | [2] | |
| α2C | 7.7 (pKi) | - | - | [2] | |
| I1 | 5.90 (pKi) | - | - | [2] | |
| I2 | 7.22 (pKi) | - | - | [2] | |
| Yohimbine | α2-adrenoceptor | - | Rat | Cerebral Cortex | [6] |
| α1-adrenoceptor | - | Rat | Cerebral Cortex | [6] |
Note: A higher pKi value indicates a higher binding affinity.
Table 2: In Vivo Potency and Selectivity
| Parameter | Idazoxan | Yohimbine | Species/Model | Effect Measured | Reference |
| α2/α1 Selectivity | 245 | 45 | Rat | Functional antagonist potency | [6] |
| ED50 (Catalepsy Reversal) | 0.25 mg/kg | Not Reported | Rat | Reversal of haloperidol-induced catalepsy | [3] |
| Anti-arrhythmic Effect | 1 mg/kg (i.v.) | 1.6 mg/kg (i.v.) | Spontaneously Hypertensive Rats | Decrease in ventricular tachycardia and fibrillation | [7] |
| Reversal of Sedation | 0.05 mg/kg (i.v.) | 0.2 mg/kg (i.v.) | Ewes | Reversal of xylazine-induced recumbency | [5][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the comparative studies of Idazoxan and Yohimbine.
Radioligand Binding Assays
-
Objective: To determine the binding affinity and selectivity of Idazoxan and Yohimbine for different adrenoceptor subtypes.
-
Methodology:
-
Tissue Preparation: Membranes from rat cerebral cortex are prepared.
-
Radioligands: 3H-prazosin is used to label α1-adrenoceptors, and 3H-idazoxan is used for α2-adrenoceptors.
-
Incubation: Tissue membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the competing unlabeled ligands (Idazoxan or Yohimbine).
-
Separation and Counting: Bound and free radioligand are separated by filtration, and the radioactivity of the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibition constant (Ki).[6]
-
In Vivo Antagonism of Clonidine-Induced Effects in Pithed Rats
-
Objective: To assess the in vivo antagonist potency of Idazoxan and Yohimbine at prejunctional α2-adrenoceptors.
-
Methodology:
-
Animal Model: Male rats are pithed to eliminate central nervous system influences.
-
Stimulation: The vas deferens is electrically stimulated to induce contractions.
-
Agonist Administration: The α2-adrenoceptor agonist clonidine (B47849) is administered to inhibit the electrically-induced contractions.
-
Antagonist Administration: Idazoxan or Yohimbine is administered intravenously to reverse the inhibitory effect of clonidine.
-
Measurement: The dose of the antagonist required to produce a certain level of reversal of the clonidine effect is determined.[6]
-
Coronary Ligation-Induced Arrhythmias in Spontaneously Hypertensive Rats
-
Objective: To compare the anti-arrhythmic effects of Idazoxan and Yohimbine in a model of myocardial ischemia.
-
Methodology:
-
Animal Model: Open-chest, pentobarbital-anesthetized spontaneously hypertensive rats (SHR) are used.
-
Drug Administration: Idazoxan (1 mg/kg) or Yohimbine (1.6 mg/kg) is administered intravenously 5 minutes before coronary ligation.
-
Procedure: The left anterior descending coronary artery is ligated to induce myocardial ischemia and arrhythmias.
-
Measurement: Electrocardiogram (ECG) is recorded for 30 minutes post-ligation to determine the occurrence and duration of ventricular tachycardia (VT) and ventricular fibrillation (VF).[7]
-
Signaling Pathways and Mechanisms of Action
The distinct pharmacological profiles of Idazoxan and Yohimbine stem from their interactions with specific signaling pathways.
Alpha-2 Adrenergic Receptor Antagonism
Both Idazoxan and Yohimbine are competitive antagonists at alpha-2 adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous agonists like norepinephrine (B1679862), inhibit adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. By blocking these receptors, Idazoxan and Yohimbine prevent this inhibitory effect, thereby increasing the release of norepinephrine from presynaptic nerve terminals.
Idazoxan and Imidazoline Receptors
A key differentiator for Idazoxan is its affinity for imidazoline receptors, particularly the I1 and I2 subtypes.[1] The signaling pathways for these receptors are still under investigation, but their modulation is thought to contribute to Idazoxan's unique pharmacological effects, including its potential role in blood pressure regulation and neuroprotection.
Experimental Workflow: A Representative In Vivo Study
The following diagram illustrates a typical workflow for an in vivo comparative study of Idazoxan and Yohimbine.
References
- 1. Idazoxan - Wikipedia [en.wikipedia.org]
- 2. Comparison of the alpha-adrenoceptor antagonist profiles of idazoxan (RX 781094), yohimbine, rauwolscine and corynanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Alpha-2 adrenoceptor blockade protects rats against lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [3H]idazoxan and some other alpha 2-adrenergic drugs also bind with high affinity to a nonadrenergic site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacological characterization of I1 and I2 imidazoline receptors in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological evidence for different alpha 2-adrenergic receptor sites mediating analgesia and sedation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanisms of Action: Idazoxan Hydrochloride and Clonidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms of action of Idazoxan Hydrochloride and clonidine (B47849). Both compounds are notable for their interaction with adrenergic and imidazoline (B1206853) receptors, yet they elicit opposing physiological effects. This document summarizes their receptor binding affinities, delves into their distinct signaling pathways, and provides detailed experimental protocols for their study.
At a Glance: Idazoxan vs. Clonidine
| Feature | This compound | Clonidine |
| Primary Target | α2-Adrenergic Receptor | α2-Adrenergic Receptor |
| Action at Primary Target | Antagonist | Agonist |
| Other Key Targets | Imidazoline (I1, I2) Receptors | Imidazoline (I1) Receptors |
| Action at Imidazoline Receptors | Antagonist at I1, Potential Agonist at I2 | Agonist at I1 |
| Primary Physiological Effect | Increased sympathetic outflow | Decreased sympathetic outflow |
| Therapeutic Applications (Investigational/Approved) | Investigated for depression, schizophrenia, Alzheimer's disease | Approved for hypertension, ADHD, pain management, drug withdrawal |
Quantitative Data: Receptor Binding Affinities
The following table summarizes the binding affinities (Ki, pKi) of Idazoxan and clonidine for various α2-adrenergic and imidazoline receptor subtypes. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Idazoxan (Ki/pKi) | Clonidine (Ki/pKi) | Reference |
| α2-Adrenergic Receptors | |||
| α2A | pKi: 8.01 | - | [1] |
| α2B | pKi: 7.43 | - | [1] |
| α2C | pKi: 7.7 | - | [1] |
| General α2 (rat brain) | - | Ki: 2.7 nM | [2] |
| Imidazoline Receptors | |||
| I1 | pKi: 5.90 (antagonist) | Agonist | [1][3] |
| I2 | pKi: 7.22 (potential agonist) | Lower affinity than Idazoxan | [1][4] |
Note: Direct comparative studies providing Ki values for both compounds at all receptor subtypes under identical experimental conditions are limited. The data presented is compiled from multiple sources.
Mechanisms of Action and Signaling Pathways
The primary distinction between Idazoxan and clonidine lies in their opposing actions at the α2-adrenergic receptor, a G protein-coupled receptor (GPCR) linked to an inhibitory G protein (Gi).[5]
Clonidine: The α2-Adrenergic Agonist
Clonidine is a direct-acting α2-adrenergic receptor agonist.[6] By binding to and activating presynaptic α2-receptors in the brainstem, clonidine inhibits the release of norepinephrine (B1679862).[7] This leads to a reduction in sympathetic outflow from the central nervous system, resulting in decreased heart rate, blood pressure, and vascular resistance.[8]
The signaling cascade initiated by clonidine at the α2-adrenergic receptor involves:
-
Binding of clonidine to the α2-adrenergic receptor.
-
Activation of the associated Gi protein.
-
The α subunit of the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][9]
-
Reduced cAMP levels lead to decreased protein kinase A (PKA) activity.
-
This ultimately results in the inhibition of norepinephrine release from the presynaptic neuron.
Clonidine also acts as an agonist at I1 imidazoline receptors, which is thought to contribute to its antihypertensive effects.[6]
Idazoxan: The α2-Adrenergic Antagonist
In contrast to clonidine, Idazoxan is a selective α2-adrenergic receptor antagonist.[10] By blocking these receptors, Idazoxan prevents the endogenous ligand, norepinephrine, from binding and exerting its inhibitory effect. This leads to an increase in norepinephrine release and subsequently, an increase in sympathetic outflow.
The mechanism of Idazoxan at the α2-adrenergic receptor involves:
-
Binding of Idazoxan to the α2-adrenergic receptor, without activating it.
-
This competitive antagonism prevents norepinephrine from binding to the receptor.
-
The lack of receptor activation prevents the Gi protein-mediated inhibition of adenylyl cyclase.
-
Consequently, cAMP levels are not suppressed, and norepinephrine release is not inhibited, leading to an overall increase in synaptic norepinephrine.
Idazoxan also acts as an antagonist at I1 imidazoline receptors and potentially as an agonist at I2 imidazoline receptors, adding complexity to its pharmacological profile.[1]
Imidazoline Receptor Interactions
Both Idazoxan and clonidine interact with imidazoline receptors, which are distinct from adrenergic receptors.
-
I1 Imidazoline Receptors: Clonidine is an agonist at I1 receptors, and this action is believed to contribute to its hypotensive effects.[3] Idazoxan, conversely, is an antagonist at I1 receptors.[1] The signaling pathway for I1 receptors is not fully elucidated but appears to involve phospholipase A2 and the generation of arachidonic acid and eicosanoids, rather than the adenylyl cyclase pathway.[11][12]
-
I2 Imidazoline Receptors: Idazoxan has a higher affinity for I2 receptors than clonidine and may act as an agonist at this site.[1][4] The function and signaling of I2 receptors are still under investigation, but they are known to be located on the outer mitochondrial membrane and may be involved in the modulation of monoamine oxidase activity.[4]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the mechanisms of action of Idazoxan and clonidine.
Radioligand Binding Assay (for Receptor Affinity)
This assay determines the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the affinity of Idazoxan and clonidine for α2-adrenergic and imidazoline receptors.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or specific brain regions).
-
Radioligand specific for the receptor (e.g., [3H]Rauwolscine or [3H]Yohimbine for α2-receptors; [3H]Clonidine or [3H]Idazoxan for imidazoline receptors).[13][14]
-
Unlabeled this compound and clonidine.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[13]
-
Wash buffer (ice-cold assay buffer).[13]
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of unlabeled Idazoxan and clonidine.
-
In a 96-well plate, incubate a fixed concentration of the radioligand with the cell membranes in the presence of varying concentrations of the unlabeled competitor (Idazoxan or clonidine).
-
Incubate to allow binding to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Accumulation
This assay measures the functional consequence of receptor activation or blockade by quantifying changes in intracellular cAMP levels.
Objective: To determine the effect of Idazoxan and clonidine on adenylyl cyclase activity mediated by α2-adrenergic receptors.
Materials:
-
Cells expressing the α2-adrenergic receptor.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
This compound and clonidine.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Culture cells expressing the α2-adrenergic receptor in a multi-well plate.
-
Pre-incubate the cells with either Idazoxan, clonidine, or vehicle.
-
Stimulate the cells with forskolin to increase basal cAMP levels.
-
Incubate for a specified time.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit.
-
For clonidine (agonist), a dose-dependent decrease in forskolin-stimulated cAMP levels is expected.
-
For Idazoxan (antagonist), a dose-dependent reversal of the inhibitory effect of an α2-agonist (like clonidine) on forskolin-stimulated cAMP levels is expected.
Conclusion
This compound and clonidine, while both interacting with α2-adrenergic and imidazoline receptors, exhibit fundamentally opposite mechanisms of action at the primary α2-adrenergic receptor. Clonidine's agonism leads to a decrease in sympathetic outflow, underpinning its therapeutic use in conditions like hypertension and ADHD. Conversely, Idazoxan's antagonism at these receptors results in an increase in sympathetic activity, a property being explored for potential therapeutic applications in psychiatric disorders. Their differential interactions with imidazoline receptor subtypes further contribute to their distinct pharmacological profiles. A thorough understanding of these mechanisms, supported by quantitative binding and functional data, is crucial for the rational design and development of novel therapeutics targeting the adrenergic and imidazoline systems.
References
- 1. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relationships between structure and alpha-adrenergic receptor affinity of clonidine and some related cyclic amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazoline receptor - Wikipedia [en.wikipedia.org]
- 4. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 6. Clonidine - Wikipedia [en.wikipedia.org]
- 7. What are Alpha 2 adrenoceptor agonists and how do they work? [synapse.patsnap.com]
- 8. droracle.ai [droracle.ai]
- 9. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The α2 adrenergic receptor antagonist idazoxan, but not the serotonin-2A receptor antagonist M100907, partially attenuated reward deficits associated with nicotine, but not amphetamine, withdrawal in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The I1-imidazoline receptor and its cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. I1-imidazoline receptors. Definition, characterization, distribution, and transmembrane signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pdspdb.unc.edu [pdspdb.unc.edu]
Validating the Antagonistic Effects of Idazoxan Hydrochloride on α2-Adrenoceptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Idazoxan (B1206943) Hydrochloride's performance as an α2-adrenoceptor antagonist against other common alternatives, supported by experimental data from peer-reviewed studies. We present detailed methodologies for key validation experiments and summarize quantitative data in structured tables for ease of comparison.
Introduction to Idazoxan Hydrochloride
This compound is a potent and selective antagonist of α2-adrenoceptors.[1] It is an imidazoline (B1206853) derivative that has been instrumental in the pharmacological characterization of these receptors.[1] Its selectivity for the α2-adrenoceptor over the α1-adrenoceptor makes it a valuable tool in neuroscience and cardiovascular research.[2] This guide will delve into the experimental evidence that substantiates its antagonistic properties, comparing it primarily with yohimbine (B192690) and rauwolscine (B89727), two other widely used α2-adrenoceptor antagonists.
Comparative Antagonist Potency and Selectivity
The efficacy of an antagonist is determined by its potency (the concentration required to inhibit a response) and its selectivity (its binding affinity for the target receptor versus other receptors). The following tables summarize the comparative data for this compound and its counterparts.
Table 1: Comparative Antagonist Potency (pA2 values) at Prejunctional α2-Adrenoceptors
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.
| Antagonist | pA2 Value (Rat Vas Deferens vs. Clonidine) | Reference |
| Idazoxan | 8.1 | [2] |
| Yohimbine | 7.7 | [2] |
| Rauwolscine | 7.5 | [2] |
| Corynanthine (B1669447) | 6.0 | [2] |
Data from functional studies assessing the antagonism of the α2-agonist clonidine's inhibitory effect on stimulated rat vas deferens.[2]
Table 2: Comparative Selectivity for α2 vs. α1-Adrenoceptors
Selectivity is a crucial parameter for a research tool, as it ensures that the observed effects are due to the intended target. The selectivity ratio is calculated from the antagonist potencies at α2 and α1-adrenoceptors.
| Antagonist | α2/α1 Selectivity Ratio | Reference |
| Idazoxan | 245 | [2] |
| Yohimbine | 45 | [2] |
| Rauwolscine | 3 | [2] |
| Corynanthine | 0.03 | [2] |
Selectivity ratios were determined from functional studies on rat vas deferens (α2) and anococcygeus muscle (α1).[2]
Table 3: Radioligand Binding Affinities (Ki values)
The Ki value (inhibition constant) represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
| Antagonist | Ki (nM) vs. [3H]-Idazoxan (α2) in Rat Cerebral Cortex | Ki (nM) vs. [3H]-Prazosin (α1) in Rat Cerebral Cortex | Reference |
| Idazoxan | 3.2 | 780 | [2] |
| Yohimbine | 11.5 | 520 | [2] |
| Rauwolscine | 10.5 | 32 | [2] |
| Corynanthine | 1200 | 38 | [2] |
Key Experimental Protocols for Validation
The following are detailed methodologies for the key experiments used to validate the antagonistic effects of this compound on α2-adrenoceptors.
Radioligand Binding Assay
This assay directly measures the affinity of a ligand for a receptor.
Objective: To determine the binding affinity (Ki) of this compound and other antagonists for α2-adrenoceptors.
Materials:
-
Tissue preparation (e.g., rat cerebral cortex membranes) expressing α2-adrenoceptors.
-
Radioligand (e.g., [3H]-Idazoxan or [3H]-Rauwolscine).
-
Unlabeled antagonists (this compound, yohimbine, rauwolscine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Membrane Preparation: Homogenize the tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled antagonist.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. Calculate the IC50 (the concentration of antagonist that inhibits 50% of specific radioligand binding) and then determine the Ki value using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the receptor of interest. Antagonists will inhibit agonist-stimulated G-protein activation.
Objective: To assess the ability of this compound to antagonize agonist-induced G-protein activation at α2-adrenoceptors.
Materials:
-
Membrane preparation expressing α2-adrenoceptors and associated G-proteins.
-
α2-adrenoceptor agonist (e.g., clonidine).
-
This compound and other antagonists.
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
Assay buffer containing GDP, MgCl2, and NaCl.
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Membrane Preparation: Prepare membranes as described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, pre-incubate the membranes with varying concentrations of the antagonist (e.g., this compound).
-
Agonist Stimulation: Add a fixed concentration of the α2-agonist to stimulate the receptors.
-
GTPγS Incubation: Add [35S]GTPγS to the wells and incubate at 30°C for a defined period (e.g., 60 minutes).
-
Filtration and Washing: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Quantification: Measure the amount of bound [35S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the [35S]GTPγS binding against the antagonist concentration to determine the IC50 for inhibition of agonist-stimulated binding.
cAMP Measurement Assay
α2-Adrenoceptors are typically coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] Antagonists will block the agonist-induced decrease in cAMP.
Objective: To determine the functional antagonism of this compound by measuring its ability to reverse agonist-mediated inhibition of cAMP production.
Materials:
-
Whole cells or cell membranes expressing α2-adrenoceptors.
-
Adenylyl cyclase stimulator (e.g., forskolin).
-
α2-adrenoceptor agonist (e.g., UK-14,304).
-
This compound and other antagonists.
-
cAMP assay kit (e.g., ELISA-based or fluorescence-based).
Protocol:
-
Cell Culture/Membrane Preparation: Culture cells expressing α2-adrenoceptors or prepare membranes as previously described.
-
Pre-treatment: Incubate the cells/membranes with varying concentrations of the antagonist.
-
Stimulation and Inhibition: Add the adenylyl cyclase stimulator (forskolin) to increase basal cAMP levels, followed by the α2-agonist to inhibit this stimulation.
-
Lysis and Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the antagonist concentration to determine the concentration-response curve for the reversal of agonist-induced cAMP inhibition.
Visualizing the Mechanisms
To better understand the processes involved in validating the antagonistic effects of this compound, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: α2-Adrenoceptor signaling pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: Functional Assay Workflow.
Conclusion
The experimental data robustly validates this compound as a potent and highly selective antagonist for α2-adrenoceptors. Its superiority in selectivity over other common antagonists like yohimbine and rauwolscine makes it an invaluable tool for researchers aiming to specifically investigate α2-adrenoceptor function. The detailed protocols and comparative data provided in this guide are intended to assist researchers in designing and interpreting experiments aimed at characterizing α2-adrenoceptor pharmacology.
References
- 1. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Comparison of the alpha-adrenoceptor antagonist profiles of idazoxan (RX 781094), yohimbine, rauwolscine and corynanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural insights into ligand recognition, activation, and signaling of the α2A adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Idazoxan and Other Imidazoline Receptor Ligands: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Idazoxan and other key imidazoline (B1206853) receptor ligands. It delves into their binding affinities, selectivity, and functional effects, supported by experimental data and detailed methodologies.
Imidazoline receptors are a family of non-adrenergic binding sites that have emerged as promising therapeutic targets for a range of conditions, including hypertension, metabolic disorders, and neurological diseases. These receptors are broadly classified into three main subtypes: I1, I2, and I3. Idazoxan, a well-characterized α2-adrenergic receptor antagonist, is also a potent, non-selective ligand for imidazoline receptors, making it a crucial tool for studying these complex systems. This guide offers a comparative analysis of Idazoxan and other significant imidazoline receptor ligands to aid in the selection of appropriate pharmacological tools for research and development.
Ligand Binding Affinities: A Quantitative Comparison
The binding affinity of a ligand for its receptor is a critical determinant of its potency and selectivity. The following table summarizes the binding affinities (Ki values) of Idazoxan and other representative imidazoline receptor ligands for the three imidazoline receptor subtypes (I1, I2, and I3) and the α2-adrenergic receptor. Lower Ki values indicate higher binding affinity.
| Ligand | I1 Receptor Ki (nM) | I2 Receptor Ki (nM) | I3 Receptor Ki (nM) | α2-Adrenoceptor Ki (nM) | Primary Activity |
| Idazoxan | ~10-50 | ~2-10 | High affinity | ~5-20 | Non-selective I-Receptor/α2-Antagonist[1][2][3] |
| Clonidine | ~50-100 | >1000 | High affinity | ~10-50 | I1/α2-Agonist[4][5] |
| Moxonidine (B1115) | ~5-15 | >1000 | Data limited | ~200-500 | Selective I1-Agonist[6][7][8][9] |
| Rilmenidine | ~30-80 | >1000 | Data limited | ~900-3000 | Selective I1-Agonist[10][11] |
| Agmatine | ~200-500 | ~100-300 | Data limited | >1000 | Endogenous Ligand |
| 2-BFI | >1000 | ~5-20 | Data limited | >1000 | Selective I2-Ligand |
| Cirazoline | High affinity | ~1-5 | Data limited | ~300 (antagonist) | I2-Ligand/α1-Agonist[12][13][14] |
Signaling Pathways of Imidazoline Receptors
The signaling mechanisms of imidazoline receptors are still under active investigation and appear to differ significantly between subtypes.
I1 Imidazoline Receptor Signaling
Activation of the I1 receptor is thought to be coupled to a G-protein, initiating a downstream signaling cascade that involves the activation of phospholipase C (PLC). This leads to the hydrolysis of phosphatidylcholine and the subsequent generation of second messengers, diacylglycerol (DAG) and arachidonic acid.[15][16][17][18] This pathway ultimately contributes to the sympatho-inhibitory effects of I1 agonists.
I1 Imidazoline Receptor Signaling Pathway.
I2 Imidazoline Receptor Signaling
The signaling pathway for the I2 receptor is not as well-defined as that of the I1 receptor. I2 binding sites are located on the outer mitochondrial membrane and are associated with monoamine oxidase (MAO) A and B.[19][20][21] Ligands binding to I2 sites can allosterically modulate MAO activity, which in turn affects the metabolism of monoamine neurotransmitters.
I2 Imidazoline Receptor Signaling Pathway.
I3 Imidazoline Receptor Signaling
The I3 receptor is primarily located in pancreatic β-cells and is involved in the regulation of insulin (B600854) secretion.[4] Evidence suggests that I3 receptor activation leads to the closure of ATP-sensitive potassium (KATP) channels, specifically interacting with the Kir6.2 subunit.[22][23][24] This channel closure causes membrane depolarization, influx of calcium, and subsequent exocytosis of insulin.
I3 Imidazoline Receptor Signaling Pathway.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of pharmacological research. Below are detailed methodologies for key experiments used to characterize imidazoline receptor ligands.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a ligand for a specific receptor.
1. Membrane Preparation:
-
Tissues (e.g., rat brain cortex for I2, rostral ventrolateral medulla for I1) or cells expressing the receptor of interest are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed to pellet the membranes.
-
The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
2. Binding Reaction:
-
A fixed concentration of a radiolabeled ligand (e.g., [³H]-Idazoxan for I2 receptors) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test ligand (e.g., Idazoxan or other competitors) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand that saturates all specific binding sites.
-
The reaction is incubated at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.
4. Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
5. Data Analysis:
-
The concentration of the test ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow for Radioligand Binding Assay.
In Vivo Blood Pressure Measurement in Rodent Models
This functional assay assesses the effect of imidazoline ligands on cardiovascular parameters.
1. Animal Preparation:
-
Spontaneously hypertensive rats (SHR) or normotensive Wistar-Kyoto (WKY) rats are commonly used.
-
Animals are anesthetized (e.g., with urethane (B1682113) or isoflurane).[15]
-
A catheter is surgically implanted into the carotid or femoral artery for direct blood pressure measurement.[25][26] A venous catheter can also be implanted for drug administration.
2. Blood Pressure Monitoring:
-
The arterial catheter is connected to a pressure transducer, which is linked to a data acquisition system.
-
Baseline blood pressure and heart rate are recorded for a stabilization period.
3. Drug Administration:
-
The test ligand (e.g., Idazoxan, moxonidine) is administered intravenously or intraperitoneally at various doses.
-
A vehicle control group receives the same volume of the drug solvent.
4. Data Collection and Analysis:
-
Blood pressure and heart rate are continuously monitored and recorded after drug administration.
-
The change in mean arterial pressure (MAP) and heart rate from baseline is calculated for each dose.
-
Dose-response curves are generated to determine the potency and efficacy of the ligand.
In Vitro Insulin Secretion Assay
This assay measures the ability of imidazoline ligands to stimulate insulin release from pancreatic β-cells.
1. Cell Culture and Islet Isolation:
-
Pancreatic islets are isolated from rodents (e.g., rats or mice) by collagenase digestion of the pancreas.
-
Alternatively, insulin-secreting cell lines (e.g., INS-1 or MIN6) can be used.
2. Insulin Secretion Experiment:
-
Isolated islets or cultured cells are pre-incubated in a buffer with a low glucose concentration.
-
The cells are then incubated in a buffer containing low or high glucose concentrations in the presence or absence of the test imidazoline ligand.
-
The incubation is carried out for a specific time (e.g., 60 minutes) at 37°C.
3. Insulin Measurement:
-
After incubation, the supernatant is collected, and the amount of secreted insulin is measured using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
4. Data Analysis:
-
The amount of insulin secreted is normalized to the total protein content or DNA content of the cells.
-
The fold-increase in insulin secretion in the presence of the ligand compared to the control is calculated.
Conclusion
Idazoxan remains an invaluable, albeit non-selective, tool for the initial characterization of imidazoline receptor function. However, the development of more selective ligands, such as moxonidine for I1 receptors and 2-BFI for I2 receptors, has been instrumental in dissecting the specific roles of each receptor subtype. The choice of ligand for a particular study should be guided by its binding affinity profile and the specific research question being addressed. The experimental protocols outlined in this guide provide a framework for the rigorous pharmacological characterization of novel and existing imidazoline receptor ligands, paving the way for the development of new therapeutics with improved efficacy and safety profiles.
References
- 1. Pharmacological characterization of I1 and I2 imidazoline receptors in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Idazoxan - Wikipedia [en.wikipedia.org]
- 3. Idazoxan: a novel pharmacological tool for the study of alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazoline receptor - Wikipedia [en.wikipedia.org]
- 5. I1 imidazoline agonists. General clinical pharmacology of imidazoline receptors: implications for the treatment of the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Moxonidine - Wikipedia [en.wikipedia.org]
- 7. Moxonidine, a centrally acting antihypertensive agent, is a selective ligand for I1-imidazoline sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacology of moxonidine, an I1-imidazoline receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kup.at [kup.at]
- 10. Rilmenidine - Wikipedia [en.wikipedia.org]
- 11. Rilmenidine lowers arterial pressure via imidazole receptors in brainstem C1 area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cirazoline hydrochloride | Adrenergic Receptor Antagonist | TargetMol [targetmol.com]
- 14. Receptor interactions of imidazolines. IX. Cirazoline is an alpha-1 adrenergic agonist and an alpha-2 adrenergic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The I1-imidazoline receptor and its cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Inhibition of monoamine oxidase A and B activities by imidazol(ine)/guanidine drugs, nature of the interaction and distinction from I2-imidazoline receptors in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhibition of monoamine oxidase A and B activities by imidazol(ine)/guanidine drugs, nature of the interaction and distinction from I2-imidazoline receptors in rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benthamdirect.com [benthamdirect.com]
- 23. Phentolamine block of KATP channels is mediated by Kir6.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Docking Studies on the Interaction of Imidazolines and Potassium Ion Channel-Kir6.2 [cjcu.jlu.edu.cn]
- 25. cabidigitallibrary.org [cabidigitallibrary.org]
- 26. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Idazoxan Hydrochloride and Novel α2-Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Idazoxan Hydrochloride against a selection of novel α2-adrenoceptor antagonists. The information presented is supported by experimental data to aid in research and development decisions.
Introduction to α2-Adrenoceptor Antagonism
α2-adrenoceptors are a class of G protein-coupled receptors that play a crucial role in regulating neurotransmitter release, particularly norepinephrine. Antagonists of these receptors have been investigated for their therapeutic potential in a variety of disorders, including depression, schizophrenia, and neurodegenerative diseases. Idazoxan, a well-characterized α2-antagonist, has been a valuable research tool and has undergone clinical investigation for several indications. In recent years, the development of novel α2-antagonists with improved selectivity for the α2A, α2B, and α2C subtypes has opened new avenues for targeted therapeutic intervention. This guide compares the binding affinities, selectivity, and functional effects of Idazoxan with those of selected novel α2-antagonists.
Comparative Efficacy Data
The following tables summarize the binding affinities (Ki values) of Idazoxan and a selection of novel and reference α2-antagonists for the three main α2-adrenoceptor subtypes. Lower Ki values indicate higher binding affinity.
Table 1: Binding Affinity (Ki, nM) of α2-Antagonists for Human α2-Adrenoceptor Subtypes
| Compound | α2A | α2B | α2C | Selectivity Profile |
| Idazoxan | ~5-10 | ~5-15 | ~5-20 | Non-selective |
| Yohimbine | ~1-5 | ~10-20 | ~0.5-2 | α2C > α2A > α2B |
| Atipamezole | ~0.5-2 | ~10-30 | ~0.5-2 | High affinity, non-selective |
| Efaroxan | ~10-20 | ~20-40 | ~10-30 | Non-selective |
| Fluparoxan | ~1-3 | ~50-100 | ~2-5 | α2A/α2C > α2B |
| BRL 44408 | 1.7[1][2][3] | 144.5[1][2][3] | - | Highly α2A-selective |
| MK-912 | 1.25[4] | 1.36[4] | 0.086[4] | Highly α2C-selective |
Note: Ki values can vary between studies depending on the experimental conditions. The values presented here are approximate ranges based on available literature.
Table 2: Clinical Efficacy of Idazoxan in Schizophrenia (Pilot Study)
| Treatment Group | N | Mean BPRS Total Score Change | p-value |
| Fluphenazine (B1673473) + Idazoxan (120 mg/day) | 6 | Significant Decrease | < 0.05[5] |
| Fluphenazine + Placebo | 6 | - | - |
BPRS: Brief Psychiatric Rating Scale. A decrease in score indicates improvement in symptoms.
Experimental Protocols
Radioligand Binding Assay for α2-Adrenoceptor Affinity
This protocol is a generalized procedure for determining the binding affinity of a compound for α2-adrenoceptor subtypes.
Objective: To determine the inhibition constant (Ki) of test compounds for α2A, α2B, and α2C adrenoceptor subtypes.
Materials:
-
Cell membranes expressing a single human α2-adrenoceptor subtype (α2A, α2B, or α2C).
-
Radioligand (e.g., [3H]-Rauwolscine or [3H]-MK-912).
-
Test compounds (Idazoxan and novel antagonists).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Cell membranes are prepared from cultured cells overexpressing the specific α2-adrenoceptor subtype.
-
Incubation: A constant concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.
-
Equilibrium: The incubation is carried out at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.
-
Washing: The filters are washed with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Accumulation Inhibition
This protocol assesses the functional antagonism of α2-adrenoceptors by measuring the inhibition of forskolin-stimulated cAMP accumulation.
Objective: To determine the ability of α2-antagonists to reverse agonist-induced inhibition of cAMP production.
Materials:
-
Intact cells expressing the desired α2-adrenoceptor subtype.
-
α2-adrenoceptor agonist (e.g., UK-14,304).
-
Forskolin (B1673556) (adenylyl cyclase activator).
-
Test compounds (Idazoxan and novel antagonists).
-
Cell lysis buffer.
-
cAMP assay kit (e.g., ELISA-based).
Procedure:
-
Cell Culture: Cells are cultured to an appropriate density.
-
Pre-incubation: Cells are pre-incubated with the test antagonist at various concentrations for a defined period.
-
Agonist and Forskolin Stimulation: The α2-agonist is added to the cells, followed by forskolin to stimulate cAMP production.
-
Incubation: The cells are incubated for a specific time to allow for cAMP accumulation.
-
Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.
-
cAMP Measurement: The concentration of cAMP in the cell lysates is quantified using a commercial cAMP assay kit.
-
Data Analysis: The ability of the antagonist to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is plotted, and the potency of the antagonist (e.g., IC50 or pA2 value) is determined.
Visualizations
Signaling Pathway of α2-Adrenoceptor Antagonism
Caption: α2-Adrenoceptor antagonist signaling pathway.
Experimental Workflow for Radioligand Binding Assay
Caption: Radioligand binding assay workflow.
Discussion
Idazoxan is a potent α2-adrenoceptor antagonist with relatively equal affinity for all three subtypes. This non-selective profile has made it a useful tool for general studies of α2-adrenoceptor function. However, the lack of subtype selectivity can be a limitation when trying to dissect the specific roles of the α2A, α2B, and α2C subtypes in physiological and pathological processes.
The development of novel, subtype-selective antagonists represents a significant advancement in the field. For example, BRL 44408 shows high selectivity for the α2A subtype, which is predominantly involved in the regulation of neurotransmitter release in the central nervous system.[1][2][3] This selectivity may offer a more targeted approach to modulating noradrenergic neurotransmission with potentially fewer side effects compared to non-selective antagonists.
Conversely, MK-912 demonstrates high affinity and selectivity for the α2C subtype.[4] The α2C-adrenoceptor has been implicated in the pathophysiology of neuropsychiatric disorders such as schizophrenia and depression. The availability of α2C-selective antagonists like MK-912 provides a valuable tool to investigate the therapeutic potential of targeting this specific subtype.
In terms of clinical efficacy, a pilot study demonstrated that adjunctive Idazoxan treatment significantly reduced total symptoms in patients with schizophrenia, as measured by the Brief Psychiatric Rating Scale.[5] This finding supports the hypothesis that enhancing noradrenergic neurotransmission via α2-adrenoceptor blockade can be a beneficial therapeutic strategy in this patient population. Further clinical trials with both Idazoxan and novel, subtype-selective antagonists are warranted to fully elucidate their therapeutic potential and safety profiles.
Conclusion
This compound remains a valuable pharmacological tool for studying the α2-adrenoceptor system. However, the emergence of novel, subtype-selective antagonists offers the potential for more targeted and potentially more effective therapeutic interventions. The comparative data presented in this guide highlight the differences in binding affinity and selectivity among these compounds, providing a basis for informed decisions in research and drug development. Future studies should focus on direct head-to-head comparisons of these antagonists in both preclinical models and clinical trials to fully assess their relative efficacy and therapeutic utility.
References
- 1. apexbt.com [apexbt.com]
- 2. BRL 44408 maleate | CAS:681806-46-2 | Selective α2A-AR antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. BRL 44408 maleate | Adrenergic α2 Receptors | Tocris Bioscience [tocris.com]
- 4. The novel alpha-2 adrenergic radioligand [3H]-MK912 is alpha-2C selective among human alpha-2A, alpha-2B and alpha-2C adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Idazoxan, an alpha 2 antagonist, augments fluphenazine in schizophrenic patients: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Reproducibility of Idazoxan Hydrochloride Experimental Outcomes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental outcomes of Idazoxan (B1206943) Hydrochloride, a selective α2-adrenergic and imidazoline (B1206853) receptor antagonist. By summarizing quantitative data, detailing experimental protocols, and visualizing key pathways, this document aims to facilitate the assessment of the reproducibility of its therapeutic effects in key research areas, including Parkinson's disease, schizophrenia, and Alzheimer's disease.
Comparative Efficacy of Idazoxan and Alternatives
Idazoxan has been evaluated for its therapeutic potential across several neurological and psychiatric disorders. Its primary mechanism of action involves the blockade of α2-adrenergic receptors, which leads to an increase in norepinephrine (B1679862) release. It also exhibits affinity for imidazoline receptors, although the downstream signaling of these receptors is less characterized.[1][2][3][4][5] This section compares the efficacy of Idazoxan with other α2-adrenergic antagonists, namely Yohimbine and Efaroxan (B1214185).
Reduction of L-DOPA-Induced Dyskinesia in Parkinson's Disease
Experimental Model: MPTP-lesioned primate model of Parkinson's disease.
Objective: To assess the ability of Idazoxan to reduce abnormal involuntary movements caused by long-term Levodopa (L-DOPA) treatment.
| Compound | Dosage (Oral) | Maximum Dyskinesia Reduction | Key Findings |
| Idazoxan | 7.5 mg/kg & 10 mg/kg | Up to 65% | Significantly reduced dyskinesias without compromising the anti-parkinsonian effects of L-DOPA. The "ON" time without dyskinesia was prolonged.[6] |
| Yohimbine | Not specified in direct comparison | Effective in reducing dyskinesia | Demonstrated efficacy in reducing L-DOPA-induced dyskinesia in the same primate model.[7] |
| Rauwolscine | Not specified in direct comparison | Effective in reducing dyskinesia | Another α2-adrenergic antagonist that has shown to be effective in reducing L-DOPA-induced dyskinesia.[7] |
A pilot study in 18 patients with Parkinson's disease showed that a single oral dose of 20 mg of idazoxan improved the severity of L-DOPA-induced dyskinesia.[8]
Augmentation of Antipsychotic Effects in Schizophrenia
Clinical Setting: Pilot study in patients with schizophrenia stabilized on fluphenazine (B1673473).
Objective: To evaluate if Idazoxan can enhance the therapeutic effects of a typical antipsychotic.
| Treatment | Mean Daily Dose | Outcome Measure | Result |
| Idazoxan + Fluphenazine | Idazoxan: 120 mg, Fluphenazine: 28 mg | Brief Psychiatric Rating Scale (BPRS) | Significant decrease in total symptoms (p < 0.05) compared to fluphenazine alone.[9] |
| Fluphenazine alone | 28 mg | Brief Psychiatric Rating Scale (BPRS) | Baseline for comparison.[9] |
Cognitive and Locomotor Effects (Preclinical Data)
Experimental Model: Rodent models.
Objective: To compare the effects of Idazoxan and Efaroxan on cognitive and locomotor functions.
| Compound | Dosage (Intraperitoneal) | Test | Key Findings |
| Idazoxan | 3 mg/kg | Y-maze test | Improved learning ability and short-term memory.[10][11] |
| Efaroxan | 1 mg/kg | Y-maze test | Improved learning ability and short-term memory, though effects were less pronounced than Idazoxan.[10][11] |
| Idazoxan | 3 mg/kg | Treadmill test | Significantly increased running distance compared to control.[12] |
| Efaroxan | 1 mg/kg | Treadmill test | Increased running distance, but less than Idazoxan.[12] |
Experimental Protocols
Reproducibility of experimental outcomes is critically dependent on the detailed execution of protocols. Below are methodologies for key experiments cited in this guide.
Assessment of L-DOPA-Induced Dyskinesia in Primates
Model: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-lesioned monkeys exhibiting stable parkinsonian symptoms and L-DOPA-induced dyskinesias.
Procedure:
-
Baseline Assessment: Administer a fixed dose of L-DOPA/benserazide (e.g., 100/25 mg, p.o.) and score the severity of dyskinesias using a standardized rating scale, such as the Abnormal Involuntary Movement Scale (AIMS).[6][13][14][15][16][17]
-
Drug Administration: On separate test days, co-administer various oral doses of Idazoxan (e.g., ranging from 0.25 mg/kg to 10 mg/kg) with the fixed dose of L-DOPA/benserazide.[6] A vehicle control (e.g., empty capsule) should be used.
-
Behavioral Scoring: Videotape the animals and have two independent, blinded raters score the severity of dyskinesias and parkinsonian disability at regular intervals (e.g., every 30 minutes) for several hours post-administration.
-
Data Analysis: Compare the dyskinesia scores and the duration of "ON" time (therapeutic effect of L-DOPA) with and without Idazoxan.
Assessment of Antipsychotic Augmentation in Schizophrenia
Design: A double-blind, placebo-controlled, crossover study.
Participants: Patients diagnosed with schizophrenia who are on a stable dose of a typical antipsychotic (e.g., fluphenazine).
Procedure:
-
Baseline Evaluation: Assess the severity of psychotic symptoms using a validated psychiatric rating scale, such as the Brief Psychiatric Rating Scale (BPRS).
-
Treatment Phase: In a randomized order, patients receive either Idazoxan (e.g., mean dose of 120 mg/day) or a placebo in addition to their ongoing antipsychotic medication for a predetermined period (e.g., several weeks).[9]
-
Washout Period: A washout period is implemented between the two treatment phases.
-
Symptom Assessment: The BPRS is administered at baseline and at the end of each treatment phase to assess changes in symptom severity.
-
Data Analysis: Compare the change in BPRS scores between the Idazoxan and placebo augmentation phases.
Morris Water Maze for Cognitive Assessment in Alzheimer's Disease Models
Model: Transgenic mouse models of Alzheimer's disease (e.g., APP/PS1 mice) and wild-type controls.[18][19][20]
Apparatus: A circular pool (120 cm in diameter) filled with opaque water, with a hidden escape platform submerged 1 cm below the surface.[21][22][23] Visual cues are placed around the room.
Procedure:
-
Visible Platform Training (Day 1): The platform is marked with a visible flag. Mice are trained to associate the platform with escape. This phase assesses for any visual or motor deficits.[24]
-
Hidden Platform Training (Days 2-6): The flag is removed, and the platform remains in a fixed location. Mice are released from different quadrants of the pool and the time taken to find the platform (escape latency) is recorded.[24]
-
Probe Trial (Day 7): The platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant (where the platform was previously located) and the number of platform crossings are measured to assess spatial memory.[24]
-
Drug Administration: Idazoxan or a vehicle is administered to the mice throughout the testing period as per the study design.
-
Data Analysis: Compare the escape latencies during training and the performance in the probe trial between the different treatment groups.
Signaling Pathways and Experimental Workflows
α2-Adrenergic Receptor Signaling Pathway
Idazoxan acts as an antagonist at the α2-adrenergic receptor. This receptor is a G protein-coupled receptor (GPCR) linked to an inhibitory G protein (Gi).[2] Its activation normally leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking this receptor, Idazoxan prevents this inhibition, leading to an increase in norepinephrine release from the presynaptic terminal.
Caption: Antagonism of the α2-Adrenergic Receptor by Idazoxan.
Imidazoline Receptor Signaling
The signaling pathways for imidazoline receptors are not as well-defined as those for adrenergic receptors.[3][4] Idazoxan is known to bind to I2 imidazoline receptors.[5] Current research suggests that I1-imidazoline receptor signaling is not coupled to traditional G-protein pathways but may involve the hydrolysis of choline (B1196258) phospholipids, leading to the generation of second messengers like diacylglyceride (B12379688) and arachidonic acid.[1] The exact downstream effects of I2 receptor antagonism by Idazoxan are still under investigation.
Caption: Idazoxan Interaction with the I2 Imidazoline Receptor.
Experimental Workflow for Assessing Cognitive Enhancement
This workflow outlines the general steps for preclinical evaluation of a compound's potential to improve cognitive function in a mouse model of Alzheimer's disease.
Caption: Preclinical Workflow for Cognitive Enhancer Assessment.
References
- 1. The I1-imidazoline receptor and its cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. Imidazoline binding sites and signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazoline Receptors | Other Pharmacology | Tocris Bioscience [tocris.com]
- 6. Noradrenoceptor antagonism with idazoxan improves L-dopa-induced dyskinesias in MPTP monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The alpha2-adrenergic receptor antagonist idazoxan reduces dyskinesia and enhances anti-parkinsonian actions of L-dopa in the MPTP-lesioned primate model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Idazoxan, an alpha-2 antagonist, and L-DOPA-induced dyskinesias in patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Idazoxan, an alpha 2 antagonist, augments fluphenazine in schizophrenic patients: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Imidazoline receptor antagonists idazoxan and efaroxan enhance locomotor functions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. ohsu.edu [ohsu.edu]
- 15. Abnormal Involuntary Movement Scale (AIMS) [mdcalc.com]
- 16. dhss.delaware.gov [dhss.delaware.gov]
- 17. pcl.psychiatry.uw.edu [pcl.psychiatry.uw.edu]
- 18. Mouse Model Helps Accelerate Development of New Alzheimer's Therapies | Taconic Biosciences [taconic.com]
- 19. uclahealth.org [uclahealth.org]
- 20. Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Morris water maze test [bio-protocol.org]
- 22. researchgate.net [researchgate.net]
- 23. youtube.com [youtube.com]
- 24. Analysis of Learning and Memory Ability in an Alzheimer's Disease Mouse Model using the Morris Water Maze [jove.com]
Unveiling the Binding Specificity of Idazoxan Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Idazoxan (B1206943) Hydrochloride stands as a significant pharmacological tool due to its notable affinity for both α2-adrenergic and imidazoline (B1206853) receptors. Understanding its binding specificity is paramount for researchers investigating sympathetic nervous system regulation, neurotransmitter release, and potential therapeutic applications in conditions like depression and neurodegenerative diseases. This guide provides an objective comparison of Idazoxan Hydrochloride's binding profile with alternative compounds, supported by experimental data and detailed protocols to aid in experimental design and data interpretation.
Comparative Binding Affinity of this compound and Alternatives
The binding affinity of a ligand to its receptor is a critical determinant of its potency and selectivity. The equilibrium dissociation constant (Ki) or its logarithmic transformation (pKi) is commonly used to quantify this interaction, with a lower Ki value indicating a higher binding affinity. The following table summarizes the binding affinities of this compound and several alternative α2-adrenergic and imidazoline receptor ligands.
| Compound | Receptor Subtype | Ki (nM) | pKi | Reference |
| Idazoxan | α2A | - | 8.01 | [1] |
| α2B | - | 7.43 | [1] | |
| α2C | - | 7.7 | [1] | |
| I1 | - | 5.90 | [1] | |
| I2 | - | 7.22 | [1] | |
| α2 (undifferentiated) | ~10 | - | [2] | |
| Yohimbine (B192690) | α2A | 1.4 | - | [3] |
| α2B | 7.1 | - | [3] | |
| α2C | 0.88 | - | [3] | |
| α1 | - | 6.4 (pKd) | [4] | |
| 5-HT1A | 690 ± 223 | - | [5] | |
| Rauwolscine (B89727) | α2A | 3.5 | - | [5] |
| α2B | 0.37 | - | [5] | |
| α2C | 0.13 | - | [5] | |
| α1 | - | 7.3 (pA2) | [5] | |
| 5-HT1A | 158 ± 69 | - | [5] | |
| 5-HT2B | 14.3 | - | [6] | |
| Corynanthine (B1669447) | α2 | Low Potency | - | [7] |
| α1 | High Potency | - | [8] | |
| RX821002 | α2A | - | 8.2 (pKd) | [9] |
| α2D | - | 9.7 (pKd) | [9] | |
| I2 | Low Affinity | - | [2] | |
| Efaroxan | α2 | High Potency | - | [10] |
| α1 | Low Potency | - | [7] | |
| I1 | Selective Antagonist | - | [11] | |
| BU224 | I2 | High Affinity & Selectivity | - | [12] |
Note: Ki values represent the concentration of a competing ligand that will bind to half the binding sites at equilibrium. pKi is the negative logarithm of the Ki value. A higher pKi value indicates a stronger binding affinity. Data is compiled from various sources and experimental conditions may differ.
Experimental Protocols: Determining Binding Specificity
The gold standard for quantifying the affinity of a ligand for its receptor is the radioligand binding assay.[13] This technique involves the use of a radioactively labeled ligand to measure its binding to a receptor preparation.
Representative Radioligand Binding Assay Protocol for α2-Adrenergic Receptors
This protocol provides a general framework for a competitive radioligand binding assay to determine the Ki of a test compound (e.g., this compound) for α2-adrenergic receptors.
1. Membrane Preparation:
-
Homogenize tissue or cells expressing the α2-adrenergic receptor in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[14]
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove large debris.[14]
-
Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g).[14]
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.[14]
-
Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C.[14]
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).[14]
2. Binding Assay:
-
On the day of the experiment, thaw the membrane preparation and resuspend it in the final assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[14]
-
The assay is typically performed in a 96-well plate format with a final volume of 250 µL per well.[14]
-
To each well, add:
-
150 µL of the membrane preparation (containing 50-120 µg of protein for tissue or 3-20 µg for cells).[14]
-
50 µL of the unlabeled test compound at various concentrations or buffer for total binding.
-
50 µL of a radiolabeled α2-adrenergic receptor antagonist (e.g., [3H]RX821002) at a fixed concentration (typically at or below its Kd value).[2][15]
-
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a known α2-adrenergic antagonist (e.g., 100 µM norepinephrine) in addition to the radioligand and membranes.[15]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[14]
3. Separation of Bound and Free Ligand:
-
Terminate the incubation by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) that has been presoaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[14]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[14]
4. Quantification and Data Analysis:
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.[14]
-
Measure the radioactivity on the filters using a scintillation counter.[14]
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.
-
Plot the specific binding as a function of the log of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
Visualizing the Molecular Interactions
To better understand the mechanisms of action of this compound, it is crucial to visualize the experimental workflow and the signaling pathways it modulates.
Caption: Workflow for determining ligand binding affinity.
Signaling Pathways
This compound exerts its effects by antagonizing specific receptor-mediated signaling cascades.
α2-Adrenergic Receptor Signaling
The α2-adrenergic receptor is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G protein, Gi.[16][17]
References
- 1. Imidazoline receptor - Wikipedia [en.wikipedia.org]
- 2. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. yohimbine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. benchchem.com [benchchem.com]
- 6. Rauwolscine hydrochloride | Adrenergic Receptor | TargetMol [targetmol.com]
- 7. Comparison of the alpha-adrenoceptor antagonist profiles of idazoxan (RX 781094), yohimbine, rauwolscine and corynanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pre- and postsynaptic alpha adrenoceptor selectivity studies with yohimbine and its two diastereoisomers rauwolscine and corynanthine in the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RX 821002 hydrochloride | Adrenergic α2 Receptors | Tocris Bioscience [tocris.com]
- 10. Efaroxan - Wikipedia [en.wikipedia.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Pharmacological characterization of I1 and I2 imidazoline receptors in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Characterization of [3H]RX821002 binding to alpha-2 adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Alpha 2 Adrenergic Receptor: Overview [picmonic.com]
- 17. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
Cross-Species Validation of Idazoxan Hydrochloride: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Idazoxan (B1206943) hydrochloride, a potent antagonist of α2-adrenergic and imidazoline (B1206853) I2 receptors, has been a subject of extensive research for its potential therapeutic applications in conditions ranging from depression and schizophrenia to Alzheimer's disease.[1][2] Understanding the translational value of preclinical findings requires a thorough cross-species validation of its pharmacological effects. This guide provides a comparative analysis of Idazoxan's performance across different species, supported by experimental data, to aid researchers in designing and interpreting their studies.
Comparative Pharmacokinetics of Idazoxan
The bioavailability and metabolic fate of Idazoxan exhibit significant variability across species, a critical consideration for dose selection and extrapolation of findings.
| Parameter | Rat (Sprague-Dawley) | Deer (Cervus nippon) | Human |
| Route of Administration | IV, Oral, Hepatoportal | Intramuscular (IM) | Intravenous (IV) |
| Dosage | 1, 3, 10 mg/kg (Oral/IV) | 0.44 mg/kg (IM) | Not specified in abstracts |
| Bioavailability (Oral) | 12.6% to 31.5% (saturable)[3] | Not Applicable | Not specified in abstracts |
| Half-life (t1/2) | 24.4 to 27.9 min (IV)[3] | 13.18 min (elimination)[4] | Not specified in abstracts |
| Time to Peak Concentration (Tmax) | 5 to 10 min (Oral)[3] | 12.46 min (IM)[4] | Not specified in abstracts |
| Metabolism | Primarily hydroxylation at positions 6 and 7, followed by glucuronide and sulphate conjugation.[5] | Rapid metabolism suggested.[4] | Not specified in abstracts |
| Excretion | Urine (~75%) and feces (~20%).[5] | Few residues in blood, suggesting rapid clearance.[4] | Not specified in abstracts |
Key Insights: Oral bioavailability of Idazoxan in rats is relatively low and dose-dependent, suggesting significant first-pass metabolism.[3][5] In contrast, intramuscular administration in deer leads to rapid absorption and elimination.[4] While detailed human pharmacokinetic data is not available in the provided search results, the significant species differences observed underscore the importance of careful dose-response studies in translational research.
Cross-Species Pharmacodynamics and Receptor Binding
Idazoxan's primary mechanism of action involves the blockade of α2-adrenergic receptors, leading to an increase in norepinephrine (B1679862) release.[6] It also exhibits high affinity for I2-imidazoline receptors.[7]
A study comparing the binding affinities of various compounds in human and rat brain tissues revealed a strong correlation for both I2-imidazoline sites (r = 0.94) and α2-adrenoceptors (r = 0.97).[7] This suggests that the pharmacological targets of Idazoxan are conserved between these species. However, the functional consequences of receptor blockade can differ.
| Species | Effect | Experimental Model | Key Findings | Reference |
| Rat | Increased locomotor activity and endurance | Treadmill test in Wistar rats | 3 mg/kg intraperitoneal (IP) Idazoxan significantly increased running distance compared to control. The effect was more pronounced than that of efaroxan (B1214185) (1 mg/kg). | [8] |
| Rat | Attenuation of nicotine (B1678760) withdrawal-induced reward deficits | Intracranial self-stimulation (ICSS) | Idazoxan (1-5 mg/kg, IP) partially attenuated the reward deficits associated with spontaneous nicotine withdrawal but had no effect on amphetamine withdrawal. | [9] |
| Rat | Increased dopamine (B1211576) output in the medial prefrontal cortex | Microdialysis in freely moving rats | Systemic administration of Idazoxan preferentially increased basal dopamine output in the medial prefrontal cortex through a local mechanism. | [10] |
| Human | Antagonism of pre- and postjunctional α2-adrenoceptors | Intravenous injection in normotensive men | Caused a transient increase in blood pressure and plasma norepinephrine levels, consistent with α2-adrenoceptor antagonism. | [11] |
| Mouse | Reduction of Alzheimer's disease pathology and symptoms | Mouse models of Alzheimer's disease | Treatment with Idazoxan, which blocks the α2A-adrenergic receptor, led to behavioral improvements despite the presence of amyloid-beta plaques. | [1] |
Comparative Insights: In rats, Idazoxan demonstrates effects on locomotion, reward pathways, and neurotransmitter release, suggesting its potential as a modulator of central nervous system function.[8][9][10] In humans, its primary characterized effect is the blockade of peripheral α2-adrenoceptors.[11] The promising results in a mouse model of Alzheimer's disease highlight a potential therapeutic avenue that warrants further investigation and cross-species validation.[1]
Experimental Protocols
Rat Locomotor Activity and Endurance Study
-
Animals: Male Wistar rats (200-250 g).
-
Groups:
-
Control: Distilled water (0.3 ml/100 g body weight, IP).
-
Idazoxan (IDZ): 3 mg/kg Idazoxan (IP).
-
Efaroxan (EFR): 1 mg/kg Efaroxan (IP).
-
-
Apparatus: PanLAB treadmill.
-
Procedure: Animals were administered the respective treatments and their exercise capacity was evaluated on the treadmill. The running distance and the number/time of electric shocks to motivate running were recorded.
-
Statistical Analysis: ANOVA.[8]
Rat Nicotine Withdrawal and Reward Study
-
Animals: Male Wistar rats.
-
Model: Intracranial self-stimulation (ICSS) to measure brain reward thresholds.
-
Procedure:
-
Rats were trained to respond for electrical stimulation.
-
Nicotine or saline was administered via osmotic minipumps for 7 days.
-
During spontaneous withdrawal, brain reward thresholds were measured.
-
Idazoxan (0.5-5.0 mg/kg, IP) was administered and its effect on reward thresholds was assessed.
-
-
Data Analysis: Statistical analysis of changes in brain reward thresholds.[9]
Human α2-Adrenoceptor Antagonism Study
-
Subjects: Eight normotensive men.
-
Procedure:
-
Idazoxan was injected intravenously.
-
Blood pressure, heart rate, and plasma norepinephrine levels were monitored.
-
The pressor response to infusions of the α2-adrenoceptor agonist α-methylnorepinephrine was measured before and after Idazoxan administration.
-
In vitro platelet aggregation studies were conducted to assess α2-adrenoceptor antagonism.[11]
-
Visualizing Pathways and Workflows
To further elucidate the mechanisms and experimental designs, the following diagrams are provided.
Caption: Idazoxan's primary signaling pathways.
Caption: Cross-species validation workflow.
Conclusion and Future Directions
The available evidence indicates that Idazoxan Hydrochloride exhibits comparable receptor binding affinities in rats and humans, suggesting a conserved primary mechanism of action.[7] However, significant species-specific differences in pharmacokinetics and functional outcomes exist. The low oral bioavailability in rats and the distinct behavioral effects observed in rodent models necessitate cautious extrapolation to human clinical scenarios.[3][8][9]
While animal models are indispensable for initial drug screening and mechanistic studies, the discordance sometimes observed between animal and human trials highlights their limitations.[12][13] The development of more predictive preclinical models, such as organ-on-a-chip technologies, could help bridge the translational gap.[14]
Future research should focus on:
-
Conducting direct, head-to-head comparative studies of Idazoxan's pharmacokinetics and pharmacodynamics in multiple species under standardized conditions.
-
Investigating the functional consequences of I2-imidazoline receptor antagonism across different species.
-
Utilizing advanced in vitro and in silico models to better predict human responses.
By systematically addressing these knowledge gaps, the scientific community can more effectively harness the therapeutic potential of Idazoxan and other novel compounds.
References
- 1. Idazoxan - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Oral idazoxan bioavailability in rat. Relevance of intestinal and hepatic first-pass effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. The pharmacokinetics and metabolism of idazoxan in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of acute and chronic administration of idazoxan on blood pressure and plasma catecholamine concentrations of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imidazoline receptor antagonists idazoxan and efaroxan enhance locomotor functions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The α2 adrenergic receptor antagonist idazoxan, but not the serotonin-2A receptor antagonist M100907, partially attenuated reward deficits associated with nicotine, but not amphetamine, withdrawal in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Idazoxan preferentially increases dopamine output in the rat medial prefrontal cortex at the nerve terminal level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The alpha adrenoceptor antagonist properties of idazoxan in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. crueltyfreeinternational.org [crueltyfreeinternational.org]
- 13. cbc.ca [cbc.ca]
- 14. drugdiscoverytrends.com [drugdiscoverytrends.com]
A Researcher's Guide to Appropriate Negative Control Experiments for Idazoxan Hydrochloride Studies
For Immediate Release
This guide provides a comprehensive comparison of appropriate negative control experiments for researchers utilizing Idazoxan (B1206943) Hydrochloride, a potent α2-adrenergic receptor antagonist with additional activity at imidazoline (B1206853) receptors. For professionals in drug development and scientific research, the selection of robust negative controls is paramount to ensuring the specificity of experimental findings. This document outlines key negative controls, alternative compounds for comparative analysis, and detailed experimental protocols to support rigorous study design.
Understanding the Pharmacological Profile of Idazoxan
Idazoxan is primarily recognized as a selective antagonist of α2-adrenergic receptors. However, its pharmacological profile is complex, as it also exhibits affinity for imidazoline receptors, acting as an antagonist at the I1 subtype and a potential agonist at the I2 subtype. Furthermore, studies have revealed off-target effects, notably its agonistic activity at 5-HT1A autoreceptors. This multifaceted activity necessitates a carefully considered approach to negative control experiments to dissect the specific receptor contributions to observed effects.
Essential Negative Control Strategies
To validate that the observed biological effects of Idazoxan are mediated by its intended target, the α2-adrenergic receptor, a series of negative control experiments are indispensable. These controls are designed to rule out off-target effects and non-specific actions of the compound.
Vehicle Control
The most fundamental control is the administration of the vehicle solution in which Idazoxan Hydrochloride is dissolved. This accounts for any effects of the solvent itself on the experimental model.
Stereoisomer Control
Idazoxan exists as a racemic mixture of (+) and (-) enantiomers with differing selectivities. The (-)-enantiomer is more selective for α2-adrenoceptors, while the (+)-enantiomer is equipotent at both α1 and α2-adrenoceptors[1][2]. Utilizing the less active or selective enantiomer can help to attribute the observed effects to the specific antagonism of the α2-receptor by the more potent enantiomer.
Structurally Unrelated α2-Adrenergic Antagonists
Employing alternative α2-adrenergic antagonists with different chemical structures but similar target affinity helps to confirm that the observed effect is a class effect of α2-adrenoceptor blockade, rather than an artifact of the specific chemical structure of Idazoxan.
Off-Target Receptor Blockade
Given Idazoxan's known interactions with other receptors, it is crucial to conduct experiments that block these potential off-targets. This includes the use of specific antagonists for imidazoline and 5-HT1A receptors.
Comparative Analysis with Alternative α2-Adrenergic Antagonists
A comparative analysis of Idazoxan with other α2-adrenergic antagonists provides valuable context for its pharmacological activity. The choice of comparator should be guided by its selectivity profile and known off-target activities.
| Compound | Primary Target | Selectivity (α2 vs α1) | Known Off-Target Activity | Key Considerations |
| Idazoxan | α2-Adrenergic Antagonist | High[3] | I1 antagonist, I2 agonist, 5-HT1A agonist | Complex pharmacology requires multiple controls. |
| Yohimbine (B192690) | α2-Adrenergic Antagonist | Moderate[3] | 5-HT receptor interactions, α1-adrenergic antagonism at higher concentrations | Less selective than Idazoxan, can produce different behavioral effects[4][5][6][7]. |
| Atipamezole | α2-Adrenergic Antagonist | Very High | Minimal affinity for other receptors | A highly selective tool for confirming α2-adrenoceptor involvement. |
| Efaroxan | α2-Adrenergic Antagonist | High | I1 antagonist | Structurally similar to Idazoxan, useful for dissecting imidazoline vs. adrenergic effects. |
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are provided below to guide researchers in implementing appropriate negative controls.
In Vitro Assays
1. Radioligand Binding Assay for α2-Adrenergic Receptor Occupancy
This assay quantifies the affinity of Idazoxan and control compounds for the α2-adrenergic receptor.
-
Objective: To determine the binding affinity (Ki) of test compounds for the α2-adrenergic receptor.
-
Materials:
-
Cell membranes expressing the human α2A-adrenergic receptor.
-
[3H]-RX821002 (a selective α2-adrenoceptor radioligand).
-
This compound and negative control compounds.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Prepare serial dilutions of Idazoxan and control compounds.
-
In a 96-well plate, combine cell membranes (10-20 µg protein/well), [3H]-RX821002 (at a concentration near its Kd, e.g., 0.5 nM), and varying concentrations of the test compounds.
-
To determine non-specific binding, add a high concentration of a non-labeled α2-antagonist (e.g., 10 µM yohimbine) to a set of wells.
-
Incubate at room temperature for 60-90 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 values and subsequently the Ki values using the Cheng-Prusoff equation.
-
2. Functional Assay: cAMP Accumulation Inhibition
This assay measures the functional consequence of α2-adrenergic receptor activation and its blockade by antagonists.
-
Objective: To assess the ability of Idazoxan and control compounds to antagonize agonist-induced inhibition of cAMP production.
-
Materials:
-
CHO or HEK293 cells stably expressing the human α2A-adrenergic receptor.
-
Forskolin (B1673556) (to stimulate adenylate cyclase).
-
An α2-adrenergic agonist (e.g., clonidine (B47849) or dexmedetomidine).
-
This compound and negative control compounds.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Procedure:
-
Seed cells in a 96-well plate and grow to confluence.
-
Pre-treat cells with various concentrations of Idazoxan or control compounds for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of an α2-agonist (e.g., EC80 of clonidine) in the presence of forskolin (e.g., 10 µM) for 15-30 minutes.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Generate dose-response curves for the antagonists and calculate their IC50 values.
-
In Vivo Assay
1. Reversal of α2-Agonist-Induced Sedation in Rodents
This behavioral assay assesses the in vivo efficacy of Idazoxan and control compounds in antagonizing the sedative effects of an α2-adrenergic agonist.
-
Objective: To evaluate the ability of Idazoxan and control compounds to reverse sedation induced by an α2-agonist.
-
Animals: Male Wistar rats (250-300g).
-
Materials:
-
An α2-adrenergic agonist (e.g., dexmedetomidine).
-
This compound and negative control compounds.
-
Vehicle (e.g., saline).
-
Apparatus to measure locomotor activity (e.g., open field arena with automated tracking).
-
-
Procedure:
-
Acclimatize rats to the testing room and open field arena.
-
Administer the α2-agonist (e.g., dexmedetomidine, 10 µg/kg, i.p.) to induce sedation.
-
Once sedation is established (e.g., 15 minutes post-agonist injection), administer Idazoxan (e.g., 1-10 mg/kg, i.p.), a negative control compound, or vehicle.
-
Immediately place the rat in the open field arena and record locomotor activity for a set period (e.g., 30-60 minutes).
-
Measure parameters such as total distance traveled, time spent mobile, and rearing frequency.
-
Compare the reversal of sedation across the different treatment groups.
-
Visualizing Experimental Logic and Pathways
To further clarify the experimental design and the underlying biological pathways, the following diagrams are provided.
Figure 1: Workflow for in vitro negative control experiments.
Figure 2: Idazoxan's targets and points for negative control intervention.
By implementing these rigorous negative control experiments, researchers can confidently attribute the observed effects of this compound to its specific molecular targets, thereby enhancing the validity and impact of their findings.
References
- 1. (Imidazolinyl-2)-2-benzodioxane 1-4 (idazoxan) and its stereoisomers, new alpha 2-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological properties of the enantiomers of idazoxan: possible separation between their alpha-adrenoceptor blocking effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the alpha-adrenoceptor antagonist profiles of idazoxan (RX 781094), yohimbine, rauwolscine and corynanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Behavioural effects of the alpha 2-adrenoceptor antagonists idazoxan and yohimbine in rats: comparisons with amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative effects of idazoxan, prazosin, and yohimbine on coronary ligation-induced arrhythmias in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Behavioural effects of the alpha 2-adrenoceptor antagonists idazoxan and yohimbine in rats: comparisons with amphetamine. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. Effects of yohimbine and idazoxan on motor behaviors in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: Idazoxan Hydrochloride vs. Rauwolscine and Corynanthine
For researchers and professionals in drug development, a nuanced understanding of adrenergic receptor antagonists is critical for advancing therapeutic strategies. This guide provides an objective comparison of Idazoxan Hydrochloride, rauwolscine (B89727), and corynanthine (B1669447), focusing on their performance as alpha-2 adrenergic receptor antagonists. The information herein is supported by experimental data to facilitate informed decisions in research applications.
Pharmacological Profiles: A Quantitative Comparison
The primary distinction between Idazoxan, rauwolscine, and corynanthine lies in their binding affinities and selectivity for different adrenergic and other receptor subtypes. Idazoxan is recognized as a selective α2-adrenergic receptor antagonist, but it also exhibits notable affinity for imidazoline (B1206853) receptors.[1][2] Rauwolscine, a stereoisomer of yohimbine, is a potent α2-adrenergic receptor antagonist.[3][4] In contrast, corynanthine, another diastereoisomer of yohimbine, demonstrates a preference for α1-adrenergic receptors over α2-adrenergic receptors.[5][6]
The following tables summarize the binding affinities (Ki, pKi, or Kd values) of these compounds for various receptor subtypes as reported in the literature.
Table 1: Comparative Binding Affinities for Alpha-2 Adrenergic Receptor Subtypes
| Compound | α2A-AR | α2B-AR | α2C-AR | Species/Tissue | Reference |
| This compound | pKi: 8.01 | pKi: 7.43 | pKi: 7.7 | Human | [7] |
| Rauwolscine | - | - | - | Human Brain | [8] |
| Kd: 4.7 ± 2.5 nM | |||||
| Corynanthine | - | - | - | - | - |
Note: A comprehensive side-by-side comparison for all subtypes from a single study is limited. The provided data is compiled from various sources and methodologies, which may contribute to variability.
Table 2: Binding Affinities for Other Receptors
| Compound | Receptor | Affinity (pKi/Ki) | Species/Tissue | Reference |
| This compound | I1 Imidazoline | pKi: 5.90 | - | [7] |
| I2 Imidazoline | pKi: 7.22 | - | [7] | |
| Rauwolscine | 5-HT1A | Partial Agonist | Human | [4][9] |
| 5-HT2A | Antagonist | - | [4] | |
| 5-HT2B | Antagonist | - | [4] | |
| Corynanthine | α1-Adrenergic | ~10-fold higher affinity than for α2 | - | [5] |
Signaling Pathways and Mechanism of Action
Idazoxan, rauwolscine, and corynanthine exert their effects by competitively binding to alpha-adrenergic receptors, thereby blocking the actions of endogenous agonists like norepinephrine (B1679862) and epinephrine. The alpha-2 adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation, inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. By antagonizing these receptors, these compounds prevent this signaling cascade.
Experimental Protocols
The characterization of these compounds relies on standardized experimental procedures. Below are detailed methodologies for key assays used to determine their pharmacological properties.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity of a compound for a specific receptor.
Objective: To determine the dissociation constant (Kd) or inhibition constant (Ki) of Idazoxan, rauwolscine, and corynanthine for alpha-adrenergic receptors.
Materials:
-
Cell membranes expressing the target receptor (e.g., from transfected cell lines or specific tissues like brain cortex).
-
Radioligand (e.g., [3H]rauwolscine or [3H]idazoxan).
-
Test compounds (this compound, rauwolscine, corynanthine).
-
Incubation buffer (e.g., Tris-HCl buffer).
-
Non-specific binding agent (e.g., a high concentration of an unlabeled ligand like phentolamine).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and centrifuge to isolate the cell membranes. Resuspend the membrane pellet in the incubation buffer.
-
Incubation: In a series of tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. For determining Kd, only the radioligand at varying concentrations is used.
-
Total and Non-specific Binding: Include control tubes for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess unlabeled ligand).
-
Equilibration: Incubate the tubes at a specific temperature (e.g., 25°C) for a defined period to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, plot the percentage of specific binding against the log concentration of the test compound to determine the IC50, which can then be converted to a Ki value. For saturation binding, plot specific binding against the radioligand concentration to determine the Kd and Bmax.
Functional Assays
Functional assays are crucial for determining whether a compound acts as an agonist or an antagonist and for quantifying its potency.
Objective: To assess the antagonist activity of Idazoxan, rauwolscine, and corynanthine on alpha-2 adrenergic receptor function.
Example: Inhibition of Forskolin-Stimulated cAMP Accumulation
Materials:
-
Whole cells expressing the alpha-2 adrenergic receptor.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
An alpha-2 adrenergic receptor agonist (e.g., clonidine).
-
Test compounds (this compound, rauwolscine, corynanthine).
-
cAMP assay kit (e.g., ELISA-based).
Procedure:
-
Cell Culture: Plate the cells in appropriate culture plates and grow to a suitable confluency.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of the test antagonist.
-
Agonist Stimulation: Add a fixed concentration of the alpha-2 adrenergic agonist.
-
Adenylyl Cyclase Activation: Add forskolin to stimulate adenylyl cyclase and induce cAMP production.
-
Incubation: Incubate for a defined period to allow for cAMP accumulation.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using a cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the antagonist concentration to determine the IC50 value, which reflects the antagonist's potency.
Concluding Remarks
The choice between this compound, rauwolscine, and corynanthine will largely depend on the specific research question and the desired selectivity profile. Idazoxan offers potent and selective α2-adrenergic antagonism with additional effects on imidazoline receptors, which may be of interest in certain neurological and metabolic studies. Rauwolscine serves as a robust and well-characterized α2-adrenergic antagonist. Corynanthine, with its preference for α1-adrenoceptors, provides a valuable tool for dissecting the roles of different alpha-adrenergic receptor subtypes. A thorough understanding of their distinct pharmacological profiles, as outlined in this guide, is paramount for the design and interpretation of preclinical and clinical research.
References
- 1. Idazoxan - Wikipedia [en.wikipedia.org]
- 2. Idazoxan: a novel pharmacological tool for the study of alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rauwolscine (Alpha Yohimbine): Benefits, Uses, and Side Effects [varionlife.com]
- 4. Rauwolscine - Wikipedia [en.wikipedia.org]
- 5. Corynanthine [medbox.iiab.me]
- 6. researchgate.net [researchgate.net]
- 7. adooq.com [adooq.com]
- 8. High affinity binding of 3H rauwolscine and 3H RX781094 to alpha 2 adrenergic receptors and non-stereoselective sites in human and rabbit brain cortex membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rauwolscine - NutraPedia [nutrahacker.com]
A Comparative Guide to the Neuroprotective Effects of Idazoxan Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective effects of Idazoxan (B1206943) Hydrochloride with other neuroprotective agents, supported by experimental data. The information is intended to assist researchers and drug development professionals in evaluating its therapeutic potential.
Overview of Idazoxan Hydrochloride
This compound is a pharmacological agent with a dual mechanism of action, acting as a selective antagonist for both α2-adrenergic receptors and imidazoline (B1206853) I2 receptors.[1] This dual antagonism is believed to be the primary driver of its neuroprotective effects observed in various preclinical models of neurological disorders. Initially investigated as an antidepressant, its potential has expanded to neurodegenerative diseases like Alzheimer's and Parkinson's, as well as acute neuronal injury models such as cerebral ischemia.[1]
Mechanism of Action and Signaling Pathways
Idazoxan's neuroprotective properties are attributed to its modulation of multiple signaling pathways through its antagonist activity at α2-adrenergic and I2-imidazoline receptors.
α2-Adrenergic Receptor Antagonism
As an antagonist of presynaptic α2-adrenergic autoreceptors on noradrenergic neurons, Idazoxan blocks the negative feedback mechanism that normally inhibits norepinephrine (B1679862) (noradrenaline) release. This leads to an increase in the synaptic concentration of norepinephrine in brain regions like the neocortex and hippocampus.[2] The elevated levels of norepinephrine are thought to contribute to neuroprotection through:
-
Enhancement of neuronal activity and survival signals : Increased noradrenergic transmission can activate downstream signaling cascades that promote neuronal survival and trophic processes.[2]
-
Modulation of Neuroinflammation : By increasing central noradrenaline tone, Idazoxan can suppress microglial activation and the expression of pro-inflammatory cytokines, thereby reducing neuroinflammation.[3]
I2-Imidazoline Receptor Antagonism
Idazoxan also exhibits high affinity for I2-imidazoline receptors, which are predominantly located on the outer mitochondrial membrane of glial cells, particularly astrocytes.[4][5] The neuroprotective effects mediated by I2-receptor antagonism are less clearly defined but are thought to involve:
-
Regulation of Glial Function : Activation of I2 receptors may increase the expression of glial fibrillary acidic protein (GFAP) in astrocytes, a process associated with reactive gliosis which can be both beneficial and detrimental depending on the context of the injury.[4]
-
Mitochondrial Function : Given their mitochondrial localization, I2 receptors are implicated in the regulation of cellular metabolism and apoptosis.[4]
Below is a diagram illustrating the proposed signaling pathways for Idazoxan's neuroprotective effects.
Caption: Proposed signaling pathways of Idazoxan's neuroprotective action.
Comparative Efficacy of Idazoxan in Preclinical Models
The neuroprotective potential of Idazoxan has been evaluated in various animal models of neurological disorders. The following tables summarize the quantitative data from these studies and compare its efficacy with other agents.
Cerebral Ischemia Models
Table 1: Neuroprotective Effects of Idazoxan in Rodent Models of Cerebral Ischemia
| Animal Model | Treatment Protocol | Outcome Measure | Result | Reference |
| Rat (Incomplete forebrain ischemia) | 0.1 mg/kg IV bolus + 10 µg/kg/min for 6h, post-ischemia | Neuronal damage in hippocampus | Reduction from 84% to 26% | [2] |
| Rat (Incomplete forebrain ischemia) | 0.1 mg/kg IV bolus + 10 µg/kg/min for 6h, post-ischemia | Neuronal damage in neocortex | Reduction from 15% to 1% | [2] |
| Rat (10 min forebrain ischemia) | 0.1 mg/kg IV bolus + 10 µg/kg/min for 48h, post-ischemia | Neuronal degeneration in hippocampal CA1 region | Reduction from 71% to 31% | [6] |
| Rat (Global ischemia) | 3 mg/kg | Neuronal cell loss in hippocampal CA1 region | No significant neuroprotection | [1] |
Table 2: Comparison of Idazoxan with Other Agents in a Rat Model of Global Ischemia
| Treatment | Dosage | Outcome Measure | Result | Reference |
| Idazoxan | 3 mg/kg | Neuronal cell loss in hippocampal CA1 region | No significant neuroprotection | [1] |
| Methoxyidazoxan (α2-antagonist) | 3 mg/kg | Neuronal cell loss in hippocampal CA1 region | No significant neuroprotection | [1] |
| BU224 (I2-ligand) | 0.6 and 3 mg/kg | Neuronal cell loss in hippocampal CA1 region | No significant neuroprotection | [1] |
Parkinson's Disease Models
Table 3: Effects of Idazoxan in Primate and Rodent Models of Parkinson's Disease
| Animal Model | Treatment Protocol | Outcome Measure | Result | Reference |
| MPTP-lesioned Cynomolgus Monkey | 7.5 mg/kg and 10 mg/kg p.o. in combination with L-dopa | L-dopa-induced dyskinesias | Up to 65% reduction | [7] |
| Rat (LPS-induced inflammation model) | In combination with atomoxetine (B1665822) | Amphetamine-mediated rotational asymmetry | Significant reduction compared to either drug alone | [3] |
Alzheimer's Disease Models
-
Reversal of GSK3-beta hyperactivation.
-
Lowering of amyloid-beta load in the cerebral cortex.
-
Decreased density of inflammatory microglial cells.
-
Reduced tau hyper-phosphorylation.
-
Improved cognitive function in behavioral tests.
Comparison with Other Neuroprotective Agents
Riluzole (B1680632)
Riluzole is a neuroprotective agent approved for the treatment of amyotrophic lateral sclerosis (ALS). Its mechanism of action is distinct from Idazoxan and involves:
-
Inhibition of voltage-dependent sodium and calcium channels.
-
Blockade of AMPA and NMDA glutamate (B1630785) receptors.
-
Inhibition of glutamate release.[8]
-
Direct inhibition of protein kinase C (PKC).[9]
Comparison:
-
Mechanism: Idazoxan primarily modulates the noradrenergic and imidazoline systems, while Riluzole's effects are centered on glutamatergic neurotransmission and ion channel function.
-
Therapeutic Indications: Riluzole is established for ALS, whereas Idazoxan's potential is still under investigation for various neurodegenerative and ischemic conditions.
Edaravone
Edaravone is a potent free radical scavenger used clinically to reduce neuronal damage following ischemic stroke.[10] Its neuroprotective mechanism is primarily attributed to its antioxidant properties, which mitigate oxidative stress-induced cellular damage.[10]
Comparison:
-
Mechanism: Idazoxan's neuroprotection is receptor-mediated, influencing neurotransmitter release and inflammation, while Edaravone directly scavenges free radicals.
-
Clinical Use: Edaravone is approved for use in acute ischemic stroke, highlighting its clinical translation, which is yet to be achieved for Idazoxan in neuroprotection.[10]
Experimental Protocols
Rat Model of Incomplete Forebrain Ischemia
-
Animal Model: Male Wistar rats.
-
Ischemia Induction: 10 minutes of incomplete forebrain ischemia is induced by bilateral common carotid artery occlusion combined with controlled hypotension.
-
Drug Administration: Idazoxan is administered as an intravenous (IV) bolus (0.1 mg/kg) immediately after the ischemic period, followed by a continuous IV infusion (10 µg/kg/min) for 6 or 48 hours.[2][6]
-
Outcome Assessment: After a survival period of 7 days, the brains are perfusion-fixed, and histopathological analysis is performed on paraffin-embedded sections to quantify neuronal damage in the hippocampus and neocortex.[6]
References
- 1. Effects of alpha 2-adrenoceptor antagonists and imidazoline2-receptor ligands on neuronal damage in global ischaemia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protection against ischemia-induced neuronal damage by the alpha 2-adrenoceptor antagonist idazoxan: influence of time of administration and possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment with the noradrenaline re-uptake inhibitor atomoxetine alone and in combination with the α2-adrenoceptor antagonist idazoxan attenuates loss of dopamine and associated motor deficits in the LPS inflammatory rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of receptor imidazoline 2 and its endogenous ligand agmatine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazoline receptor - Wikipedia [en.wikipedia.org]
- 6. Postischemic administration of idazoxan, an alpha-2 adrenergic receptor antagonist, decreases neuronal damage in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Noradrenoceptor antagonism with idazoxan improves L-dopa-induced dyskinesias in MPTP monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of riluzole in Alzheimer's disease: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel neuroprotective mechanism of riluzole: direct inhibition of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective effects of edaravone: a novel free radical scavenger in cerebrovascular injury - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the anti-dyskinetic effects of Idazoxan with other treatments
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of Idazoxan (B1206943) with Other Therapeutic Agents for Levodopa-Induced Dyskinesia.
This guide provides a comprehensive comparison of the anti-dyskinetic effects of Idazoxan, an α2-adrenergic receptor antagonist, with other established and investigational treatments for levodopa-induced dyskinesia (LID) in Parkinson's disease (PD). The information presented is based on available preclinical and clinical data, with a focus on quantitative outcomes, experimental methodologies, and underlying signaling pathways.
Executive Summary
Idazoxan has demonstrated anti-dyskinetic potential in preclinical models of Parkinson's disease, with some early clinical evidence suggesting a modest benefit. However, clinical trial results have been inconsistent, with one pilot study showing a reduction in dyskinesia at a specific dose and another study finding it ineffective. In comparison, the N-methyl-D-aspartate (NMDA) receptor antagonist, Amantadine (B194251), is an established treatment for LID with more robust clinical data supporting its efficacy. Furthermore, emerging therapies targeting the serotonergic system, such as 5-HT1A receptor agonists, have also shown promise in clinical trials. This guide will delve into the experimental data to provide a clear comparison of these different therapeutic approaches.
Quantitative Data Comparison
Table 1: Preclinical Efficacy in MPTP-Lesioned Primate Models
| Treatment | Animal Model | Dose | Key Findings | Reference |
| Idazoxan | Cynomolgus Monkeys | 7.5 mg/kg & 10 mg/kg, p.o. | Up to 65% reduction in dyskinesias without impairing the anti-parkinsonian effect of L-dopa.[1] | Grondin et al., 2000 |
| Idazoxan | Marmosets | 2.5 mg/kg, p.o. | Approximately 75% reduction in peak dose dyskinesia. | Henry et al., 1999 |
| Eltoprazine (5-HT1A/1B Agonist) | Macaques | Sub-threshold doses in combination | Up to 80% reduction in abnormal involuntary movements when combined with a 5-HT1B agonist, without affecting the anti-parkinsonian properties of L-DOPA.[2] | Carta et al., 2007 |
Table 2: Clinical Efficacy in Levodopa-Induced Dyskinesia in Parkinson's Disease
| Treatment | Study Design | N | Dose | Primary Outcome Measure | Key Findings | Reference |
| Idazoxan | Pilot, Randomized, Placebo-Controlled | 18 | 10 mg, 20 mg, 40 mg (single oral doses) | Dyskinesia severity | Improved severity of L-DOPA-induced dyskinesia at the 20 mg dose without worsening parkinsonism.[3] | Rascol et al., 2001 |
| Idazoxan | Randomized, Placebo-Controlled | - | - | Levodopa-induced dyskinesias | Reported to be ineffective.[4] | Manson et al., 2000 |
| Amantadine (Extended-Release) | Randomized, Double-Blind, Placebo-Controlled (EASE LID Study) | 121 | 274 mg once daily at bedtime | Change in Unified Dyskinesia Rating Scale (UDysRS) total score at week 12 | Significant reduction in UDysRS score vs. placebo (treatment difference: -7.9). Also reduced 'OFF' time.[5][6] | Pahwa et al., 2017 |
| Amantadine (Extended-Release) | Meta-analysis of RCTs | 14 studies | Various | Dyskinesia Rating Scales (DRS), (MDS-)UPDRS Part IV | Significantly reduced dyskinesia across different formulations.[7] | Srivanitchapoom et al., 2023 |
| Eltoprazine (5-HT1A/1B Agonist) | Randomized, Double-Blind, Placebo-Controlled, Dose-Finding | 22 | 2.5 mg, 5 mg, 7.5 mg (single oral doses) | Area Under the Curve (AUC) for Clinical Dyskinesia Rating Scale (CDRS) | 5 mg dose significantly reduced CDRS AUC (-1.02) and maximum CDRS score (-1.14). 7.5 mg also showed an anti-dyskinetic effect.[8][9] | Svenningsson et al., 2015 |
| Buspirone (B1668070) (5-HT1A Agonist) | Randomized, Placebo-Controlled, Crossover | 30 | 10 mg (in combination with 1.25 mg zolmitriptan) three times a day | Abnormal Involuntary Movement Scale (AIMS) scores | Significant reduction in AIMS scores vs. placebo (mean treatment effect: -4.2) without worsening motor function.[10] | LeWitt et al., 2024 |
| Buspirone (5-HT1A Agonist) | Controlled Study | 16 | 10-60 mg/day; 100 mg/day | Dyskinesia scores | No significant effect at 10-60 mg/day. A decrease in dyskinesia scores was seen at a high dose of 100 mg/day, but with a significant worsening of disability ratings.[11] | Ludwig et al., 1986 |
Experimental Protocols
Preclinical Model: MPTP-Lesioned Primates
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) primate model is a widely used and validated model for studying Parkinson's disease and its complications, including LID.[12][13]
-
Induction of Parkinsonism: Non-human primates (e.g., cynomolgus monkeys, marmosets) are administered MPTP, a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking the primary pathology of Parkinson's disease.[14][15] The administration can be systemic (intravenous or intramuscular) or intracarotid.
-
Induction of Dyskinesia: Following the establishment of a stable parkinsonian state, animals are treated with levodopa (B1675098) (L-dopa) over a period of weeks to months. This chronic L-dopa administration leads to the development of dyskinesias that are phenomenologically similar to those seen in human patients.
-
Behavioral Assessment: Dyskinesia is typically assessed by trained observers using validated rating scales. These scales quantify the severity of abnormal involuntary movements in different body parts. Parkinsonian disability is also monitored to ensure that the anti-dyskinetic treatment does not worsen the underlying motor symptoms.
Clinical Trial Methodology for Levodopa-Induced Dyskinesia
-
Study Design: Clinical trials are typically randomized, double-blind, and placebo-controlled to minimize bias. Crossover designs, where each patient receives both the active drug and placebo at different times, are also common.
-
Patient Population: Participants are patients with a diagnosis of idiopathic Parkinson's disease who are on a stable regimen of levodopa and experience troublesome dyskinesia.
-
Intervention: Patients receive the investigational drug (e.g., Idazoxan, Amantadine, Eltoprazine) or a placebo for a specified period. The dosing may be a single acute challenge or chronic administration over several weeks.
-
Outcome Measures: The primary endpoint is typically the change in a standardized dyskinesia rating scale from baseline to the end of the treatment period. Commonly used scales include:
-
Unified Dyskinesia Rating Scale (UDysRS): A comprehensive scale that assesses both the objective impairment and the patient's perception of the impact of dyskinesia on daily life.
-
Abnormal Involuntary Movement Scale (AIMS): A clinician-rated scale used to assess the severity of tardive dyskinesia, which has been adapted for use in Parkinson's disease.
-
Clinical Dyskinesia Rating Scale (CDRS) and Rush Dyskinesia Rating Scale: Other validated scales used to quantify the severity of dyskinesia.
-
-
Motor Function Assessment: The Unified Parkinson's Disease Rating Scale (UPDRS) Part III (Motor Examination) is used to assess the effect of the treatment on the underlying parkinsonian motor symptoms to ensure that the anti-dyskinetic effect does not come at the cost of worsening motor function. Patient diaries are also often used to record the amount of "ON" time with and without troublesome dyskinesia, and "OFF" time.
Signaling Pathways and Mechanisms of Action
The development of levodopa-induced dyskinesia is complex and involves maladaptive plasticity in the basal ganglia circuitry, driven by the non-physiological, pulsatile stimulation of dopamine (B1211576) receptors. The different therapeutic agents discussed here target distinct neurotransmitter systems to modulate this aberrant signaling.
Idazoxan: α2-Adrenergic Receptor Antagonism
Idazoxan is a selective antagonist of α2-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) associated with the Gi heterotrimeric G-protein.[16] In the central nervous system, presynaptic α2-autoreceptors on noradrenergic neurons inhibit the release of norepinephrine (B1679862). By blocking these autoreceptors, Idazoxan is thought to increase noradrenergic transmission. The precise mechanism by which this leads to an anti-dyskinetic effect is not fully elucidated but may involve the modulation of dopamine release and/or the activity of striatal neurons. Postsynaptic α2-adrenoceptors are also present in the striatum and their blockade could directly influence the excitability of medium spiny neurons.
Caption: Idazoxan blocks presynaptic α2-autoreceptors, increasing norepinephrine release, and postsynaptic α2-receptors.
Amantadine: NMDA Receptor Antagonism
Amantadine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a type of ionotropic glutamate (B1630785) receptor. Overactivity of the glutamatergic system, particularly through NMDA receptors, is thought to be a key contributor to the development and expression of LID.[17] By blocking the NMDA receptor ion channel, Amantadine reduces excessive glutamatergic transmission in the basal ganglia, thereby dampening the abnormal signaling that leads to dyskinesia.
Caption: Amantadine blocks the NMDA receptor, reducing excessive calcium influx and downstream signaling that contributes to dyskinesia.
Serotonergic Agents (e.g., Eltoprazine, Buspirone): 5-HT1A Receptor Agonism
In the parkinsonian brain, serotonergic neurons can take up L-dopa, convert it to dopamine, and release it in an unregulated, non-physiological manner. This aberrant dopamine release is a major contributor to LID. 5-HT1A receptors are located as autoreceptors on the soma and dendrites of serotonergic neurons in the dorsal raphe nucleus. Activation of these autoreceptors inhibits the firing of serotonergic neurons, thereby reducing the release of both serotonin (B10506) and the "false neurotransmitter" dopamine.[18] Eltoprazine is a 5-HT1A and 5-HT1B receptor agonist, while buspirone is a 5-HT1A receptor agonist.
Caption: Serotonergic agents activate 5-HT1A autoreceptors, inhibiting neuronal firing and reducing the aberrant release of dopamine derived from L-dopa.
Conclusion
The landscape of therapeutic options for levodopa-induced dyskinesia is evolving. While Idazoxan showed initial promise in preclinical studies, its clinical efficacy remains uncertain due to conflicting trial results. In contrast, Amantadine is a well-established treatment with a solid evidence base for its anti-dyskinetic effects. Furthermore, the growing understanding of the role of the serotonergic system in LID has opened up new therapeutic avenues, with agents like Eltoprazine and Buspirone demonstrating encouraging results in clinical trials.
For researchers and drug development professionals, this comparative guide highlights the importance of targeting non-dopaminergic systems in the management of LID. The data presented underscore the need for further well-designed, head-to-head comparative trials to definitively establish the relative efficacy and safety of these different therapeutic approaches. The detailed experimental protocols and signaling pathway diagrams provided herein can serve as a valuable resource for designing future studies and for identifying novel therapeutic targets to improve the quality of life for individuals with Parkinson's disease.
References
- 1. Noradrenoceptor antagonism with idazoxan improves L-dopa-induced dyskinesias in MPTP monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combined 5-HT1A and 5-HT1B receptor agonists for the treatment of L-DOPA-induced dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Idazoxan, an alpha-2 antagonist, and L-DOPA-induced dyskinesias in patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ADS-5102 (Amantadine) Extended-Release Capsules for Levodopa-Induced Dyskinesia in Parkinson Disease (EASE LID Study): A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADS-5102 (Amantadine) Extended-Release Capsules for Levodopa-Induced Dyskinesia in Parkinson Disease (EASE LID Study): A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of oral amantadine in Parkinson’s disease with dyskinesia and motor fluctuations: a systematic review and meta-analysis of randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eltoprazine counteracts l-DOPA-induced dyskinesias in Parkinson's disease: a dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Eltoprazine prevents levodopa-induced dyskinesias by reducing striatal glutamate and direct pathway activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. The MPTP-lesioned non-human primate models of Parkinson's disease. Past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The MPTP-treated primate as a model of motor complications in PD: primate model of motor complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of the alpha 2 adrenoreceptor antagonist, idazoxan, on motor disabilities in MPTP-treated monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MPTP primate model of Parkinson's disease: a mechanographic and electromyographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The mechanism of alpha2-adrenergic inhibition of sympathetic ganglionic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. semanticscholar.org [semanticscholar.org]
A Comparative Guide to the Receptor Specificity of Idazoxan Hydrochloride and Yohimbine
For researchers and professionals in drug development, understanding the nuanced differences in receptor binding profiles of pharmacological agents is paramount. This guide provides a detailed, data-driven comparison of the receptor specificity of two prominent alpha-2 adrenergic receptor antagonists: Idazoxan (B1206943) Hydrochloride and Yohimbine. While both compounds are known for their alpha-2 blocking properties, their interactions with other receptor systems differ significantly, influencing their overall pharmacological effects.
Quantitative Receptor Binding Affinity
The following table summarizes the binding affinities (Ki) of Idazoxan Hydrochloride and Yohimbine for a range of neurotransmitter receptors, as determined by radioligand binding assays. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Idazoxan Ki (nM) | Yohimbine Ki (nM) | References |
| Adrenergic Receptors | |||
| α1 | 180 | 22.4 | [1] |
| α2 | 7.3 | 0.5 | [1] |
| α2A | - | 3.02 | [2] |
| α2B | - | 10 | [2] |
| α2C | - | 0.68 | [2] |
| Imidazoline (B1206853) Receptors | |||
| I1 | High Affinity | Low Affinity | [3] |
| I2 | High Affinity | Low Affinity | [3][4] |
| Serotonin (B10506) (5-HT) Receptors | |||
| 5-HT1A | - | 50.1 | [4] |
| 5-HT1B | - | 158.5 | [4] |
| 5-HT1D | - | 25.1 | [4] |
| Dopamine (B1211576) Receptors | |||
| D2 | - | 398.1 | [4] |
| D3 | - | >1000 | [4] |
Note: A hyphen (-) indicates that specific data was not prominently available in the reviewed literature under the same comparative conditions.
From the data, it is evident that while both compounds are potent antagonists at alpha-2 adrenergic receptors, Yohimbine exhibits a higher affinity. However, Idazoxan demonstrates a greater selectivity for alpha-2 receptors over alpha-1 receptors, with a selectivity ratio (α2/α1) of 245, compared to 45 for Yohimbine[1]. A key distinction lies in Idazoxan's high affinity for imidazoline binding sites (I1 and I2), a characteristic not shared by Yohimbine[5][6]. Conversely, Yohimbine displays a broader spectrum of activity, with moderate affinity for several serotonin (5-HT) and dopamine (D2) receptor subtypes[4].
Experimental Protocols
The quantitative data presented in this guide are primarily derived from in vitro radioligand binding assays. The following is a generalized protocol for such an experiment.
Radioligand Binding Assay for Receptor Affinity Determination
Objective: To determine the binding affinity (Ki) of a test compound (e.g., Idazoxan or Yohimbine) for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Tissue homogenates or cell membranes expressing the target receptor.
-
Radioligand with high affinity and specificity for the target receptor (e.g., [3H]-Rauwolscine or [3H]-Yohimbine for alpha-2 adrenergic receptors).
-
Test compounds (this compound, Yohimbine).
-
Assay buffer (e.g., Tris-HCl buffer).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: The tissue or cells are homogenized and centrifuged to isolate the cell membranes containing the receptors of interest. The protein concentration of the membrane preparation is determined.
-
Assay Setup: A series of tubes are prepared containing a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Incubation: The membrane preparation is added to the tubes, and the mixture is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The filters are placed in vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizing Receptor Specificity and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), provide a visual representation of the comparative receptor binding profiles and the canonical signaling pathway associated with alpha-2 adrenergic receptor activation.
Conclusion
References
- 1. 5-Hydroxytryptamine 5-HT1B and 5-HT1D receptors mediating inhibition of adenylate cyclase activity. Pharmacological comparison with special reference to the effects of yohimbine, rauwolscine and some beta-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The alpha adrenoceptor antagonist properties of idazoxan in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of I1 and I2 imidazoline receptors in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differences in the regulation of [3H]idazoxan and [3H]yohimbine binding sites in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazoline receptors, non-adrenergic idazoxan binding sites and alpha 2-adrenoceptors in the human central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alpha 2-adrenoceptor subtypes and imidazoline-like binding sites in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Differential Effects of Idazoxan and Clonidine on Seizure Thresholds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the differential effects of Idazoxan (B1206943) and Clonidine (B47849) on seizure thresholds, drawing upon key experimental findings. The data presented herein is synthesized from foundational studies in the field to provide an objective overview for researchers, scientists, and professionals involved in drug development for neurological disorders.
Executive Summary
Clonidine, an α2-adrenergic receptor agonist, and Idazoxan, an α2-adrenergic receptor antagonist, exert opposing effects on seizure thresholds. Experimental evidence robustly demonstrates that Clonidine suppresses seizures and elevates the threshold at which seizures can be induced. Conversely, Idazoxan promotes seizures by lowering this threshold. These effects are primarily mediated through the modulation of noradrenergic pathways in the brain, particularly in regions implicated in seizure generation and propagation, such as the amygdala. The amygdala kindling model in kittens has been a pivotal experimental paradigm for elucidating these differential effects.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of Clonidine and Idazoxan on focal and generalized seizure thresholds based on findings from microinfusion studies in amygdala-kindled kittens. The data illustrates the significant and opposing nature of these two compounds on seizure susceptibility.
Table 1: Effect of Clonidine on Seizure Thresholds
| Dosage (nmol) | Change in Focal Seizure Threshold | Change in Generalized Seizure Threshold |
| Low | Significant Increase | Significant Increase |
| Medium | More Pronounced Increase | More Pronounced Increase |
| High | Maximum Increase Observed | Maximum Increase Observed |
| Data is illustrative, representing the dose-dependent increases in seizure thresholds as consistently reported in the literature.[1][2][3] |
Table 2: Effect of Idazoxan on Seizure Thresholds
| Dosage (nmol) | Change in Focal Seizure Threshold | Change in Generalized Seizure Threshold |
| Low | Significant Decrease | Significant Decrease |
| Medium | More Pronounced Decrease | More Pronounced Decrease |
| High | Maximum Decrease Observed | Maximum Decrease Observed |
| Data is illustrative, representing the dose-dependent decreases in seizure thresholds as consistently reported in the literature.[1][2][3] |
Experimental Protocols
The foundational research establishing the differential effects of Clonidine and Idazoxan on seizure thresholds has primarily utilized the amygdala kindling model in kittens. This model is well-established for studying the development and suppression of focal and secondarily generalized seizures.
Amygdala Kindling Model in Kittens
-
Animal Subjects: Preadolescent kittens (3-4 months old) are used for these studies.[4]
-
Surgical Preparation:
-
Under anesthesia, bipolar stimulating electrodes and a guide cannula for microinfusion are stereotactically implanted in the amygdala.
-
For studies involving pontine microinfusions, a cannula is implanted in the vicinity of the locus ceruleus.[2][3]
-
Animals are allowed a post-operative recovery period.
-
-
Kindling Procedure:
-
A monophasic square-wave stimulus is delivered to the amygdala once daily.
-
The initial stimulus intensity is sub-threshold for inducing an afterdischarge.
-
The intensity is gradually increased until a focal seizure (afterdischarge) is elicited. This intensity is then used for subsequent kindling stimulations.
-
Daily stimulation leads to the progressive development of more severe seizures, culminating in generalized tonic-clonic convulsions (Stage 6 seizures). An animal is considered "kindled" upon reaching this stage.
-
-
Drug Administration:
-
Seizure Threshold Determination:
-
10-12 minutes post-infusion, the seizure threshold is determined.[1][2]
-
The threshold is defined as the minimum current intensity required to elicit a focal seizure (focal seizure threshold) or a generalized convulsion (convulsive seizure threshold).
-
Thresholds are compared between drug conditions and control conditions (vehicle infusion or sham needle insertion).[1][2]
-
Signaling Pathways and Mechanisms of Action
The opposing effects of Clonidine and Idazoxan on seizure thresholds are rooted in their interaction with α2-adrenergic receptors, which play a crucial role in modulating neuronal excitability.
Clonidine: As an α2-adrenergic agonist, Clonidine binds to and activates presynaptic α2 autoreceptors on noradrenergic neurons. This activation inhibits the release of norepinephrine (B1679862) (NE), a neurotransmitter that can have excitatory effects at postsynaptic receptors. By reducing NE release, Clonidine leads to a net decrease in neuronal excitability, thereby increasing the seizure threshold.[5]
Idazoxan: As an α2-adrenergic antagonist, Idazoxan blocks these presynaptic α2 autoreceptors. This blockade prevents the natural negative feedback mechanism for NE release. Consequently, there is an increased release of NE into the synaptic cleft, leading to enhanced activation of postsynaptic receptors, increased neuronal excitability, and a lowered seizure threshold.[1][2]
Caption: Signaling pathway of α2-adrenergic receptor modulation.
Experimental and Logical Workflows
The investigation of Clonidine and Idazoxan's effects on seizure thresholds follows a structured experimental workflow.
Caption: Experimental workflow for assessing drug effects on seizure thresholds.
References
- 1. The alpha2 adrenoreceptor agonist clonidine suppresses evoked and spontaneous seizures, whereas the alpha2 adrenoreceptor antagonist idazoxan promotes seizures in amygdala-kindled kittens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The alpha 2-agonist clonidine suppresses seizures, whereas the alpha 2-antagonist idazoxan promotes seizures--a microinfusion study in amygdala-kindled kittens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The alpha 2 adrenoreceptor agonist clonidine suppresses seizures, whereas the alpha 2 adrenoreceptor antagonist idazoxan promotes seizures: pontine microinfusion studies of amygdala-kindled kittens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute sleep deprivation reduces amygdala-kindled seizure thresholds in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison and Selection of Current Implantable Anti-Epileptic Devices - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Idazoxan Hydrochloride proper disposal procedures
Proper disposal of Idazoxan Hydrochloride is crucial for laboratory safety and environmental protection. As a substance classified with acute oral toxicity, it must be managed as hazardous waste. Adherence to institutional and regulatory guidelines is paramount.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[1] All handling of this compound should occur in a well-ventilated area or a chemical fume hood to avoid inhalation or contact.
Disposal Procedures for this compound
The disposal of this compound and associated materials must follow hazardous waste protocols. It should never be disposed of in regular trash or down the sewer system without explicit written permission from your institution's Environmental Health and Safety (EHS) department.[2][3]
Step 1: Waste Identification and Segregation
-
Pure Chemical/Unused Product: Any unwanted or expired this compound is considered hazardous waste.
-
Contaminated Materials: This includes items like gloves, bench paper, wipes, and other lab supplies that have come into contact with the chemical.[4]
-
Empty Containers: Bottles or vials that previously held this compound require specific cleaning procedures before they can be considered non-hazardous.[5][6]
Step 2: Packaging and Labeling
Proper packaging and labeling are critical for safe transport and disposal.
-
Select a Compatible Container: Store chemical waste in a container that is in good condition, leak-proof, and has a secure, screw-on cap.[4][5] Plastic containers are often preferred over glass to minimize the risk of breakage.[2]
-
Apply Hazardous Waste Label: As soon as waste is added to the container, affix a "Hazardous Waste" tag provided by your institution's EHS department.[2][6]
-
Complete the Label Information: The label must be filled out completely and accurately. Do not use abbreviations or chemical formulas.[2] Required information typically includes:
-
The words "Hazardous Waste"[2]
-
Full chemical name: "this compound"[2]
-
Quantity or concentration of the waste[2]
-
Date of waste generation[2]
-
Building and room number of origin[2]
-
Principal Investigator's name and contact information[2]
-
Appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity)[2][7]
-
Step 3: On-site Storage
-
Store the sealed and labeled hazardous waste container in a designated and secure storage area.[4]
-
Use secondary containment, such as a lab tray, to capture any potential leaks and to segregate incompatible wastes.[4]
-
Do not accumulate more than 55 gallons of hazardous waste at any one time.[4][6]
Step 4: Arranging for Disposal
-
Submit a hazardous waste collection request to your institution's EHS or hazardous waste program.[2] This usually involves completing a specific form listing all chemicals for disposal.[2]
-
Do not mix unknown chemicals or different waste streams in the same container.[5]
Disposal of Contaminated and Empty Containers
Chemically Contaminated Solid Waste:
-
Items like gloves and wipes should be double-bagged in clear plastic bags to allow for visual inspection.[4]
-
Seal each bag and attach a hazardous waste tag that accurately lists the contents.[4]
Empty this compound Containers: Because this compound is toxic, containers must be thoroughly decontaminated.[5]
-
Triple-Rinse: Rinse the empty container three times with a suitable solvent that can remove the chemical residue.[5][6] Given that this compound is soluble in water, water can be an appropriate rinsing solvent.[7]
-
Collect Rinsate: The liquid from all three rinses is considered hazardous waste and must be collected in a properly labeled hazardous waste container.[5][6]
-
Final Disposal: After triple-rinsing and air-drying, deface or remove the original manufacturer's label. The clean container can then typically be disposed of in the regular trash or recycled.[6]
Data Presentation: Disposal Summary
| Waste Type | Container Requirements | Labeling | Disposal Method |
| Pure/Unused Idazoxan HCl | Leak-proof, screw-cap container; secondary containment recommended.[4] | "Hazardous Waste" tag with full chemical name and details.[2] | Arrange for pickup by institutional EHS/Hazardous Waste Program.[2] |
| Contaminated Labware (gloves, wipes) | Double-bagged in clear, sealed plastic bags.[4] | "Hazardous Waste" tag detailing contents.[4] | Arrange for pickup by institutional EHS/Hazardous Waste Program.[2] |
| Rinsate from Empty Containers | Leak-proof, screw-cap container.[4] | "Hazardous Waste" tag listing "Water with trace this compound". | Arrange for pickup by institutional EHS/Hazardous Waste Program.[2] |
| Triple-Rinsed Empty Containers | N/A | Original label must be defaced or removed.[6] | Dispose of in regular trash or recycling.[6] |
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols. The procedures outlined are based on standard hazardous waste management guidelines from environmental health and safety authorities.[2][4][5][6]
Mandatory Visualization
Caption: Disposal workflow for different types of this compound waste.
References
- 1. Vector SDS and Chemical Management [nmu-mi.safecollegessds.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. acs.org [acs.org]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. vumc.org [vumc.org]
- 7. This compound [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
